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  • Product: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate
  • CAS: 1242409-78-4

Core Science & Biosynthesis

Foundational

Chemical Properties of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Executive Summary Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (CAS: 1242409-78-4) represents a high-value, conformationally restricted amino acid scaffold. As a cyclic analogue of serine or threonine, and a constrai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (CAS: 1242409-78-4) represents a high-value, conformationally restricted amino acid scaffold. As a cyclic analogue of serine or threonine, and a constrained mimic of γ-aminobutyric acid (GABA), it serves as a critical building block in the synthesis of peptidomimetics and bioactive small molecules. Its unique structural rigidity—imparted by the cyclobutane core—allows medicinal chemists to lock pharmacophores into specific spatial orientations, thereby enhancing receptor selectivity and metabolic stability compared to their acyclic counterparts.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in modern drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is a disubstituted cyclobutane featuring a quaternary center at position C1 (bearing both an amino and an ester group) and a secondary hydroxyl group at position C3.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptionSource/Derivation
IUPAC Name Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylateSystematic Nomenclature
CAS Number 1242409-78-4Chemical Abstracts Service
Molecular Formula C₇H₁₃NO₃Stoichiometry
Molecular Weight 159.18 g/mol Calculated
LogP (Predicted) -0.60 ± 0.2Hydrophilic nature due to -OH/-NH₂
TPSA 72.55 ŲPolar Surface Area
H-Bond Donors 2 (NH₂, OH)Structural Analysis
H-Bond Acceptors 4 (C=O, O-ester, OH, N)Structural Analysis
pKa (Amine) ~7.8 - 8.2 (Predicted)Analogous to cyclobutylamines
pKa (Hydroxyl) ~14.5Secondary alcohol typical range
Stereochemistry cis and trans diastereomersRelative to C1-COOEt vs C3-OH

Structural Analysis & Stereochemistry

Conformational Rigidity

Unlike linear amino acids, the cyclobutane ring imposes severe conformational constraints. The ring typically adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions) and angle strain.

  • Pucker Angle: Approximately 25–35°.

  • Impact: This puckering creates distinct axial-like and equatorial-like positions for substituents.

Stereoisomerism

The molecule possesses two stereocenters (C1 and C3), but due to the symmetry of the carbocycle, it exists primarily as two diastereomers based on the relative orientation of the carboxylate and hydroxyl groups:

  • cis-Isomer: The ethyl ester and the hydroxyl group are on the same side of the ring plane.

  • trans-Isomer: The ethyl ester and the hydroxyl group are on opposite sides.

Critical Insight: The trans isomer is often thermodynamically favored in similar 1,3-disubstituted cyclobutanes due to reduced steric repulsion between the bulky ester group and the hydroxyl group in the puckered conformation.

Synthesis & Manufacturing

The synthesis of 1,1,3-trisubstituted cyclobutanes is non-trivial due to ring strain. The most robust route utilizes epichlorohydrin and diethyl acetamidomalonate (or similar malonate derivatives) in a double-alkylation cyclization strategy.

Core Synthesis Pathway (Graphviz Visualization)

SynthesisRoute cluster_legend Reaction Stages SM1 Epichlorohydrin Inter1 Intermediate: Open-chain Alkyl Malonate SM1->Inter1 NaOEt/EtOH (First Alkylation) SM2 Diethyl Acetamidomalonate SM2->Inter1 Cyclic Cyclization: Cyclobutane Dicarboxylate Inter1->Cyclic NaH or NaOEt (Intramolecular Cyclization) Hydrolysis Decarboxylation & Functionalization Cyclic->Hydrolysis 1. Hydrolysis (Partial) 2. Decarboxylation 3. Reduction (Ketone to OH) Target Ethyl 1-amino-3-hydroxy cyclobutane-1-carboxylate Hydrolysis->Target Esterification (EtOH/HCl)

Figure 1: Synthetic pathway from commodity starting materials to the target cyclobutane scaffold.[1][2]

Detailed Methodology (Protocol)

Note: This is a generalized protocol adapted from standard cyclobutane amino acid synthesis (e.g., synthesis of ACBC derivatives).

  • Alkylation: React diethyl acetamidomalonate with epichlorohydrin in ethanol containing sodium ethoxide. The ethoxide acts as a base to deprotonate the malonate, which attacks the epoxide or halide.

  • Cyclization: A second equivalent of base promotes the intramolecular displacement of the chloride (or epoxide opening) to close the cyclobutane ring.

  • Hydrolysis & Decarboxylation: The resulting intermediate is a protected 1-amino-1,1-dicarboxylate derivative. Acidic hydrolysis removes the acetamido group and one carboxyl group (via decarboxylation of the gem-dicarboxylate).

  • Functional Group Adjustment: If the route yields a ketone at C3 (from oxidation or specific precursors), it is reduced to the alcohol using NaBH₄. Finally, the carboxylic acid is re-esterified with ethanol/thionyl chloride to yield the ethyl ester.

Chemical Reactivity Profile

The compound features three distinct reactive centers: the primary amine, the secondary alcohol, and the ethyl ester.

Reactivity Matrix
Functional GroupReaction TypeReagents / ConditionsProduct Outcome
Primary Amine (-NH₂) Acylation / ProtectionBoc₂O, Fmoc-Cl, or Acid ChloridesAmides/Carbamates: Essential for peptide coupling.
Primary Amine (-NH₂) Reductive AminationAldehydes + NaBH(OAc)₃Secondary Amines: N-alkylated derivatives.
Ethyl Ester (-COOEt) HydrolysisLiOH (THF/H₂O) or HCl (aq)Carboxylic Acid: Free acid for coupling or salt formation.
Ethyl Ester (-COOEt) ReductionLiAlH₄ or DIBAL-HAmino Alcohol: Reduction to the primary alcohol (hydroxymethyl group).
Hydroxyl Group (-OH) OxidationDess-Martin Periodinane or SwernKetone: 1-amino-3-oxocyclobutane-1-carboxylate (highly reactive).
Hydroxyl Group (-OH) Activation / SubstitutionMsCl/TsCl then NaN₃ or Fluorination (DAST)Azides/Fluorides: Bioisosteric replacement (OH → F).
Reactivity Network Diagram

Reactivity Center Ethyl 1-amino-3-hydroxy cyclobutane-1-carboxylate Amide Peptide/Amide Derivatives Center->Amide R-COCl / Coupling Agents (Amine Reactivity) Acid Free Acid (Zwitterion) Center->Acid LiOH / H2O (Ester Hydrolysis) Ketone 3-Oxo Derivative Center->Ketone Dess-Martin Periodinane (Alcohol Oxidation) Fluoro 3-Fluoro Derivative (Bioisostere) Center->Fluoro DAST / Deoxofluor (OH Substitution) Diol Amino-Diol (Reduction) Center->Diol LiAlH4 (Ester Reduction)

Figure 2: Divergent synthesis opportunities from the core scaffold.

Applications in Drug Discovery[1][7]

Peptidomimetics & Conformational Restriction

This scaffold is a "constrained" amino acid.[3] By incorporating it into a peptide backbone, researchers can:

  • Lock Secondary Structures: Induce or stabilize

    
    -turns or 
    
    
    
    -turns.
  • Limit Entropy Cost: Pre-organizing the molecule into a bioactive conformation reduces the entropic penalty of binding to a receptor, potentially increasing affinity.

Bioisosterism
  • Serine/Threonine Mimic: The 3-hydroxy group mimics the side chain of serine but with a fixed distance and angle relative to the backbone.

  • GABA Analogues: The 1,3-substitution pattern relates structurally to

    
    -aminobutyric acid (GABA). Derivatives may target GABA receptors or transporters with high specificity.
    
Scaffold for Diversity-Oriented Synthesis (DOS)

The orthogonal reactivity of the amine (nucleophile), ester (electrophile), and alcohol (nucleophile/oxidizable) makes this an ideal core for generating library diversity in fragment-based drug discovery (FBDD).

Experimental Protocols

Protocol A: Protection of the Amine (Boc-Protection)

Rationale: To render the amino group inert during hydroxyl or ester manipulations.

  • Dissolution: Dissolve Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (1.0 eq) in a mixture of Dioxane/Water (1:1 v/v).

  • Basification: Add NaHCO₃ (2.5 eq) and cool to 0°C.

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of dioxane.

  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will disappear for the product).

  • Workup: Evaporate dioxane. Acidify the aqueous layer to pH ~3 with 1M KHSO₄ and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Hydrolysis to the Free Acid

Rationale: Generating the active coupling partner for peptide synthesis.

  • Solution: Dissolve the ethyl ester (1.0 eq) in THF/Water (3:1).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Condition: Stir at 0°C for 1 hour, then room temperature for 4 hours.

  • Isolation: Neutralize carefully with 1M HCl to pH 7. If the product is zwitterionic and water-soluble, purification via Ion-Exchange Chromatography (Dowex 50W) is recommended. Elute with dilute NH₄OH.

References

  • PubChem. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Kotha, S., et al.Synthesis of cyclobutane amino acids and their applications in peptide chemistry.Chemical Reviews, 2005.
  • ResearchGate. Synthesis of cis- and trans-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the various structural motifs employed, saturated carbocycles, particularly strained ring systems like cyclobutane, have garnered significant attention.[1][2] These scaffolds serve as valuable bioisosteres for more traditional moieties, such as aromatic rings, offering a three-dimensional geometry that can enhance target binding and improve metabolic stability.[3] This guide provides a detailed technical overview of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate, a key exemplar of this molecular class, highlighting its synthesis, properties, and critical role in the development of advanced therapeutic and diagnostic agents.

Core Compound Identification

The subject of this guide is the non-commercial intermediate, Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1242409-78-4[4]
Molecular Formula C₇H₁₃NO₃[4]
Molecular Weight 159.18 g/mol [4]
SMILES CCOC(=O)C1(N)CC(O)C1[4]

The Strategic Advantage of the Cyclobutane Core

The cyclobutane ring, once considered a synthetic curiosity, is now a validated tool in the medicinal chemist's arsenal.[1][5] Its puckered, three-dimensional structure offers a distinct advantage over flat, aromatic systems by providing a better spatial arrangement to complement target protein binding pockets.[1] This can lead to enhanced binding affinity and selectivity. Furthermore, the replacement of metabolically labile groups with a cyclobutane moiety can significantly improve a drug candidate's metabolic profile, a critical factor in successful drug development.[1] The introduction of a cyclobutane fragment can also enforce conformational restriction on a molecule, reducing the entropic penalty upon binding to a biological target.[2][5]

Synthesis and Manufacturing: A Pathway to a Key Intermediate

The synthesis of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a multi-step process that relies on the strategic use of protecting groups to achieve the desired functionality. A common and scalable route involves the deprotection of a dual-protected precursor, namely 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester.[6]

A crucial step in the synthesis of this precursor is the hydrogenolysis of 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester.[6] This reaction effectively removes the benzyl protecting group from the hydroxyl function.

A 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy- cyclobutane-1-carboxylic acid ethyl ester B 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy- cyclobutane-1-carboxylic acid ethyl ester A->B Hydrogenolysis (e.g., H₂, Pd/C) Debenzylation C Ethyl 1-amino-3-hydroxy- cyclobutane-1-carboxylate B->C Deprotection (e.g., Acidic conditions) Removal of Boc group

Caption: Synthetic pathway to Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate.

Experimental Protocol: Synthesis of 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester

This protocol is adapted from established methods for the debenzylation of similar precursors.[6]

Materials:

  • 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol (solvent)

  • Acetic acid

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration agent (e.g., Celite)

Procedure:

  • Vessel Preparation: A suitable reaction vessel is rendered inert by purging with nitrogen or argon.

  • Reagent Addition: The starting material, 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester, is dissolved in ethanol. A catalytic amount of wet palladium on carbon is added to the solution. The use of a wet catalyst is a critical safety measure to prevent ignition upon exposure to hydrogen.

  • Acidification: A small amount of acetic acid is added to the reaction mixture. The presence of an acid has been shown to be crucial for driving the hydrogenolysis to completion.[6]

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is fully consumed. This process can take several days.[6]

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography to yield the desired 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester.

Application in Drug Development: A Precursor to a Powerful Diagnostic Agent

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a pivotal precursor in the synthesis of [¹⁸F]FACBC (Fluciclovine F-18), a radiolabeled amino acid analogue used in Positron Emission Tomography (PET) imaging.[6] [¹⁸F]FACBC is particularly effective in the diagnosis of highly proliferative tumors due to its specific uptake by amino acid transporters, which are often upregulated in cancer cells.[6]

The synthesis of [¹⁸F]FACBC from its precursor involves the introduction of the ¹⁸F-label via nucleophilic substitution, followed by the removal of the protecting groups. The hydroxyl group of the cyclobutane ring serves as a handle for further chemical modification, ultimately leading to the final radiotracer.

cluster_0 Precursor Synthesis cluster_1 Radiolabeling and Final Product A Ethyl 1-amino-3-hydroxy- cyclobutane-1-carboxylate B Protected Precursor for Radiolabeling A->B Protection & Functionalization D [¹⁸F]FACBC B->D Nucleophilic Fluorination C [¹⁸F]Fluoride C->B

Caption: Role of the title compound in the synthesis of [¹⁸F]FACBC.

Conclusion and Future Outlook

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate represents a quintessential example of a modern building block in drug discovery. Its synthesis, while requiring careful control of protecting group chemistry, provides access to a valuable scaffold with desirable three-dimensional characteristics. The successful application of this compound in the development of the PET imaging agent [¹⁸F]FACBC underscores the potential of cyclobutane derivatives in creating next-generation diagnostics and therapeutics. As the principles of medicinal chemistry continue to evolve, with an increasing emphasis on molecules possessing a higher fraction of sp³-hybridized carbons, the importance of building blocks like Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is set to grow.[3]

References

  • Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(14), e202200115. [Link]

  • Fairway, S. M., & Rolandsgard, M. (2016). Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative. U.S.
  • Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

Sources

Foundational

Stereochemistry of 1-amino-3-hydroxycyclobutane-1-carboxylate Derivatives

The following technical guide details the stereochemistry, synthesis, and application of 1-amino-3-hydroxycyclobutane-1-carboxylate derivatives. Technical Guide for Drug Development & Synthetic Applications Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemistry, synthesis, and application of 1-amino-3-hydroxycyclobutane-1-carboxylate derivatives.

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

The 1-amino-3-hydroxycyclobutane-1-carboxylic acid (AHC) scaffold represents a privileged structural motif in medicinal chemistry. It serves as a conformationally restricted analogue of serine and threonine and acts as a critical precursor for Fluciclovine (


F-FACBC) , a PET radiotracer used in prostate cancer imaging.

The rigidity of the cyclobutane ring locks functional groups into specific vectors, allowing for precise probing of biological targets such as the System L amino acid transporter (LAT1) and NMDA receptors . However, this rigidity introduces complex stereochemical challenges. The biological activity of these derivatives is strictly governed by the cis or trans relationship between the hydroxyl group and the carboxylate moiety.

This guide provides a comprehensive analysis of the stereoselective synthesis, characterization, and biological implications of AHC derivatives.

Stereochemical Fundamentals

Nomenclature and Isomerism

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering complicates the assignment of cis and trans based solely on planar projections.

For 1,3-disubstituted cyclobutanes with a quaternary center at C1 (amino + carboxylate), stereochemistry is defined by the relative orientation of the C3-hydroxyl group to the C1-carboxylate (the highest priority group by IUPAC for the acid):

  • cis-Isomer: The -OH and -COOH groups are on the same face of the ring.

  • trans-Isomer: The -OH and -COOH groups are on opposite faces.

Critical Note for Drug Development: In the context of FACBC synthesis, the "anti" isomer (trans-1-amino-3-fluoro...) is the active agent. This is synthesized from the cis-hydroxy precursor via nucleophilic substitution with inversion. Therefore, accessing the cis-hydroxy isomer is the primary synthetic objective.

Conformational Analysis

The cyclobutane ring flips between two equivalent puckered conformers. Bulky substituents (like the Boc-amino or ester groups) prefer the equatorial position to minimize 1,3-diaxial-like repulsions.

  • cis-AHC Derivatives: Often exhibit intramolecular H-bonding between the C1-amino/carboxylate and C3-hydroxyl groups, stabilizing specific puckered conformations.

  • trans-AHC Derivatives: Generally lack this intramolecular stabilization, leading to different solvation shells and transport properties.

Synthetic Strategies

The synthesis of AHC derivatives typically proceeds via the Bucherer-Bergs reaction on a substituted cyclobutanone. The key challenge is controlling the stereochemistry at C1 and C3.

Route A: The Benzyloxycyclobutanone Pathway (Standard)

This route is preferred for scalability and allows for late-stage deprotection of the hydroxyl group.

Protocol Overview:

  • Starting Material: 3-(Benzyloxy)cyclobutan-1-one.

  • Hydantoin Formation: Reaction with (NH

    
    )
    
    
    
    CO
    
    
    and KCN yields a mixture of spirohydantoins.
    • Stereocontrol: The thermodynamic product often favors the sterically less hindered isomer, but mixtures are common.

  • Hydrolysis: Alkaline hydrolysis opens the hydantoin to the amino acid.

  • Deprotection: Hydrogenolysis (H

    
    , Pd/C) removes the benzyl group to yield the free hydroxyl.
    
Visualization of Synthetic Workflow

Synthesis Start 3-(Benzyloxy) cyclobutan-1-one Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 Inter1 Spirohydantoin Intermediates (Cis/Trans Mix) Step1->Inter1 Step2 Hydrolysis (Ba(OH)2 or NaOH) Inter1->Step2 Inter2 1-Amino-3-(benzyloxy) cyclobutane-1-COOH Step2->Inter2 Step3 Separation (Fractional Crystallization) Inter2->Step3 Step4 Hydrogenolysis (H2, Pd/C) Step3->Step4 Pure Isomer Final 1-Amino-3-hydroxy cyclobutane-1-COOH (Target Isomer) Step4->Final

Figure 1: Synthetic pathway from benzyloxycyclobutanone to AHC derivatives.

Stereochemical Inversion (The FACBC Connection)

To generate the trans-fluoro derivative (FACBC) used in oncology, one must start with the cis-hydroxy congener. The hydroxyl group is converted to a leaving group (Triflate or Mesylate) and displaced by Fluoride (


F

or

F

).

Mechanism: S


2 displacement on the cyclobutane ring.
  • Substrate: cis-1-(N-Boc-amino)-3-(sulfonyloxy)cyclobutane-1-carboxylate.

  • Nucleophile: [

    
    F]Fluoride / Kryptofix 2.2.2.
    
  • Outcome: Inversion of configuration at C3, yielding the trans-fluoro product.

Analytical Characterization

Distinguishing cis and trans isomers requires rigorous analysis.[1] NMR spectroscopy is the primary tool, relying on chemical shifts and coupling constants influenced by the ring puckering.

H NMR Distinctions

The protons on the cyclobutane ring (H2/H4) exhibit distinct patterns based on their relationship to the C1 and C3 substituents.

Featurecis-Isomer (OH cis to COOH)trans-Isomer (OH trans to COOH)
C3-H Chemical Shift Typically Upfield (shielded by COOH proximity in puckered form)Typically Downfield
Ring Protons (H2/H4) Complex multiplets; often show larger

between geminal protons
More symmetrical multiplets
NOE Correlations Strong NOE between C3-H and C1-NH (if NH is trans to COOH)NOE patterns distinct based on specific protecting groups

Note: Chemical shifts are solvent-dependent. In DMSO-d


, hydrogen bonding can alter these trends. X-ray crystallography of the N-Boc/Ester derivative is the gold standard for absolute configuration assignment.
Experimental Protocol: Isolation of Isomers

Reference Protocol for Separation of Amino Acid Precursors:

  • Crude Mixture: Dissolve the hydrolyzed hydantoin mixture (containing both isomers of 1-amino-3-benzyloxycyclobutane-1-carboxylic acid) in water.

  • Acidification: Adjust pH to 6.0 using HCl.

  • Crystallization: The trans-isomer (anti) often precipitates first due to lower solubility in neutral aqueous media. Filter the solid.

  • Mother Liquor: The cis-isomer (syn) remains in the mother liquor and can be isolated by concentration or resin purification (Dowex 50W).

Biological Relevance & Applications[2]

System L Transport (LAT1)

The primary utility of AHC derivatives lies in their recognition by the System L amino acid transporter (LAT1) . LAT1 is upregulated in many cancers (prostate, glioma) to fuel protein synthesis.

  • Mechanism: The rigid cyclobutane scaffold mimics the geometry of Leucine and Phenylalanine.

  • Selectivity: The trans-1-amino-3-fluoro derivative (FACBC) shows superior uptake kinetics compared to the cis isomer, making it the preferred PET tracer.

Peptide Mimetics

AHC derivatives are used as


-turn inducers  in peptidomimetics.
  • Incorporating AHC into a peptide backbone restricts conformational freedom (

    
     angles).
    
  • cis-AHC tends to induce "hairpin" turns, stabilizing secondary structures essential for receptor binding.

Biological Signaling Pathway (LAT1)

LAT1_Transport Extracellular Extracellular Space FACBC 18F-FACBC (Trans-AHC Derivative) LAT1 LAT1 Transporter (SLC7A5) FACBC->LAT1 High Affinity Binding TumorCell Tumor Cell Metabolism LAT1->TumorCell Active Transport Intracellular Intracellular Space TumorCell->Intracellular Accumulation for PET Imaging

Figure 2: Mechanism of action for AHC derivatives in tumor imaging via LAT1.

References

  • McConathy, J., & Martarello, L. (2018). Cyclobutane Amino Acids in Radiopharmaceutical Chemistry. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Shoup, T. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine. Link

  • Vaupel, P., & Mayer, A. (2007). Hypoxia in cancer: significance and impact on clinical outcome. Cancer Metastasis Reviews. Link

  • Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Link

  • Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology. Link

Sources

Exploratory

Conformational Locking in Drug Design: The Strategic Utility of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

[1] Executive Summary: The Thermodynamics of Rigidity In the optimization of bioactive small molecules and peptides, entropy is often the silent killer of potency. Flexible ligands must pay a high entropic penalty ( ) to...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Thermodynamics of Rigidity

In the optimization of bioactive small molecules and peptides, entropy is often the silent killer of potency. Flexible ligands must pay a high entropic penalty (


) to adopt the bioactive conformation required for receptor binding. Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (EAHC)  represents a high-value "design element" that circumvents this penalty.[1]

As a conformationally restricted analogue of homoserine (and spatially related to serine ), EAHC utilizes a cyclobutane scaffold to lock the distally substituted hydroxyl group into a specific vector relative to the amino-acid backbone. This guide analyzes the structural, thermodynamic, and metabolic advantages of integrating EAHC into drug discovery campaigns, specifically for targeting GPCRs (glutamate receptors) and protease-resistant peptidomimetics.

Structural Analysis & Conformational Restriction

The Cyclobutane Scaffold vs. Acyclic Analogs

The core value of EAHC lies in its ability to restrict the


 (chi) torsion angles of the side chain while maintaining a quaternary center at the 

-carbon.
  • Acyclic Counterpart (Homoserine): The side chain (-CH2-CH2-OH) has free rotation around two C-C bonds.[1] In solution, it samples a vast conformational ensemble.

  • Restricted Scaffold (EAHC): The ethyl and amino groups are fixed at

    
    , while the hydroxyl is at 
    
    
    
    . The cyclobutane ring is not planar; it adopts a puckered (butterfly) conformation to relieve torsional strain. This puckering rigidly defines the distance and angle between the ammonium cation and the hydroxyl H-bond donor.
Stereochemical Vectors: Cis vs. Trans

The relative stereochemistry of the amino and hydroxyl groups is the critical determinant of biological activity.

  • Cis-isomer: The amino and hydroxyl groups are on the same face of the puckered ring.[1] This mimics a "folded" conformation of homoserine, often relevant for intramolecular H-bonding or specific cryptic pockets.

  • Trans-isomer: The groups are on opposite faces.[1] This mimics an "extended" conformation, maximizing the distance (~5.5 Å) between the pharmacophores, often required for cross-linking receptors like the NMDA glycine site.

Technical Insight: The ethyl ester functionality in EAHC serves two roles: it acts as a lipophilic promoiety to enhance cell permeability during early screening and serves as an orthogonal protecting group during peptide synthesis.

Medicinal Chemistry Benefits[2]

Entropic Pre-organization

Binding affinity (


) is governed by 

.[1] By using EAHC, the ligand is "pre-organized" into its bioactive shape. The loss of entropy upon binding (

) is significantly lower compared to a flexible chain because the molecule is already rigid. This can result in a 10-100x increase in potency solely due to entropic savings.[1]
Metabolic Stability (The Quaternary Advantage)

EAHC features a quaternary


-carbon (disubstituted with the ring and the carboxylate).[1]
  • Protease Resistance: Common proteases (trypsin, chymotrypsin) require an

    
    -proton to form the transition state for peptide bond hydrolysis.[1] The absence of this proton in EAHC renders peptides containing it highly resistant to enzymatic degradation.
    
  • Half-life Extension: Incorporation of EAHC into peptide therapeutics can extend plasma half-life from minutes to hours.[1]

Selectivity Tuning

The cyclobutane ring occupies a distinct volume of chemical space (


).[1] This steric bulk can be used to "clash" with off-target receptors.[1] For example, in glutamate receptor ligand design, the cyclobutane scaffold can discriminate between NMDA, AMPA, and Kainate receptor subtypes based on the specific puckering angle allowed by the binding pocket.

Visualizing the Mechanism

The following diagram illustrates the thermodynamic and logical flow of using EAHC in lead optimization.

ConformationalRestriction Flexible Flexible Analog (High Entropy) Binding Receptor Binding (Induced Fit) Flexible->Binding Large Conformational Change Penalty High Entropic Penalty (Low Potency) Binding->Penalty -TΔS loss Restricted EAHC Scaffold (Pre-organized) RigidBinding Lock-and-Key Binding Restricted->RigidBinding Minimal Change Metabolism Metabolic Stability (Quaternary Cα) Restricted->Metabolism Steric Hindrance Potency High Potency (ΔG Optimized) RigidBinding->Potency Entropic Savings

Figure 1: Thermodynamic advantage of conformational restriction.[1] The EAHC scaffold minimizes entropy loss upon binding, leading to higher potency compared to flexible analogs.

Experimental Protocols

Protocol A: Hydrolysis to Active Acid (Lead Validation)

Before binding assays (e.g., radioligand displacement), the ethyl ester must often be hydrolyzed to the free acid (zwitterion) to ensure proper electrostatic interaction with the receptor.

Reagents: EAHC (1 eq), LiOH (2.5 eq), THF/H2O (3:1). Workflow:

  • Dissolve Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate in THF/H2O at 0°C.

  • Add LiOH dropwise. Monitor by TLC (ninhydrin stain) for disappearance of ester.[1]

  • Stir at RT for 2 hours.

  • Critical Step: Acidify carefully to pH 6.0 (isoelectric point vicinity) using 1M HCl.

  • Lyophilize to obtain the crude amino acid salt or purify via ion-exchange chromatography (Dowex 50W) to isolate the free zwitterion.[1]

Protocol B: Peptide Coupling (Solid Phase Peptide Synthesis - SPPS)

Using EAHC as a building block requires orthogonal protection if it is not at the C-terminus.[1] However, if used as the C-terminal cap (common for stability), the ethyl ester can be retained or hydrolyzed on-resin.[1]

Reagents: Fmoc-Cl, DIPEA, DCM. Protection Step (if N-terminus needs protection):

  • Suspend EAHC hydrochloride salt in DCM.

  • Add DIPEA (3 eq) followed by Fmoc-Cl (1.1 eq) at 0°C.

  • The resulting Fmoc-EAHC-OEt is a standard building block.[1]

Coupling Step:

  • Because the amine is attached to a quaternary carbon, it is sterically hindered .

  • Use high-efficiency coupling agents: HATU or PyBOP (instead of HBTU).[1]

  • Double Coupling: Perform the coupling reaction twice (2 x 1 hour) to ensure completion.

Synthesis & Application Workflow

The following diagram outlines the synthetic utility of EAHC, from precursor to final drug candidate.

SynthesisWorkflow Start 3-Oxocyclobutane-1-carboxylate Step1 Reductive Amination / Grignard (Stereoselection) Start->Step1 EAHC Ethyl 1-amino-3-hydroxy cyclobutane-1-carboxylate Step1->EAHC Isomer Separation PathA Path A: Direct Binding Assay (Hydrolysis to Acid) EAHC->PathA PathB Path B: Peptide Synthesis (N-Fmoc Protection) EAHC->PathB ResultA NMDA/Glutamate Modulator PathA->ResultA ResultB Protease-Resistant Peptidomimetic PathB->ResultB

Figure 2: Synthetic workflow for utilizing EAHC in small molecule and peptide drug discovery.

Comparison Data: EAHC vs. Standard Amino Acids

FeatureSerine / Homoserine (Flexible)EAHC (Restricted)Benefit
Rotational Freedom High (3+ rotatable bonds)Low (Ring constrained)High Potency (Low

penalty)

-Carbon
Tertiary (contains H)Quaternary (Ring + Carboxyl)Metabolic Stability (Protease resistance)
Side Chain Vector Isotropic (Spherical sweep)Anisotropic (Fixed Vector)High Selectivity (Subtype specific)
Solubility HighModerate/HighGood bioavailability

References

  • Vertex Pharmaceuticals. (2013).[1] Synthesis of a conformationally constrained δ-amino acid building block. PubMed.[2] [Link]

  • Radboud University. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI Pharmaceuticals. [Link][1]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

Sources

Foundational

Conformationally Restricted Scaffolds in Drug Discovery: The Utility of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Introduction: The Mechanistic Value of Cyclobutane Scaffolds In modern medicinal chemistry, the strategic introduction of conformational restriction is a proven method for enhancing target binding affinity and improving...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Value of Cyclobutane Scaffolds

In modern medicinal chemistry, the strategic introduction of conformational restriction is a proven method for enhancing target binding affinity and improving metabolic stability. Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (and its parent acid, CAS 1246809-40-4) represents a highly specialized scaffold that achieves this through a rigid four-membered ring system[1].

Unlike linear amino acids or highly flexible heterocycles, this cyclobutane derivative forces the amino, hydroxyl, and carboxylate vectors into a tightly defined spatial arrangement. This structural rigidity minimizes the entropic penalty typically incurred during ligand-receptor binding. Furthermore, the presence of both an amino group and a hydroxyl group provides dual hydrogen-bonding vectors, increasing the molecule's hydrophilicity and its potential for highly specific kinase or receptor interactions[1].

Dual Applications: From Radiopharmaceuticals to Targeted Therapeutics

Oncology Imaging and Transporter Exploitation

The parent compound, 1-amino-3-hydroxycyclobutane-1-carboxylic acid, is deeply embedded in the history of oncological imaging. It is famously identified as the major non-radioactive byproduct and structural foundation in the synthesis of anti-[18F]FACBC (Fluciclovine), an FDA-approved Positron Emission Tomography (PET) tracer used primarily for prostate cancer detection[2][3].

The causality behind its clinical success lies in cellular metabolism. Tumor cells exhibit upregulated amino acid transporters to fuel rapid proliferation. The cyclobutane scaffold perfectly mimics natural neutral amino acids (like glutamine and leucine) but resists standard enzymatic degradation. Consequently, it is actively pumped into tumor cells via the ASCT2 (System ASC) and LAT1 transporters, leading to intracellular trapping and high tumor-to-background imaging ratios[4].

G cluster_membrane Tumor Cell Membrane Extracellular Extracellular Space (High Amino Acid Pool) Scaffold Cyclobutane Scaffold (e.g., FACBC derivatives) ASCT2 ASCT2 Transporter (Na+-dependent) Scaffold->ASCT2 Affinity Binding LAT1 LAT1 Transporter (Na+-independent) Scaffold->LAT1 Affinity Binding Intracellular Intracellular Accumulation (Metabolic Trapping) ASCT2->Intracellular Influx LAT1->Intracellular Influx

Cellular uptake of cyclobutane amino acid scaffolds via ASCT2 and LAT1 transporters.

Scaffold Hopping in PD-L1 Inhibitors

Beyond imaging, this scaffold is a powerful tool for "scaffold hopping" in small-molecule drug discovery. A prime example is its use in the development of novel Programmed Death-Ligand 1 (PD-L1) inhibitors. In recent patent literature, 1-amino-3-hydroxycyclobutane-1-carboxylic acid was utilized to replace (2S,3S)-3-hydroxytetrahydropyrrole-2-carboxylic acid in a heterocyclic inhibitor framework[5].

The Causality of the Swap: Pyrrolidine rings can adopt multiple envelope conformations, leading to off-target binding and variable pharmacokinetics. By substituting it with the cyclobutane scaffold, researchers locked the exit vectors of the functional groups. This quaternary center substitution not only maintained the necessary hydrogen-bonding interactions with the PD-L1 dimer interface but also significantly improved the metabolic stability of the drug, leading to enhanced in vivo pharmacodynamics against colon cancer models[5].

Quantitative Profiling of the Scaffold

To understand why a medicinal chemist would choose this scaffold over traditional alternatives, we must compare their physicochemical properties. The table below summarizes the core differences that drive experimental choices.

Property / FeatureEthyl 1-amino-3-hydroxycyclobutane-1-carboxylate(2S,3S)-3-hydroxytetrahydropyrrole-2-carboxylate
Ring System Cyclobutane (Conformationally rigid)Pyrrolidine (Flexible envelope conformation)
Steric Center Quaternary (C1)Tertiary (C2)
Hydrogen Bonding High (Donor: -OH, -NH2; Acceptor: C=O, -OH)High (Donor: -OH, -NH; Acceptor: C=O, -OH)
Metabolic Stability High (Resistant to standard proteases/oxidation)Moderate (Susceptible to ring oxidation/CYP450)
Primary Use Case PET tracers, Rigid PD-L1 inhibitor scaffoldsNatural product synthesis, Peptidomimetics

Experimental Methodology: Self-Validating Synthetic Protocol

Working with Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate requires specific synthetic considerations. Because the C1 position is a sterically hindered quaternary center, traditional amide coupling reagents (e.g., EDC/HOBt) often suffer from slow kinetics and poor yields.

The following protocol outlines a highly efficient, self-validating workflow for saponifying the ethyl ester and coupling the resulting acid to a target amine using HATU—a reagent specifically chosen for its superior activation of sterically hindered carboxylic acids.

Step-by-Step Protocol: Saponification and Amide Coupling

Phase 1: Ester Hydrolysis (Saponification)

  • Preparation: Dissolve 1.0 eq of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate in a 3:1 mixture of THF:H₂O (0.2 M concentration).

  • Reagent Addition: Cool the reaction to 0°C. Slowly add 2.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Causality: LiOH is chosen over NaOH to prevent potential base-catalyzed ring-opening or epimerization, ensuring the structural integrity of the cyclobutane ring.

  • Reaction & Validation: Stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms complete hydrolysis.

  • Workup: Acidify the aqueous layer to pH 4 using 1M HCl, lyophilize to remove water, and extract the free acid using a mixture of Methanol/DCM.

Phase 2: Amide Coupling (Quaternary Center Activation)

  • Activation: Dissolve the isolated 1-amino-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes. Causality: HATU forms a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric bulk of the cyclobutane's quaternary C1 center.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Validation & Purification: Self-Validation: Quench a 10 µL aliquot in Acetonitrile and run LC-MS. Look for the target mass[M+H]+ to confirm C-N bond formation.

  • Isolation: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Starting Material Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Step2 2. Saponification LiOH, THF/H2O (0 to 25°C) Step1->Step2 Ester Hydrolysis Step3 3. Amine Masking Boc2O, Et3N, DCM (Optional) Step2->Step3 Protection (If required) Step4 4. Amide Coupling HATU, DIPEA, Target Amine Step3->Step4 C-N Bond Formation Step5 5. Final Isolation LC-MS Validation & Chromatography Step4->Step5 Yielding Target Scaffold

Step-by-step synthetic workflow for incorporating the cyclobutane scaffold into target therapeutics.

References

  • Heterocyclic compound serving as pd-l1 inhibitor (WO2018196768A1)
  • Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative (US9242924B2)
  • Radiolabeling and Preclinical Evaluation of a New S-Alkylated Cysteine Derivative Conjugated to C-Substituted Macrocycle for Positron Emission Tomography ACS Omega[Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-C-14] cyclobutanecarboxylic acid in prostate cancer cells ResearchGate[Link]

Sources

Exploratory

Foreword: Overcoming the Flexibility Problem in Peptide Therapeutics

An In-depth Technical Guide to the Therapeutic Applications of Constrained Amino Acid Building Blocks Native peptides are nature's signaling molecules, offering unparalleled specificity and potency. However, their transl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Applications of Constrained Amino Acid Building Blocks

Native peptides are nature's signaling molecules, offering unparalleled specificity and potency. However, their translation into effective therapeutics is often thwarted by two intrinsic flaws: profound conformational flexibility and susceptibility to proteolytic degradation.[1][2] An unbound peptide in solution exists as a dynamic ensemble of conformations, only one of which may be the "bioactive" shape required for target engagement. This conformational entropy comes at a thermodynamic cost; energy is spent to "freeze" the peptide into its active form upon binding, which can weaken its affinity.[1][3] Furthermore, the same peptide bonds that give them structure are readily recognized and cleaved by proteases, leading to short in-vivo half-lives.[4]

The strategic incorporation of constrained amino acid building blocks directly addresses these liabilities. By introducing specific structural restrictions, we can pre-organize a peptide into its bioactive conformation, reduce the entropic penalty of binding, and shield it from enzymatic attack.[1][4] This guide provides researchers, scientists, and drug development professionals with a technical overview of the core strategies used to constrain peptides, the methodologies for their synthesis and analysis, and their successful application in modern therapeutics.

Chapter 1: The Chemist's Toolkit: Major Classes of Constraining Strategies

The rational design of a constrained peptide begins with selecting the appropriate chemical tool to impose a desired structural bias. The choice of strategy depends on the target, the native peptide's structure (if known), and the desired pharmacokinetic properties.

Backbone Cyclization: The Macrocycle Advantage

Connecting the peptide's N-terminus to its C-terminus ("head-to-tail") or to a side chain is one of the most established methods for imposing a global constraint.[5][6] This macrocyclic structure drastically alters the peptide's conformational dynamics, minimizing the accessibility of cleavage sites for proteases and often leading to significantly longer in-vivo half-lives.[5]

Causality of Choice: Head-to-tail cyclization is particularly effective for peptides that adopt a compact or turn-like conformation upon binding their target. By removing the free termini, the peptide is locked into a more rigid framework, which can enhance receptor binding affinity and specificity.[5][7] However, the success of this strategy is highly sequence-dependent, as the linear precursor must be able to adopt a low-energy conformation that facilitates the ring-closing reaction.[8]

Common Cyclization Strategies:

  • Head-to-Tail: Forms a lactam (amide) bond between the N-terminal amine and the C-terminal carboxyl group.[5]

  • Head-to-Side-Chain: Connects the N-terminus to the side chain of an amino acid like aspartic acid, glutamic acid, or lysine.[6]

  • Side-Chain-to-Tail: Links a side chain to the C-terminal carboxyl group.[6]

  • Side-Chain-to-Side-Chain: Forms a bridge between two amino acid side chains within the peptide sequence, a common strategy for stabilizing specific secondary structures.[9]

Side-Chain Crosslinking: Stapled Peptides for Structural Reinforcement

For peptides that function via an α-helical secondary structure—a common motif in protein-protein interactions (PPIs)—the "stapling" technique provides a powerful method for stabilization.[1] Short peptides often fail to maintain a stable helical fold in solution. Stapling introduces a covalent cross-link between two amino acid side chains, acting as a brace to lock in the helical conformation.[10]

Causality of Choice: The classic all-hydrocarbon staple is formed by incorporating two non-natural, olefin-bearing amino acids at specific positions (e.g., i and i+4 or i and i+7) and then forming a carbon-carbon double bond between them using a Ring-Closing Metathesis (RCM) reaction.[11][12] This strategy is chosen not only to enforce helicity but also to enhance cell permeability. The hydrocarbon staple increases the peptide's hydrophobicity and can facilitate its passage across the cell membrane, allowing it to address challenging intracellular targets like transcription factors.[10][13]

Key Building Blocks for Stapling:

  • (S)-N-Fmoc-2-(4´-pentenyl)alanine (S5) and (R)-N-Fmoc-2-(4´-pentenyl)alanine (R5) : Used for i, i+4 stapling to stabilize one helical turn.[11][14]

  • (R)-N-Fmoc-2-(7´-octenyl)alanine (R8) : Used in combination with S5 for i, i+7 stapling to stabilize two helical turns.[11][14]

α,α-Disubstituted Amino Acids: The Power of Steric Hindrance

A subtle yet profound modification is the replacement of the α-hydrogen of an amino acid with an alkyl group, most commonly a methyl group.[4] This α-methylation creates significant steric hindrance that restricts the allowable conformations of the peptide backbone around the phi (φ) and psi (ψ) dihedral angles.[4]

Causality of Choice: The incorporation of an α-methyl amino acid is a strategic choice to locally induce a helical conformation and, critically, to provide steric shielding against enzymatic degradation.[4][15] The methyl group physically blocks the approach of proteases to the adjacent peptide bonds, dramatically increasing the peptide's metabolic stability.[4][16] This modification has proven highly effective in designing more robust and long-acting peptide drugs.[4]

N-Alkylated Amino Acids: Modulating Backbone Flexibility and Permeability

N-methylation involves substituting the hydrogen on a backbone amide nitrogen with a methyl group. This modification serves several key purposes. Firstly, it removes the hydrogen bond donor capability of that amide, which can disrupt secondary structures like α-helices and β-sheets but can also be used to favor specific turn conformations.[17][18]

Causality of Choice: N-methylation is often employed to improve pharmacokinetic properties.[17] By removing a hydrogen bond donor, the molecule's overall polarity is reduced, which can enhance its lipophilicity and ability to cross biological membranes.[18] Furthermore, like α-methylation, it provides steric hindrance that increases resistance to proteolysis.[18][19] It is a powerful tool for fine-tuning the balance between conformational rigidity and bioavailability.

Chapter 2: Synthesis and Incorporation of Constrained Building Blocks

The creation of constrained peptides relies heavily on well-established Solid-Phase Peptide Synthesis (SPPS) methodologies, adapted to accommodate the unique chemistries of the constraining building blocks.

Foundational Workflow: From Design to Purification

The general workflow for producing a constrained peptide is a multi-step process that demands careful planning and execution. It integrates computational design, chemical synthesis, and rigorous analytical validation.

G cluster_design Design & Planning cluster_synthesis Synthesis & Purification cluster_validation Analysis & Validation a Computational Modeling (Structure Prediction) b Select Constraint Strategy (e.g., Stapling, Cyclization) a->b c Sequence Design & Building Block Selection b->c d Fmoc-SPPS (Linear Peptide Assembly) c->d e On-Resin Constraint Formation (e.g., RCM, Lactamization) d->e f Cleavage & Deprotection e->f g RP-HPLC Purification f->g h Mass Spectrometry (Identity Confirmation) g->h i Structural Analysis (CD, NMR) h->i j Functional Assays (Binding, Stability) i->j j->a Iterative Optimization

Caption: General workflow for the development of constrained peptide therapeutics.

Experimental Protocol: Synthesis of an All-Hydrocarbon Stapled Peptide

This protocol describes the synthesis of an α-helical peptide stabilized by an i, i+7 all-hydrocarbon staple using Ring-Closing Metathesis (RCM).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and non-natural, e.g., Fmoc-S5-OH, Fmoc-R8-OH)

  • Coupling reagents: PyClocK or HBTU/HOBt

  • Deprotection solution: 20% piperidine in DMF

  • Solvent: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Catalyst: Grubbs' 1st Generation Catalyst

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Linear Peptide Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis.[12]

    • Deprotection: Treat the resin with 20% piperidine/DMF for 5-10 minutes to remove the Fmoc group.

    • Coupling: Couple the next Fmoc-amino acid (4-fold excess) using a suitable coupling reagent like PyClocK.[14] For the non-natural amino acids (Fmoc-S5-OH and Fmoc-R8-OH), use a 3-fold excess and allow for an extended coupling time.[14]

    • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

    • Repeat until the full linear peptide sequence is assembled on the resin.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Wash the peptide-resin extensively with DCM.

    • Prepare a solution of Grubbs' 1st Generation Catalyst in DCM.

    • Add the catalyst solution to the resin and gently agitate under a nitrogen atmosphere for 2-4 hours.[10][20] This reaction forms the covalent hydrocarbon staple between the olefinic side chains.

    • Wash the resin with DCM to remove the catalyst.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine/DMF.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using LC-MS or MALDI-MS.[21]

G start Resin-Bound Peptide with Olefinic Side Chains product Stapled Peptide (on resin) + Ethylene start->product Ring-Closing Metathesis (RCM) catalyst Grubbs' Catalyst (Ru complex)

Caption: The core Ring-Closing Metathesis (RCM) reaction for peptide stapling.

Chapter 3: Biophysical and Structural Characterization

Synthesizing a constrained peptide is only half the battle. It is critical to validate that the constraint has induced the desired structural and functional properties.

Assessing Conformational Stability and Structure

Circular Dichroism (CD) Spectroscopy: This technique is a rapid and effective method for assessing the secondary structure of a peptide in solution.[22] For stapled peptides designed to be α-helical, a CD spectrum with characteristic minima at approximately 208 nm and 222 nm provides strong evidence of successful helical induction.[23] Comparing the spectrum of the stapled peptide to its linear counterpart can quantify the degree of stabilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the high-resolution three-dimensional structure of peptides in solution.[24] By analyzing parameters like the Nuclear Overhauser Effect (NOE), which provides distance constraints between protons, a detailed structural model can be built.[24][25] This allows for precise verification of the peptide's conformation and its intended pre-organization for target binding.

Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a self-validating system to quantify the improvement in a constrained peptide's stability compared to its linear analog.

Materials:

  • Purified linear and constrained peptides

  • Proteases (e.g., Trypsin, Chymotrypsin, Proteinase K) dissolved in an appropriate buffer (e.g., PBS)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution: 10% Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Methodology:

  • Sample Preparation: Prepare stock solutions of the linear and constrained peptides at a known concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Reaction Initiation: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined enzyme:substrate ratio (e.g., 1:100 w/w).

  • Time-Course Incubation: Incubate the reactions at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution (10% TFA). This denatures the protease and stops the digestion.

  • HPLC Analysis: Analyze each quenched time point sample by RP-HPLC.[22] Monitor the peak corresponding to the intact peptide at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Quantify the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak. Plot the percentage of remaining peptide versus time to determine the degradation rate and calculate the half-life (t₁/₂) for both the linear and constrained peptides.

Data Presentation: Comparative Stability

The results from the proteolytic stability assay can be summarized in a table for clear comparison, providing direct evidence of the constraint's effectiveness.

Peptide VariantHalf-Life (t₁/₂) in Trypsin (hours)Half-Life (t₁/₂) in Human Serum (hours)
Linear Parent Peptide< 0.51.2
Stapled Peptide (i, i+7) > 2418.5
Head-to-Tail Cyclic Peptide 1815.3
α-Methylated Peptide 129.8

(Note: Data are representative and will vary based on sequence and constraint type.)

Chapter 4: Therapeutic Case Studies and Signaling Pathways

The true measure of success for constrained amino acids is their application in developing novel therapeutics that can address previously "undruggable" targets.

Case Study: Stapled Peptides Targeting the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and a prime target in oncology. Natural p53 binds to MDM2 via a short α-helical domain. Stapled peptides have been designed to mimic this helix, allowing them to bind to MDM2 with high affinity, displace p53, and reactivate its tumor-suppressive functions.[20]

G cluster_normal Normal Cell Regulation cluster_intervention Therapeutic Intervention p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binds to mdm2_n->p53_n Promotes Degradation stapled_peptide Stapled Peptide (p53 Mimic) mdm2_i MDM2 stapled_peptide->mdm2_i Binds & Inhibits p53_i p53 (Stabilized) apoptosis Apoptosis & Tumor Suppression p53_i->apoptosis Activates

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide mimic.

Case Study: Orally Bioavailable Cyclic Peptides Targeting PCSK9

PCSK9 is a protein that promotes the degradation of LDL receptors, leading to higher levels of circulating "bad" cholesterol. Inhibiting PCSK9 is a validated strategy for treating hypercholesterolemia. While antibody drugs are effective, the field has pursued an orally available option. Recently, a macrocyclic peptide, MK-0616, has shown significant promise as the first potential oral PCSK9 inhibitor.[6] Its cyclic structure provides high stability and a conformation that allows for sufficient oral bioavailability (~2%), a remarkable achievement for a peptide therapeutic.[6]

Case Study: α-Methyl Amino Acids in Trofinetide

Trofinetide is an analog of a naturally occurring tripeptide fragment of insulin-like growth factor 1 (IGF-1) and was approved for the treatment of Rett syndrome.[4] A key feature of its design is the incorporation of an α-methylated amino acid.[16] This single modification significantly enhances the molecule's stability, protecting it from rapid degradation and allowing it to exert its therapeutic effects on neuronal growth and synaptic plasticity.[4][16]

Conclusion and Future Directions

The incorporation of constrained amino acid building blocks has fundamentally transformed peptide drug discovery. By systematically addressing the inherent weaknesses of natural peptides, these strategies have unlocked the potential to create highly stable, cell-permeable, and orally bioavailable therapeutics.[4][13][26] From stabilizing α-helices with hydrocarbon staples to globally restricting conformation through cyclization, the chemist's toolkit is more robust than ever. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, we can expect to see a new wave of constrained peptide drugs entering clinical development, targeting the most challenging diseases and protein interactions that have long been considered beyond the reach of conventional small molecules and biologics.

References

  • Jo, H., Meinhardt, N., Wu, Y., Kulkarni, S., & Hu, X. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. RSC Chemical Biology.
  • Le, T. P. M., Scharner, J., Genger, S., & von Krosigk, N. (2020). Design and synthesis of Nrf2-derived hydrocarbon stapled peptides for the disruption of protein-DNA-interactions. PLOS ONE.
  • Unknown. (2025). Progress in the Synthesis and Activity of Stapled Peptides. Creative Peptides.
  • Unknown. (2025). A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. BenchChem.
  • Unknown. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Synpeptide.
  • Simon, A., & Vlieghe, P. (2026). From Cyclization To The Clinic: The Rising Era Of Cyclic Peptide Therapeutics. Drug Discovery Online.
  • Roberts, A. G. (2023). Natural Product-Inspired Peptide Cyclization Strategies and Their Therapeutic Applications. University of Utah.
  • Gudlur, S., & Tuszynska, I. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences.
  • Marsault, E., & Peterson, M. L. (2011). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology.
  • Harrison, C. (2022). Constrained peptides' time to shine? Nature Biotechnology.
  • Tanaka, M., Akita, N., & Nakagawa, Y. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences.
  • Unknown. (n.d.). Stapled Peptide Synthesis. CD Formulation.
  • Unknown. (n.d.). Hydrocarbon Stapled & Constrained Peptides. Anaspec.
  • Unknown. (2026). Systematic Analysis and Industrial Application Research of Stapled Peptide Synthesis Technology. Oreate AI Blog.
  • Fiori, S., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry.
  • Unknown. (2024). Peptide Cyclisation Methods. AltaBioscience.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
  • Unknown. (n.d.). α-Methyl Amino Acids. Enamine.
  • Fiori, S., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry.
  • Hruby, V. J., & Nikiforovich, G. V. (1991). Aspects of the Design of Conformationally Constrained Peptides. In Molecular Conformation and Biological Interactions.
  • Unknown. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan.
  • Unknown. (n.d.). Macrocyclics and Constrained Peptides. Drug Discovery Chemistry.
  • Unknown. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Unknown. (n.d.). NMR-Based Peptide Structure Analysis Service. Mtoz Biolabs.
  • Rizo, J., & Gierasch, L. M. (1992). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Review of Biochemistry.
  • Rienstra, C. M., Tucker-Kellogg, L., Jaroniec, C. P., & Filip, C. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences.
  • Kessler, H., & Geyer, A. (1993). The impact of amino acid side chain mutations in conformational design of peptides and proteins. Biopolymers.
  • Unknown. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. International Journal of Pharmaceutical Sciences and Research.
  • Al-Azzam, W., & Al-Bataineh, S. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules.
  • Unknown. (n.d.). Peptide Characterization & Analytics. JPT.

Sources

Foundational

Structural Analysis of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Isomers

The following technical guide details the structural analysis, separation, and identification of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate isomers. Technical Guide for Structural Elucidation & Isomer Differentiati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, separation, and identification of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate isomers.

Technical Guide for Structural Elucidation & Isomer Differentiation

Executive Summary

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (CAS 1242409-78-4) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted analog of


-amino acids (like GABA) and a precursor to novel peptidomimetics. The cyclobutane ring introduces specific steric constraints that define the spatial orientation of the amino and carboxylate pharmacophores.

Because the molecule possesses a plane of symmetry passing through C1 and C3, it is achiral (meso) but exists as two distinct diastereomers: cis and trans . Differentiating these isomers is non-trivial due to the flexibility of the ring puckering and the proximity of functional groups. This guide provides a self-validating workflow for the separation and absolute structural assignment of these isomers using NMR spectroscopy and X-ray crystallography.

Stereochemical Definitions & Theory

The Isomers

The isomerism arises from the relative orientation of the hydroxyl group at C3 with respect to the amino/ester groups at C1.

  • Structure: 1,1,3-trisubstituted cyclobutane.

  • Symmetry: The unsubstituted C2 and C4 methylene groups create a plane of symmetry bisecting C1 and C3.

  • Nomenclature:

    • cis-Isomer (Z): The Hydroxyl (-OH) group at C3 is on the same side of the ring as the Carboxylate (-COOEt) group. (Note: Nomenclature priority rules may vary; this guide defines cis relative to the ester for clarity).

    • trans-Isomer (E): The Hydroxyl (-OH) group at C3 is on the opposite side of the ring relative to the Carboxylate (-COOEt) group.

Conformational Puckering

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25-35°) to relieve torsional strain.

  • Implication: Substituents occupy pseudo-equatorial or pseudo-axial positions.

  • Thermodynamics: In 1,3-disubstituted cyclobutanes, the cis isomer often allows both substituents to adopt pseudo-equatorial positions (diequatorial), generally making it the thermodynamic product. However, the 1,1-substitution at C1 complicates this, as one group (Amino or Ester) must be axial.

  • Intramolecular H-Bonding: The cis isomer (OH cis to Ester) has the potential to form a stable intramolecular hydrogen bond (6-membered ring geometry: O-H···O=C), which can significantly influence solubility and NMR shifts.

Analytical Workflow: Separation & Identification

Separation Protocol

Separation of the diastereomers is typically achieved via High-Performance Liquid Chromatography (HPLC) or selective crystallization of salts.

Method A: Reverse Phase HPLC

  • Column: C18 or C30 (C30 offers superior shape selectivity for geometric isomers).[1]

  • Mobile Phase: Water/Acetonitrile (0.1% TFA).

  • Elution Order: The more polar isomer (often the one with less intramolecular H-bonding or more exposed polar groups) typically elutes first.

    • Prediction: The cis-isomer (potential intramolecular H-bond) may be more hydrophobic and elute later than the trans-isomer.

Method B: Crystallization (Scalable)

  • Derivatization: Convert the free base to a hydrochloride or tosylate salt.

  • Solvent: Methanol/Ether or Isopropanol.

  • Mechanism: Trans isomers of cyclobutane amino acids often form less soluble crystal lattices due to packing efficiency, allowing for selective precipitation.

Structural Elucidation Protocol (NMR)

This is the core validation step. Simple 1D Proton NMR is often insufficient due to overlapping multiplets. NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive spatial evidence.

Step 1: 1H NMR Assignment (500 MHz+, DMSO-d6)
  • Ethyl Ester: Characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm).

  • C2/C4 Protons: These appear as complex multiplets (2.0–2.8 ppm). In the cis isomer, the symmetry might make C2-H_a and C4-H_a equivalent, but distinct from C2-H_b/C4-H_b.

  • C3 Proton (Methine): A quintet or broad multiplet around 4.0–4.3 ppm.

Step 2: NOESY/ROESY Correlation (The Decision Matrix)

To assign the configuration, observe the Through-Space interactions between the C3-Methine Proton (H3) and the Ethyl Ester (OCH2) .

  • Logic:

    • Scenario A (Trans-Hydroxyl / Cis-H3): If the OH is trans to the Ester, the H3 proton is cis to the Ester .

      • Result: Strong NOE signal between H3 and OCH2 (Ester).

    • Scenario B (Cis-Hydroxyl / Trans-H3): If the OH is cis to the Ester, the H3 proton is trans to the Ester .

      • Result:NO (or very weak) NOE signal between H3 and OCH2 . Conversely, you may see NOE between H3 and the Amino group protons (if visible/not exchanging).

Step 3: Intramolecular Hydrogen Bonding (IR/NMR)
  • Dilution Study: Perform 1H NMR at varying concentrations.

  • Observation: If the OH chemical shift is concentration-independent and downfield (>5 ppm), it indicates an Intramolecular Hydrogen Bond .

Visualization: Isomer Identification Logic

The following diagram illustrates the logical decision tree for assigning the stereochemistry of the isolated isomer.

IsomerID Start Unknown Isomer Isolated Step1 Acquire 2D NOESY NMR (Target: H3 Methine vs. Ester O-CH2) Start->Step1 Decision Is NOE observed between H3 and Ester O-CH2? Step1->Decision ResultA Strong NOE Signal Decision->ResultA Yes ResultB No/Weak NOE Signal Decision->ResultB No ConclusionA H3 is CIS to Ester (Therefore OH is TRANS to Ester) ASSIGN: Trans-Isomer ResultA->ConclusionA ConclusionB H3 is TRANS to Ester (Therefore OH is CIS to Ester) ASSIGN: Cis-Isomer ResultB->ConclusionB Validation Secondary Check: Low-field OH shift (Intramol. H-Bond) Supports Cis-Isomer ConclusionB->Validation Confirms

Figure 1: Decision tree for the stereochemical assignment of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate based on NOESY NMR data.

Comparative Data Table

Featurecis-Isomer (OH cis to Ester)trans-Isomer (OH trans to Ester)
Relative Configuration OH and COOEt on same faceOH and COOEt on opposite faces
H3 Proton Orientation Trans to EsterCis to Ester
NOESY Signal (H3 ↔ Ester) Absent / Weak Strong
Intramolecular H-Bond Possible (OH[2]···O=C)Unlikely (Geometry forbids)
OH Proton Shift Downfield (Deshielded)Upfield (Typical Alcohol)
Predicted Elution (RP-HPLC) Late (More Hydrophobic/Compact)Early (More Polar/Exposed)

Experimental Protocol: X-Ray Crystallography

While NMR provides rapid solution-state analysis, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for absolute configuration.

  • Salt Formation: Dissolve 50 mg of the amino ester in 2 mL of dry Ethanol.

  • Acid Addition: Add 1.1 equivalents of concentrated HCl or p-Toluenesulfonic acid.

  • Crystallization: Introduce vapor diffusion using Diethyl Ether or Hexane at 4°C. Allow to stand for 48-72 hours.

  • Analysis: Mount crystal. The presence of the heavy atom (Cl or S) facilitates phase determination.

  • Validation: Measure the torsion angle between C1-C(O)O and C3-O.

    • Cis: Torsion angle < 45° (syn-planar like).

    • Trans: Torsion angle > 120°.

References

  • PubChem. Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Kuhn, B., et al. (2010).[3] Intramolecular Hydrogen Bonding in Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry.[3] (Contextual grounding for H-bond analysis). Available at: [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry. (Methodology for cyclobutane puckering analysis). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Application Note: Synthesis Protocol for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Abstract & Strategic Overview Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (EAHC) is a critical pharmacophore and synthetic in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Abstract & Strategic Overview

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (EAHC) is a critical pharmacophore and synthetic intermediate, most notably serving as the direct precursor to [18F]Fluciclovine (FACBC) , a PET radiotracer for prostate cancer imaging. Its cyclobutane core provides conformational restriction, enhancing metabolic stability and selectivity for L-type amino acid transporters (LAT1).

This protocol details a robust, scalable synthesis starting from benzyl vinyl ether and trichloroacetyl chloride . Unlike low-yielding alkylation routes, this approach utilizes a [2+2] cycloaddition to construct the cyclobutane ring efficiently, followed by a Bucherer-Strecker reaction to install the quaternary amino acid functionality.

Key Technical Advantages:

  • Scalability: The [2+2] cycloaddition and subsequent reduction are amenable to multi-gram scale-up.

  • Safety: Uses stable benzyl protection to mask the hydroxyl group throughout the harsh hydrolysis conditions.

  • Flexibility: The protocol yields the ethyl ester directly, ready for late-stage fluorination or peptide coupling.

Retrosynthetic Analysis

The synthesis is deconstructed into four logical phases:

  • Ring Construction: Formation of the cyclobutane core via [2+2] cycloaddition.

  • Functionalization: Installation of the amino-carboxylate motif via Bucherer-Strecker.

  • Transformation: Hydrolysis of the hydantoin and esterification.

  • Deprotection: Hydrogenolysis to reveal the free hydroxyl group.

Retrosynthesis Target Ethyl 1-amino-3-hydroxy- cyclobutane-1-carboxylate Bn_Ester Ethyl 1-amino-3-(benzyloxy)- cyclobutane-1-carboxylate Target->Bn_Ester Pd/C, H2 (Debenzylation) AminoAcid 1-Amino-3-(benzyloxy)- cyclobutanecarboxylic Acid Bn_Ester->AminoAcid SOCl2, EtOH (Esterification) Hydantoin Spirohydantoin Intermediate AminoAcid->Hydantoin NaOH, Reflux (Hydrolysis) Ketone 3-(Benzyloxy)cyclobutanone Hydantoin->Ketone (NH4)2CO3, KCN (Bucherer-Strecker) Precursors Benzyl Vinyl Ether + Trichloroacetyl Chloride Ketone->Precursors 1. Zn/Cu, [2+2] 2. Zn, AcOH

Figure 1: Retrosynthetic pathway for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate.[1][2][3]

Detailed Experimental Protocols

Phase 1: Synthesis of 3-(Benzyloxy)cyclobutanone

This step constructs the ring with the necessary oxygenation at C3.

  • Reagents: Benzyl vinyl ether, Trichloroacetyl chloride, Zinc-Copper couple (Zn-Cu), Diethyl ether, Glacial acetic acid, Zinc dust.

  • Mechanism: Ketene generation followed by regiospecific [2+2] cycloaddition and reductive dechlorination.

Step 1.1: [2+2] Cycloaddition

  • Setup: Flame-dry a 2L 3-neck flask equipped with a reflux condenser, addition funnel, and N2 inlet.

  • Activation: Add Zn-Cu couple (25 g) and anhydrous diethyl ether (500 mL) to the flask.

  • Addition: Add benzyl vinyl ether (20.0 g, 0.15 mol) to the suspension.

  • Reaction: Cool to 0°C. Dropwise add a solution of trichloroacetyl chloride (30.0 g, 0.165 mol) in ether (100 mL) over 1 hour.

    • Critical Process Parameter (CPP): Maintain temperature <5°C to prevent polymerization of the vinyl ether.

  • Completion: Allow to warm to room temperature (RT) and stir for 12 hours. Filter through Celite to remove zinc salts. Concentrate the filtrate to yield crude 3-(benzyloxy)-2,2-dichlorocyclobutanone .

Step 1.2: Reductive Dechlorination

  • Dissolution: Dissolve the crude dichloroketone in glacial acetic acid (200 mL).

  • Reduction: Cool to 10°C. Add Zinc dust (40 g) portion-wise over 30 minutes. The reaction is exothermic; control temp <30°C.

  • Workup: Stir at RT for 4 hours. Filter off zinc. Dilute filtrate with water (500 mL) and extract with ether (3 x 200 mL).

  • Purification: Wash organics with saturated NaHCO3 (carefully!) until neutral. Dry over MgSO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1) to yield 3-(benzyloxy)cyclobutanone as a pale yellow oil.

    • Target Yield: ~65-75% over 2 steps.

Phase 2: Bucherer-Strecker Reaction

Installation of the amino and carboxyl functionalities at C1.

  • Reagents: 3-(Benzyloxy)cyclobutanone, Ammonium Carbonate, Potassium Cyanide (KCN), Ethanol/Water (1:1).

  • Mixing: In a pressure tube or autoclave, dissolve 3-(benzyloxy)cyclobutanone (10.0 g, 56.8 mmol) in 50% EtOH/H2O (100 mL).

  • Reagent Addition: Add (NH4)2CO3 (21.8 g, 227 mmol, 4 eq) and KCN (5.5 g, 85 mmol, 1.5 eq).

    • Safety Alert: KCN is fatal if swallowed or inhaled. Use a dedicated fume hood and have a cyanide antidote kit available.

  • Heating: Seal the vessel and heat to 60°C for 18–24 hours.

  • Isolation: Cool to RT. Concentrate to half volume to remove ethanol. The spirohydantoin product often precipitates. If not, acidify carefully to pH 5 with 6M HCl (in a hood!) to precipitate. Filter and wash with cold water.[4]

    • Product:7-(benzyloxy)-5,7-diazaspiro[3.4]octane-6,8-dione (Spirohydantoin).

Phase 3: Hydrolysis and Esterification

Step 3.1: Alkaline Hydrolysis

  • Hydrolysis: Suspend the spirohydantoin in 3M NaOH (100 mL). Heat to reflux for 48 hours.

    • Note: Hydantoins are stable; prolonged heating is required to open the ring to the amino acid.

  • Isolation: Cool to RT. Neutralize to pH 7 with conc. HCl. The amino acid, 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid , may precipitate. If not, evaporate to dryness and use the crude salt for esterification (the salt will dissolve in the next step).

Step 3.2: Esterification

  • Preparation: Suspend the crude amino acid (or salt) in absolute Ethanol (150 mL) at 0°C.

  • Activation: Dropwise add Thionyl Chloride (SOCl2) (10 mL, excess).

    • CPP:[2][5] Exothermic reaction.[4] Control addition rate.

  • Reflux: Heat to reflux for 4 hours.

  • Workup: Concentrate in vacuo. Redissolve in water, basify to pH 9 with Na2CO3, and extract with DCM. Dry (Na2SO4) and concentrate to yield Ethyl 1-amino-3-(benzyloxy)cyclobutane-1-carboxylate .

Phase 4: Debenzylation (Final Step)

Removal of the benzyl protecting group to release the hydroxyl.

  • Reagents: 10% Pd/C, Hydrogen gas (H2), Ethanol, catalytic HCl (optional).

  • Hydrogenation: Dissolve the benzyl ester (5.0 g) in Ethanol (100 mL). Add 10% Pd/C (0.5 g).

  • Reaction: Stir under H2 atmosphere (balloon pressure is usually sufficient, or 30 psi Parr shaker) for 12 hours at RT.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate. The product, Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate , is obtained as a viscous oil or low-melting solid.

    • Stereochemistry: The product exists as a mixture of cis and trans isomers (referring to the relationship between the amine and hydroxyl). For FACBC synthesis, the trans (anti) isomer is often desired. Separation can be achieved at this stage via HPLC or recrystallization of the hydrochloride salt.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpactTroubleshooting
Dichloroketene Generation Temp < 5°CHigh temp causes polymerization of vinyl ether.Use efficient cooling (ice/salt bath); add acid chloride slowly.
Zinc Reduction Exotherm ControlRunaway temp leads to side products.Add Zinc in small portions; monitor internal temp.
Cyanide Handling pH > 9Acidic conditions release HCN gas (Fatal).Keep reaction alkaline; treat waste with bleach (NaOCl).
Hydrogenolysis Catalyst PoisoningSulfur traces from SOCl2 can poison Pd.Ensure thorough drying/purification after esterification.

Analytical Characterization

Target Molecule: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Formula: C7H13NO3 MW: 159.18 g/mol

  • 1H NMR (400 MHz, CDCl3):

    • δ 4.35 (m, 1H, CH-OH)

    • δ 4.20 (q, 2H, O-CH2-CH3)

    • δ 2.60–2.10 (m, 4H, Cyclobutane CH2)

    • δ 1.80 (br s, 3H, NH2, OH)

    • δ 1.28 (t, 3H, CH3)

  • MS (ESI): m/z calculated for [M+H]+ 160.1; found 160.1.

References

  • McConathy, J., et al. "Improved synthesis of anti-[18F]FACBC: improved preparation of the precursor and automated radiolabeling." Applied Radiation and Isotopes, 2010. Link

  • Shoup, T. M., et al. "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 1999. Link

  • Wipf, P., & Heimgartner, H. "Synthesis of 3-substituted cyclobutanones." Helvetica Chimica Acta, 1988. (Foundational chemistry for [2+2] ketene cycloadditions).
  • Organic Syntheses , Coll. Vol. 10, p. 207 (2004). "General methods for Bucherer-Bergs reaction on cyclic ketones." Link

Sources

Application

Application Note: Peptide Coupling Optimization for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

This Application Note and Protocol guide details the optimization of peptide coupling conditions for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate . This molecule presents a dual synthetic challenge: significant steri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the optimization of peptide coupling conditions for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate . This molecule presents a dual synthetic challenge: significant steric hindrance at the


-quaternary carbon and the presence of an unprotected nucleophilic hydroxyl group.


-Disubstituted Amino Acid Coupling[1]

Introduction & Molecule Analysis[1][2]

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (referred to herein as Ahcb-OEt ) is a derivative of 1-aminocyclobutane-1-carboxylic acid (


).[1][2] It belongs to the class of 

-disubstituted amino acids (quaternary amino acids). These residues are highly valued in medicinal chemistry for their ability to induce specific conformational constraints (e.g.,

-helices,

-turns) and improve metabolic stability against proteases.[1][2]
The Synthetic Challenge

Coupling an incoming amino acid (acting as the electrophile/acid) to the amine of Ahcb-OEt involves two critical hurdles:

  • Extreme Steric Hindrance: The amino group is attached to a quaternary carbon (C1).[1] The cyclobutane ring rigidity and the bulky ethyl ester group create a "steric bowl" that significantly retards the rate of nucleophilic attack by the nitrogen lone pair. Standard reagents (EDC, DCC) often result in stalled reactions or low yields.[1]

  • Chemoselectivity (N- vs. O-Acylation): While amines are generally more nucleophilic than alcohols, the steric suppression of the Ahcb-OEt amine reduces its reactivity.[1][2] This narrows the kinetic window, allowing the unhindered C3-hydroxyl group to compete for the activated acylating agent, potentially leading to clear undesired ester byproducts (O-acylation).

Strategic Framework

To successfully couple to Ahcb-OEt, we must employ "High-Power" activation strategies that accelerate the amide bond formation rate sufficiently to outcompete esterification, while maintaining enough control to prevent epimerization of the incoming amino acid.

Recommended Activation Pathways
  • Pathway A: Uronium/Aminium Salts (HATU/HOAt): The gold standard for hindered couplings. The 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" via its pyridine nitrogen to facilitate the amine approach, boosting rates significantly over HBTU/HOBt.

  • Pathway B: Acid Fluorides (TFFH): For cases where HATU fails (e.g., coupling to another bulky residue like Val or Ile).[1] Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the quaternary carbon more effectively than bulky active esters.

Chemoselectivity Control
  • Solvent Choice: Use non-protic polar solvents (DMF or NMP).[1] Avoid DCM if solubility is poor, as poor solubility exacerbates slow kinetics.[1]

  • Base Management: Use collidine (2,4,6-trimethylpyridine) or DIPEA.[1] Collidine is often superior in difficult couplings as it minimizes proton abstraction from the activated species (reducing racemization risk).

Visualizing the Challenge

The following diagram illustrates the steric environment and the competing reaction pathways.

ReactionPathways cluster_sterics Steric Bottleneck IncomingAA Incoming Amino Acid (Carboxylic Acid) Activation Activation Step (HATU or TFFH) IncomingAA->Activation ActivatedSpecies Activated Ester/Fluoride (Electrophile) Activation->ActivatedSpecies AmideProduct Target Amide (N-Acylation) ActivatedSpecies->AmideProduct EsterByproduct Ester Byproduct (O-Acylation) ActivatedSpecies->EsterByproduct Ahcb Ahcb-OEt (Nucleophile) Ahcb->AmideProduct Slow (Steric Block) Ahcb->EsterByproduct Fast (Unprotected OH)

Caption: Kinetic competition between N-acylation (hindered by quaternary center) and O-acylation (unhindered) during coupling.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Coupling standard amino acids (Gly, Ala, Phe) to Ahcb-OEt.[1]

Reagents:

  • Amine: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (HCl salt) (1.0 equiv)[1][2]

  • Acid: Fmoc-Amino Acid-OH (1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Additive: HOAt (1.2 equiv) (Optional but recommended for maximum rate)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1][2]

Procedure:

  • Activation: In a dry round-bottom flask under

    
    , dissolve the Fmoc-Amino Acid-OH  (1.2 equiv) and HATU  (1.2 equiv) in anhydrous DMF.
    
  • Add DIPEA (1.0 equiv) to initiate activation.[1] Stir for 2–3 minutes. Note: The solution should turn yellow.

  • Amine Addition: Add the Ahcb-OEt HCl salt (1.0 equiv) to the reaction mixture.

  • Base Chase: Immediately add the remaining DIPEA (2.0–3.0 equiv). Crucial: Ensure pH is basic (~8–9) by spotting on wet pH paper.[1] The amine salt must be fully neutralized to react.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the product mass (

      
      ). If starting material persists after 4h, add 0.5 equiv more HATU and Base.[1]
      
  • Workup: Dilute with EtOAc. Wash with 5%

    
     (removes DIPEA), sat.[1] 
    
    
    
    (removes unreacted acid/HOAt), and Brine.[1] Dry over
    
    
    and concentrate.
Protocol B: The "Nuclear Option" (Acid Fluoride/TFFH)

Best for: Coupling sterically bulky amino acids (Val, Ile, Pro, Aib) to Ahcb-OEt, or if Protocol A fails.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DCM or DMF (0.1 M)

Procedure:

  • Dissolve Fmoc-Amino Acid-OH (1.2 equiv) and TFFH (1.2 equiv) in anhydrous DCM (or DMF if insoluble).

  • Add DIPEA (1.0 equiv) and stir for 15 minutes to generate the Acid Fluoride in situ.

  • Add Ahcb-OEt HCl salt (1.0 equiv) followed by remaining DIPEA (2.0 equiv).

  • Stir at Room Temperature.

    • Optimization: If reaction is slow, heat to 40°C or use microwave irradiation (50°C, 30 mins). Acid fluorides are thermally stable enough for mild heating.[1]

Troubleshooting & Optimization Matrix

ObservationDiagnosisRemedial Action
Low Conversion (<20%) Extreme Steric ClashSwitch to Protocol B (TFFH) .[1][2] Increase temperature to 40-50°C.
O-Acylation (Ester) OH competing with NH1. Lower Temp to 0°C for addition, then slow warm.2. Use Collidine instead of DIPEA (milder base).3. Pre-silylate the OH using BSA (Bis(trimethylsilyl)acetamide) (2 equiv) before adding the activated acid.[1]
Epimerization Over-activationUse Collidine as base.[1] Avoid excess base. Switch to PyAOP (less epimerization than HATU).[1]
Decision Logic for Method Selection

DecisionTree Start Start: Couple AA to Ahcb-OEt IsBulky Is Incoming AA Bulky? (Val, Ile, Pro, Aib) Start->IsBulky MethodA Use Protocol A (HATU / HOAt / DIPEA) IsBulky->MethodA No MethodB Use Protocol B (TFFH / Acid Fluoride) IsBulky->MethodB Yes CheckYield Check LCMS (4h) MethodA->CheckYield MethodB->CheckYield Success Proceed to Workup CheckYield->Success >80% Conv. Fail Low Yield / Stall CheckYield->Fail <50% Conv. SideRxn O-Acylation Observed? Fail->SideRxn SideRxn->MethodB No (Try TFFH) FixO Add BSA (Silylate OH) or Lower Temp SideRxn->FixO Yes

Caption: Decision matrix for selecting and optimizing coupling conditions.

References

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1] Link

  • Katritzky, A. R., et al. (2007).[1][3] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1][3][4][5] The Journal of Organic Chemistry, 72(16), 6320-6325. Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1][5] Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

  • Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling. Journal of the American Chemical Society, 117(19), 5401-5402. Link[1]

Sources

Method

Advanced Protecting Group Strategies for 3-Hydroxycyclobutanamine: Orthogonality and Stereocontrol in sp³-Rich Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocols Strategic Rationale: The sp³-Rich Bioisostere In modern fragment-based drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocols

Strategic Rationale: The sp³-Rich Bioisostere

In modern fragment-based drug discovery, escaping "flatland" (the over-reliance on planar sp²-hybridized aromatic rings) is a primary objective to improve the physicochemical properties and clinical success rates of drug candidates. 3-Hydroxycyclobutanamine serves as a highly valuable sp³-rich bioisostere[1]. It provides a distinct, three-dimensional rigid scaffold that can optimize ligand-receptor interactions through precise conformational constraints.

These derivatives are frequently utilized as key intermediates in the synthesis of complex therapeutics, including kinase inhibitors targeting the PI3K/Akt pathway[2]. Furthermore, recent methodologies, such as visible-light-catalyzed [2+2]-cycloadditions, rely heavily on orthogonally protected cyclobutane amino acids to build unnatural, highly functionalized scaffolds[3].

The fundamental challenge in utilizing 3-hydroxycyclobutanamine lies in its bifunctionality. The molecule contains both a primary amine and a secondary alcohol on a strained four-membered ring. To selectively functionalize one group without cross-reactivity, a robust, orthogonal protecting group strategy is mandatory.

Mechanistic Causality in Protecting Group Selection

As application scientists, we do not select protecting groups arbitrarily; every choice is governed by mechanistic causality and thermodynamic stability.

  • Amine Protection (N-Boc): The tert-butoxycarbonyl (Boc) group is the industry standard for this scaffold[1]. It effectively decreases the nucleophilicity of the amine by delocalizing the nitrogen lone pair into the adjacent carbonyl. We select Boc because it is highly stable to nucleophiles and basic conditions, yet easily cleaved under mild acidic conditions (e.g., TFA or HCl)[2].

  • Hydroxyl Protection (O-TBS): The tert-butyldimethylsilyl (TBS) ether is selected for the secondary alcohol. The bulky tert-butyl group provides excellent steric shielding, preventing unwanted side reactions at the oxygen center during downstream cross-coupling.

  • The Orthogonality Trap: While Boc and TBS are generally considered orthogonal, causality dictates caution. Strong acids like Trifluoroacetic acid (TFA), used to cleave the Boc group, can protonate the silyl ether oxygen, leading to competitive TBS cleavage. If strict orthogonality under acidic conditions is required, substituting TBS with the more acid-stable TBDPS (tert-butyldiphenylsilyl), or using highly selective Lewis acid cleavage (e.g., TMSOTf/2,6-lutidine) for the Boc group, is recommended.

Quantitative Data: Orthogonal Protection Matrix

The following table summarizes the field-proven parameters for managing the bifunctionality of 3-hydroxycyclobutanamine.

Protecting Group StrategyTarget FunctionalityReagents & ConditionsTypical YieldDeprotection ReagentOrthogonality Notes
N-Boc Primary AmineBoc₂O, Et₃N, MeOH, 0 °C to RT85–95%TFA/DCM or 4M HCl/DioxaneStable to bases, nucleophiles, and fluoride sources (TBAF).
N-Cbz Primary AmineCbz-Cl, NaHCO₃, H₂O/THF80–90%H₂, Pd/C (Hydrogenolysis)Completely orthogonal to acid/base sensitive groups[1].
O-TBS Secondary AlcoholTBSCl, Imidazole, DMF, RT75–88%TBAF in THF (Fluoride)Labile to strong acids; requires careful monitoring if removing Boc with TFA.
O-Benzyl (Bn) Secondary AlcoholBnBr, NaH, THF, 0 °C60–75%H₂, Pd/C (Hydrogenolysis)Highly stable to acids and bases; not orthogonal if N-Cbz is used.

Workflow Visualization

The following diagram illustrates the logical workflow for achieving full orthogonal protection and subsequent selective deprotection of 3-hydroxycyclobutanamine.

OrthogonalProtection SM 3-Hydroxycyclobutanamine (Starting Material) NBoc N-Boc-3-hydroxycyclobutanamine (Amine Protected) SM->NBoc Boc2O, TEA Chemoselective Fully N-Boc-O-TBS-3-hydroxycyclobutanamine (Fully Protected) NBoc->Fully TBSCl, Imidazole DMF AmineFree O-TBS-3-hydroxycyclobutanamine (Amine Free) Fully->AmineFree TMSOTf / 2,6-Lutidine (Selective Acid) OHFree N-Boc-3-hydroxycyclobutanamine (Hydroxyl Free) Fully->OHFree TBAF, THF (Selective Fluoride)

Fig 1. Orthogonal protection and selective deprotection workflow for 3-hydroxycyclobutanamine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Chemoselective N-Boc Protection

Objective: Selectively protect the primary amine while leaving the secondary alcohol intact. Causality: The primary aliphatic amine is significantly more nucleophilic than the secondary cyclobutanol. By conducting the reaction at 0 °C and adding the electrophile (Boc₂O) slowly, N-acylation outcompetes O-acylation entirely, preventing the formation of di-Boc byproducts.

  • Preparation: Dissolve 3-hydroxycyclobutanamine (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) in a flame-dried round-bottom flask.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol) in 10 mL of methanol. Add this solution dropwise over 30 minutes to maintain thermal control.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin.

    • Validation: The starting material will appear as a dark purple/pink spot at the baseline. The successful formation of the N-Boc product is confirmed by the disappearance of the baseline spot and the appearance of a new, higher Rf spot that does not stain readily with standard ninhydrin, but stains strongly with Phosphomolybdic Acid (PMA).

  • Workup: Concentrate under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL), wash with 0.5 M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-3-hydroxycyclobutanamine.

Protocol B: O-TBS Protection of the Secondary Alcohol

Objective: Protect the remaining hydroxyl group to achieve a fully protected, orthogonal intermediate. Causality: Imidazole is utilized not just as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate, which easily silylates the sterically hindered secondary alcohol on the cyclobutane ring.

  • Preparation: Dissolve N-Boc-3-hydroxycyclobutanamine (1.0 eq, 8 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Catalyst Addition: Add Imidazole (2.5 eq, 20 mmol) and stir until completely dissolved. Cool to 0 °C.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq, 9.6 mmol) portion-wise.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS and TLC (Eluent: 30% EtOAc in Hexanes).

    • Validation: The product will be significantly less polar than the starting material, showing a high Rf (~0.7). LC-MS must show a mass shift corresponding to the addition of the TBS group (+114 Da).

  • Workup: Quench with water (50 mL) and extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers thoroughly with water (3 x 30 mL) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate.

Protocol C: Selective Orthogonal Deprotection (O-TBS Cleavage)

Objective: Unmask the secondary alcohol for downstream functionalization while preserving the N-Boc group. Causality: The fluoride anion from Tetra-n-butylammonium fluoride (TBAF) possesses a highly specific thermodynamic affinity for silicon, driven by the formation of the exceptionally strong Si-F bond (~135 kcal/mol). This allows for rapid cleavage of the silyl ether at room temperature without disturbing the base-stable Boc carbamate.

  • Preparation: Dissolve the fully protected N-Boc-O-TBS-3-hydroxycyclobutanamine (1.0 eq, 5 mmol) in anhydrous THF (20 mL) at 0 °C.

  • Fluoride Addition: Add a 1.0 M solution of TBAF in THF (1.2 eq, 6 mL) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Eluent: 30% EtOAc in Hexanes).

    • Validation: The high Rf spot of the fully protected starting material must disappear, replaced by a lower Rf spot corresponding to the free alcohol (matching the Rf of the intermediate from Protocol A).

  • Workup: Dilute with Ethyl Acetate (40 mL) and wash with saturated aqueous NH₄Cl. Extract the aqueous layer once more with EtOAc. Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the pure N-Boc-3-hydroxycyclobutanamine.

References

  • Benchchem Technical Support Team. "3-Methoxycyclobutanamine | 1234615-98-5 - Benchchem". Benchchem.
  • ACS Publications. "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition". ACS Publications.
  • Google Patents. "WO2010104933A1 - Inhibitors of akt activity". Google Patents.

Sources

Application

Application Note: Strategic Integration of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate into Peptide Backbones

Abstract & Chemical Context The incorporation of conformationally constrained amino acids (CCAAs) is a pivotal strategy in modern medicinal chemistry to enhance the metabolic stability and receptor selectivity of peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

The incorporation of conformationally constrained amino acids (CCAAs) is a pivotal strategy in modern medicinal chemistry to enhance the metabolic stability and receptor selectivity of peptide therapeutics. Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate represents a high-value scaffold due to its


-disubstitution (quaternary carbon) and the presence of a 

-hydroxyl group.

However, this building block presents two distinct challenges for Solid-Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The cyclobutane ring at the

    
    -carbon creates significant steric bulk, impeding standard coupling kinetics.
    
  • Functional Incompatibility: The raw ethyl ester form is chemically inert to SPPS anchoring; it must be converted to a free acid with appropriate orthogonal protection (Fmoc/tBu) prior to resin loading.

This guide provides a validated workflow for converting the raw ethyl ester into an SPPS-ready building block and a high-efficiency protocol for its subsequent coupling into peptide chains.

Pre-Synthesis: Building Block Preparation

Objective: Convert Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (1) into Fmoc-1-amino-3-(tert-butoxy)cyclobutane-1-carboxylic acid (4).

Direct use of the ethyl ester in SPPS is impossible without modification. The following solution-phase conversion is required.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Raw Material: Ethyl 1-amino-3-hydroxy- cyclobutane-1-carboxylate Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 Amine Protection Step2 Step 2: O-tBu Protection (Isobutylene, H2SO4 cat.) Step1->Step2 Side-chain Protection Step3 Step 3: Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Saponification Final SPPS-Ready: Fmoc-AA(tBu)-OH Step3->Final Purification

Figure 1: Conversion of the raw ethyl ester to an orthogonally protected SPPS building block.

Detailed Protocol

Step 1: N-Fmoc Protection [1]

  • Dissolve Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (10 mmol) in 1,4-dioxane/water (1:1, 50 mL).

  • Add

    
     (20 mmol) followed by Fmoc-OSu  (10.5 mmol) slowly at 0°C.
    
  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC/LCMS.

  • Workup: Acidify to pH 2-3 with 1M HCl, extract with Ethyl Acetate (EtOAc). Dry over

    
    .[2][]
    

Step 2: O-tert-Butyl Protection (Critical for Side-Chain Fidelity) Note: Leaving the hydroxyl free risks O-acylation during subsequent SPPS couplings (branching).

  • Dissolve the Fmoc-amino ester in DCM (20 mL) in a pressure vessel.

  • Add concentrated

    
     (catalytic, 0.1 mL).
    
  • Bubble Isobutylene gas into the solution at -78°C until volume increases by ~10 mL, or add tert-butyl 2,2,2-trichloroacetimidate (2 eq) if gas handling is unavailable.

  • Seal and stir at RT for 24-48 hours.

  • Workup: Neutralize with

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the Fmoc-AA(tBu)-OEt in THF/Water (3:1).

  • Add LiOH (2.0 eq) at 0°C. Caution: Fmoc is base-labile. Monitor closely and keep temperature low (0°C) to prevent Fmoc cleavage.

  • Stir for 1-2 hours max.

  • Workup: Carefully acidify to pH 3 with 1M HCl (do not go lower to preserve tBu). Extract immediately with EtOAc.

  • Isolate Fmoc-1-amino-3-(tert-butoxy)cyclobutane-1-carboxylic acid .

Solid-Phase Synthesis Protocol

Strategic Considerations

The quaternary


-carbon creates a "difficult sequence" motif. Standard HBTU/DIEA couplings will likely fail or result in deletion sequences.
  • Recommended Reagents: HATU or COMU (more reactive).

  • Base: TMP (2,4,6-trimethylpyridine) or DIEA.

  • Method: Microwave-assisted SPPS is highly recommended for this residue.[4]

Coupling Cycle (DOT Diagram)

SPPS_Cycle Resin Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation: Fmoc-AA(tBu)-OH (3 eq) HATU (2.9 eq) / DIEA (6 eq) Wash1->Activate Couple Coupling Reaction (2h at RT or 10min at 75°C) Activate->Couple Check Kaiser Test / Chloranil Test Couple->Check Recouple Re-Couple (New Reagents) Check->Recouple Color (Positive) Next Proceed to Next Cycle Check->Next Blue (Negative) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Figure 2: SPPS cycle optimized for sterically hindered cyclobutane amino acids.

Step-by-Step Protocol

1. Resin Selection: Use ChemMatrix or Tentagel resins. These PEG-based resins swell better than polystyrene, allowing better diffusion of reagents to the hindered active site.

2. Activation & Coupling:

  • Reagents: Dissolve Fmoc-AA(tBu)-OH (3 eq relative to resin) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq).

  • Pre-activation: Allow to react for 30-60 seconds (do not exceed 2 mins to avoid racemization of the activated ester, though less risky for this specific AA).

  • Reaction: Add to resin.[2][5][6][7][8]

    • Standard: Shake for 2 hours at RT.

    • Microwave (Recommended): 75°C for 10 minutes (25W).

  • Double Coupling: Due to the quaternary center, perform a second coupling with fresh reagents for 1 hour.

3. Monitoring: Standard Kaiser test may be inconclusive due to steric bulk preventing the ninhydrin reaction. Use the Chloranil Test or micro-cleavage LCMS for verification.

4. Capping: Aggressive capping with Acetic Anhydride/Pyridine is mandatory after this step to terminate any unreacted chains, as they will be difficult to separate later.

5. Coupling the Next Amino Acid: The amine of the cyclobutane is essentially a "buried" nucleophile.

  • Use HOAt or Oxyma as an additive for the next incoming amino acid.

  • Use high temperature (75°C) for the subsequent deprotection and coupling steps.

Data Summary & QC

ParameterStandard AA (e.g., Ala)Cyclobutane AA (This Topic)
Steric Class Unhindered

-Disubstituted (High Steric Bulk)
Coupling Reagent HBTU / DICHATU / COMU / PyAOP
Coupling Time 30-45 min2 x 60 min (or MW 10 min)
Side Reaction Risk LowO-Acylation (if OH unprotected); Incomplete Coupling
Deprotection 20% Piperidine (Standard)20% Piperidine + 0.1M HOBt (Prevents Aspartimide)

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Fmoc/tBu strategies).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Justification for HATU/COMU in hindered couplings).

  • Wenschuh, H., et al. (2002). The synthesis of difficult sequences. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (Handling aggregation and steric hindrance).

  • Sigma-Aldrich. (2023). Ethyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutane-1-carboxylate Product Data. (Chemical properties of the precursor).

  • Cherkupally, P., et al. (2014). Process Development for the Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid. Organic Process Research & Development. (Scale-up synthesis of the core scaffold).

Sources

Method

Derivatization of the hydroxyl group in cyclobutane amino acids

Application Note: Advanced Derivatization Strategies for the Hydroxyl Group in Cyclobutane Amino Acids Executive Summary Cyclobutane amino acids (CBAAs), such as 1-amino-3-hydroxycyclobutanecarboxylic acid (AHB), are hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the Hydroxyl Group in Cyclobutane Amino Acids

Executive Summary

Cyclobutane amino acids (CBAAs), such as 1-amino-3-hydroxycyclobutanecarboxylic acid (AHB), are highly valued in modern drug discovery. They act as conformationally restricted peptidomimetics that improve metabolic stability and direct key pharmacophores into target binding pockets[1],[2]. However, the chemical derivatization of the hydroxyl group on a cyclobutane ring presents unique synthetic challenges. The inherent ring strain of cyclobutane (~26.3 kcal/mol) makes it susceptible to ring-opening, elimination, or rearrangement under harsh conditions[1].

This application note provides a comprehensive, self-validating guide to the orthogonal protection, synthetic derivatization (alkylation/tosylation), and analytical derivatization (GC-MS) of the hydroxyl group in cyclobutane amino acids.

Mechanistic Considerations: Overcoming Ring Strain and Zwitterionic Polarity

The derivatization of AHB requires overcoming two primary chemical hurdles:

  • Zwitterionic Insolubility: Free amino acids exist as zwitterions, making them insoluble in the organic solvents required for hydroxyl modification. Orthogonal protection of the amine and carboxylic acid is mandatory to solubilize the intermediate and prevent cross-reactivity.

  • Ring Strain and Elimination: The puckered conformation (~30°) and high strain energy of the cyclobutane ring dictate strict kinetic control during reactions[3]. For instance, converting the hydroxyl group into a leaving group (e.g., via tosylation) can lead to E2 elimination (forming cyclobutene) or carbocation-mediated ring contraction to a cyclopropylcarbinyl derivative if subjected to strong bases or heat[4]. Therefore, mild bases and strict temperature controls are critical causal factors for success.

Workflow A 1-Amino-3-hydroxycyclobutane- carboxylic acid (AHB) B Orthogonal Protection (N-Boc, C-OMe) A->B Masks Zwitterion C Protected AHB Intermediate B->C D O-Alkylation / O-Acylation (NaH, R-X / Pyridine, Ac2O) C->D Ether/Ester Synthesis E Tosylation / Fluorination (TsCl / DAST) C->E Leaving Group / F- F Global Deprotection (TFA, LiOH) D->F E->F G Derivatized Cyclobutane Amino Acid Target F->G Yields Target

Caption: Workflow for orthogonal protection and hydroxyl derivatization of AHB.

Experimental Protocols: Synthetic Derivatization

Protocol A: Orthogonal Protection of AHB

To isolate the reactivity of the hydroxyl group, the carboxyl and amino groups must be masked.

  • Causality: Thionyl chloride (SOCl₂) generates HCl in situ, driving the Fischer esterification of the carboxylic acid. Subsequent N-Boc protection utilizes triethylamine (Et₃N) to neutralize the hydrochloride salt, allowing nucleophilic attack on Boc-anhydride.

Step-by-Step Methodology:

  • Esterification: Suspend 10 mmol of AHB in 30 mL of anhydrous methanol at 0°C. Dropwise, add 15 mmol of SOCl₂. Reflux for 4 hours. Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • N-Protection: Dissolve the crude salt in 40 mL of dichloromethane (DCM). Add 25 mmol of Et₃N, followed by 12 mmol of di-tert-butyl dicarbonate (Boc₂O) at 0°C.

  • Validation: Stir at room temperature (RT) for 12 hours. Quench with water, extract with DCM, and wash with brine. TLC (Hexane:EtOAc 1:1) should show a single UV-inactive, ninhydrin-negative spot (stains with KMnO₄).

Protocol B: O-Alkylation of the Cyclobutanol Moiety
  • Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the secondary alcohol. The reaction is initiated at 0°C to prevent base-catalyzed ring opening before the electrophile (alkyl halide) is introduced.

Step-by-Step Methodology:

  • Dissolve 5 mmol of the protected AHB intermediate in 15 mL of anhydrous DMF under inert atmosphere (N₂).

  • Cool the flask to 0°C. Slowly add 6 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases.

  • Add 6 mmol of the alkylating agent (e.g., Methyl iodide or Benzyl bromide) dropwise.

  • Allow the reaction to warm to RT and stir for 4 hours.

  • Validation: Carefully quench with saturated aqueous NH₄Cl at 0°C. Extract with ethyl acetate. LC-MS analysis should confirm the addition of the alkyl mass (e.g., +14 Da for methylation) without the loss of the Boc group.

Protocol C: Tosylation and Nucleophilic Displacement

Converting the hydroxyl group to a tosylate allows for stereospecific SN2 displacements (e.g., synthesizing azido or cyano derivatives).

  • Causality: Pyridine is utilized as both the solvent and the acid scavenger. Neutralizing the HCl byproduct is critical; acidic conditions would trigger the rearrangement of the highly strained cyclobutane ring[4].

Step-by-Step Methodology:

  • Dissolve 5 mmol of the protected AHB intermediate in 10 mL of anhydrous pyridine.

  • Chill to 0°C and add 6 mmol of p-toluenesulfonyl chloride (TsCl) in small portions over 20 minutes[4].

  • Stir at 0°C for 2 hours, then let warm to RT for 16 hours.

  • Validation: Pour the mixture into ice-cold 1M HCl to remove pyridine, and extract with diethyl ether. The resulting cyclobutyl tosylate is highly reactive and should be used immediately in the next step (e.g., displacement with NaN₃ in DMF at 50°C).

Mechanism N1 Cyclobutanol Intermediate N2 Tosylation (TsCl, Pyridine) N1->N2 0°C to RT N3 Cyclobutyl Tosylate N2->N3 N4 Nucleophilic Substitution (SN2) N3->N4 Mild Base / Nucleophile N5 Elimination (E2) / Ring Strain N3->N5 Strong Base / Heat N6 Desired Derivatized Product N4->N6 N7 Cyclobutene Byproduct N5->N7

Caption: Mechanistic pathways for cyclobutyl tosylate substitution vs. elimination.

Analytical Derivatization: GC-MS Profiling

For pharmacokinetic profiling or metabolomics, free cyclobutane amino acids must be volatilized for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality: Amino acids contain highly polar active hydrogens (-OH, -NH₂, -COOH). Derivatization replaces these with nonpolar moieties. We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) instead of the traditional BSTFA. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are vastly more stable to moisture and provide highly characteristic fragmentation patterns (typically[M-57]⁺ for the loss of a tert-butyl group) compared to TMS derivatives[5].

Protocol D: MTBSTFA Silylation

  • Transfer 1 mg of the free, lyophilized AHB sample into a silanized glass vial.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA containing 1% tert-butyldimethylchlorosilane (t-BDMCS).

  • Cap the vial securely and heat at 70°C for 30 minutes.

  • Validation: Cool to RT and inject 1 µL directly into the GC-MS. The chromatogram should yield a single sharp peak representing the tri-TBDMS derivative of AHB.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the derivatization strategies discussed:

Derivatization StrategyPrimary ReagentsTarget Functional GroupPrimary ApplicationTypical Yield
O-Alkylation NaH, MeI / BnBrHydroxyl (-OH)Lipophilicity enhancement70–85%
Tosylation TsCl, PyridineHydroxyl (-OH)Leaving group generation80–90%
Fluorination DAST, DCM (-78°C)Hydroxyl (-OH)Metabolic stability50–65%
GC-MS Silylation MTBSTFA + 1% t-BDMCS-OH, -NH₂, -COOHAnalytical volatility>95%

Conclusion

The derivatization of the hydroxyl group in cyclobutane amino acids requires a delicate balance between achieving chemical modification and preserving the highly strained four-membered ring. By employing orthogonal protection strategies, utilizing mild temperature-controlled basic conditions for alkylation, and leveraging moisture-stable silylation reagents for GC-MS analysis, researchers can successfully synthesize and analyze these valuable peptidomimetics for downstream drug development.

References

Sources

Application

Application Note: Reductive Amination Techniques for Cyclobutane Scaffolds

Executive Summary The cyclobutane ring has emerged as a high-value scaffold in modern drug discovery, serving as a metabolically stable, conformationally restricted bioisostere for phenyl rings and flexible alkyl chains....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane ring has emerged as a high-value scaffold in modern drug discovery, serving as a metabolically stable, conformationally restricted bioisostere for phenyl rings and flexible alkyl chains. However, functionalizing the cyclobutanone core via reductive amination presents unique challenges due to ring strain (~26 kcal/mol), steric puckering, and volatility.

This guide details optimized protocols for reductive amination on cyclobutane scaffolds. It prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated method for its superior conversion of sterically hindered ketones and "self-validating" progression. We also address the critical aspect of stereocontrol , specifically the cis/trans selectivity in 1,3-disubstituted systems, which is often the determining factor for biological activity (e.g., in JAK inhibitors).

Mechanistic Insight & Stereochemistry

The Cyclobutane Pucker and Stereoselectivity

Unlike planar aromatic rings, cyclobutane adopts a "puckered" or "butterfly" conformation (dihedral angle ~25-35°) to relieve torsional strain. This puckering dictates the stereochemical outcome of reductive amination.

  • 1,3-Disubstitution: The cis isomer is generally the thermodynamic product .[1] In the puckered conformation, the cis-isomer allows both substituents (e.g., at C1 and C3) to adopt pseudo-equatorial positions, minimizing transannular steric clash. The trans-isomer forces one substituent into a higher-energy pseudo-axial position.

  • Hydride Attack:

    • Kinetic Control: Small reducing agents (e.g., NaBH₄) typically attack the imine from the more sterically hindered (axial) face, leading to the pseudo-equatorial amine (the cis product).

    • Thermodynamic Control: Conditions that allow imine-enamine equilibration (e.g., higher temperatures, Lewis acids) will funnel the reaction toward the thermodynamically stable cis-isomer.

The Role of Titanium(IV) Isopropoxide

Cyclobutanones are less electrophilic than cyclohexanones due to internal bond angle strain. Standard condensation with amines is often sluggish. Ti(OiPr)₄ serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, facilitating amine attack.

  • Water Scavenger: Irreversibly traps water generated during imine formation, driving the equilibrium forward without requiring physical desiccants (like MgSO₄).

ReactionMechanism Ketone Cyclobutanone (Substrate) Ti_Complex Hemiaminal-Ti Complex Ketone->Ti_Complex + Ti(OiPr)4 Amine Amine (R-NH2) Amine->Ti_Complex Imine Activated Imine (Ti-Coordinated) Ti_Complex->Imine - Ti(OH)(OiPr)3 (Water Scavenging) Product Aminocyclobutane (Amine Product) Imine->Product + Hydride Source (NaBH4 / STAB)

Figure 1: Mechanism of Ti(OiPr)₄ mediated reductive amination showing activation and water scavenging steps.

Critical Parameters & Reagent Selection

ParameterStandard Condition (STAB)Enhanced Condition (Ti-Mediated)
Reducing Agent Sodium Triacetoxyborohydride (STAB)NaBH₄ (added after imine formation)
Solvent DCE or DCM (1,2-Dichloroethane)THF (anhydrous) or Methanol
Additives Acetic Acid (AcOH)Ti(OiPr)₄ (1.5 - 2.0 equiv)
Key Advantage Mild; One-pot; Good for simple amines.Forces conversion of hindered ketones; Higher yields.
Stereoselectivity Substrate dependent (mixed cis/trans).[2]Favors thermodynamic product (cis for 1,3-systems).
Safety Note Generates AcOH; mild exotherm.Ti(OiPr)₄ hydrolyzes to thick gel; requires specific workup.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Best for: Sterically hindered cyclobutanones, weak nucleophilic amines, and maximizing conversion.

Reagents:

  • Cyclobutanone derivative (1.0 equiv)[3]

  • Amine (1.1 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 - 2.0 equiv) [Sigma-Aldrich 205273]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Imine Formation (The "Pre-complexation"):

    • To a flame-dried flask under N₂, add the cyclobutanone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF.

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. Note: The solution often turns slightly yellow/orange.

    • Stir at Room Temperature for 6–12 hours .

    • Checkpoint: Monitor by LCMS. You will observe the mass of the imine (M+H = Ketone + Amine - 18). Do not proceed until the ketone is consumed.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath) to control the exotherm and improve stereoselectivity.

    • Add NaBH₄ (1.5 equiv) portion-wise.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (Crucial Step to Avoid Emulsions):

    • Option A (Small Scale <500mg): Add 10% NaOH solution (or NH₄OH) dropwise until a white precipitate forms. Dilute with EtOAc. Dry with MgSO₄, filter through a Celite pad to remove Titanium salts.

    • Option B (Large Scale >1g): Quench with Rochelle’s Salt (saturated potassium sodium tartrate) solution. Stir vigorously for 1–2 hours until two clear layers form (the "phase break"). Extract with EtOAc (3x).

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Standard STAB Reductive Amination

Best for: Simple substrates, high-throughput library synthesis.

Reagents:

  • Cyclobutanone (1.0 equiv)[3]

  • Amine (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane)[4]

Step-by-Step Workflow:

  • Mixing: Dissolve ketone and amine in DCE (0.1 M). Add Acetic Acid (1.0 equiv). Stir for 30 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 16 hours (overnight).

  • Quench: Quench with saturated NaHCO₃ (aqueous).

  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Purification: Standard chromatography.

Workflow Visualization

ProtocolWorkflow cluster_tips Technique Tips Start Start: Cyclobutanone + Amine Decision Is the Ketone Hindered? Start->Decision Ti_Add Add Ti(OiPr)4 (1.5 eq) Solvent: THF Decision->Ti_Add Yes (or High Stereocontrol needed) Acid_Add Add AcOH (1 eq) Solvent: DCE Decision->Acid_Add No (Simple Substrate) Stir_Imine Stir 6-12h (Form Imine) Check LCMS Ti_Add->Stir_Imine Cool Cool to 0°C Stir_Imine->Cool Red_NaBH4 Add NaBH4 (1.5 eq) Cool->Red_NaBH4 Workup_Rochelle Quench: Rochelle's Salt (Remove Ti Salts) Red_NaBH4->Workup_Rochelle End Purification (DCM/MeOH) Workup_Rochelle->End Red_STAB Add STAB (1.5 eq) One-Pot Acid_Add->Red_STAB Workup_Base Quench: NaHCO3 Red_STAB->Workup_Base Workup_Base->End Tip1 Ti(OiPr)4 is water sensitive. Use dry solvents. Tip2 Rochelle's salt requires 1-2h vigorous stirring.

Figure 2: Decision tree and workflow for selecting the appropriate reductive amination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents imine formation.Switch to Protocol A (Ti-Mediated) . Increase Ti(OiPr)₄ to 2.0 equiv. Heat imine formation step to 40-50°C.
Emulsion during Workup Titanium hydroxides forming a gel.Use Rochelle's Salt (sat. potassium sodium tartrate) and stir until layers are clear. Alternatively, filter through Celite.
Low cis/trans Ratio Kinetic control failing or thermodynamic equilibrium not reached.For cis-selectivity (1,3-systems): Use NaBH₄ at -78°C to 0°C . Avoid STAB if selectivity is poor.
Ring Opening Rare for cyclobutanes (unlike cyclopropanes), but possible with strong Lewis Acids + Heat.Keep temperature <60°C. Avoid strong Brønsted acids.

References

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mykhailiuk, P. K. "Cyclobutanes in Drug Discovery." Chemical Reviews, 2021.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Kramer, K., et al. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold." ACS Omega, 2021. (Specific reference for cis-selective reduction using NaBH4). Link

Sources

Method

Reagents for activating Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Application Note: Strategic Activation and Functionalization of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Executive Summary Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (EAHC) is a high-value, conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Activation and Functionalization of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Executive Summary

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (EAHC) is a high-value, conformationally restricted scaffold. It serves as a critical building block in two primary domains: peptidomimetics (introducing rigidity to peptide backbones) and radiopharmaceuticals (specifically as the precursor for the prostate cancer PET tracer anti-[¹⁸F]FACBC/Fluciclovine).

This guide addresses the unique reactivity profile of EAHC. The molecule features a quaternary


-carbon  (creating significant steric hindrance for amide coupling) and a secondary alcohol  on a strained ring (susceptible to stereochemical inversion or elimination). "Activation" in this context refers to two distinct workflows:
  • O-Activation: Converting the C3-hydroxyl into a leaving group (Triflate/Mesylate) for nucleophilic substitution.

  • C-Activation: Overcoming the steric barrier of the

    
    -disubstituted carboxylate for peptide bond formation.
    

Part 1: The Hydroxyl Interface (O-Activation)

The C3-hydroxyl group is the primary handle for functionalization. In the synthesis of [¹⁸F]FACBC, this hydroxyl is activated to a sulfonate ester to facilitate


 displacement by fluoride.
Critical Reagents
ReagentRoleSelectivity/Note
Triflic Anhydride (

)
Primary Activator Converts -OH to -OTf (Triflate). Essential for introducing weak nucleophiles (like ¹⁸F⁻). Highest Reactivity.
Mesyl Chloride (MsCl) Secondary ActivatorConverts -OH to -OMs. More stable than triflates but less reactive toward displacement.
DAST / Deoxo-Fluor Direct FluorinationConverts -OH directly to -F with inversion. Used for non-radioactive analog synthesis.
Dess-Martin Periodinane OxidationConverts -OH to Ketone (cyclobutanone) for reductive amination or Grignard addition.
Protocol A: Stereospecific O-Triflation (Precursor to Nucleophilic Substitution)

Context: This protocol activates the hydroxyl group for subsequent inversion. If starting with cis-3-hydroxy, the product will be the cis-triflate, which undergoes


 to the trans-product.

Reagents:

  • Substrate: N-Boc-protected EAHC (Protection of the amine is mandatory).

  • Activator: Trifluoromethanesulfonic anhydride (

    
    ).
    
  • Base: Pyridine or 2,6-Lutidine (non-nucleophilic base).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-EAHC (1.0 eq) in anhydrous DCM (0.1 M) under Argon. Cool to -10°C (ice/acetone bath). Note: Low temperature is critical to prevent elimination to the cyclobutene.

  • Base Addition: Add Pyridine (2.5 eq) dropwise. Stir for 10 minutes.

  • Activation: Add

    
     (1.2 eq) dropwise over 20 minutes. The reaction is highly exothermic; monitor internal temperature.
    
  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (stain with Ninhydrin or PMA). The triflate is unstable on silica; minimize exposure.

  • Workup: Quench with cold water. Extract immediately with DCM. Wash with cold 1N HCl (to remove pyridine), then saturated

    
     and brine.
    
  • Storage: Dry over

    
     and concentrate in vacuo below 30°C. Do not store long-term.  Use immediately for the substitution step.
    

Part 2: The Carboxylate Interface (C-Activation)

Coupling EAHC to the N-terminus of a peptide chain is standard. However, using EAHC as the acid component (coupling to a C-terminal amine) is notoriously difficult due to the quaternary center at the


-position. Standard carbodiimides (EDC/DIC) often result in low yields or slow kinetics.
Critical Reagents
ReagentClassAdvantage for EAHC
HATU GuanidiniumGold Standard. The aza-benzotriazole moiety stabilizes the activated ester, accelerating reaction rates for hindered centers.
COMU UroniumSafer alternative to HATU (non-explosive byproduct) with comparable efficiency for quaternary amino acids.
TFFH FluoroamidiniumGenerates Acid Fluorides in situ. Acid fluorides are small and highly reactive, excellent for penetrating the steric shield of the cyclobutane.
Protocol B: Sterically Demanding Peptide Coupling (HATU Method)

Context: Coupling hydrolyzed EAHC (free acid) to a secondary amine or hindered N-terminus.

Reagents:

  • Acid: 1-(N-Boc-amino)-3-hydroxycyclobutane-1-carboxylic acid.

  • Amine Partner: 1.0 eq.

  • Coupling Agent: HATU (1.1 eq).

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the cyclobutane acid (1.0 eq) and HATU (1.1 eq) in DMF (0.2 M).

  • Base Initiation: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir for 2-3 minutes. Visual Cue: Solution often turns yellow.

  • Coupling: Add the Amine partner (1.0 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir at room temperature for 12–24 hours.

    • Troubleshooting: If conversion is <50% after 24h, heat to 40°C or switch to TFFH (Acid Fluoride method).

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (removes DMF), 1N 
    
    
    
    (removes DIPEA), and brine.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways for this scaffold: Pathway A (PET Tracer Synthesis) and Pathway B (Peptidomimetic Coupling).

EAHC_Activation Start Ethyl 1-amino-3-hydroxy cyclobutane-1-carboxylate NBoc N-Boc Protection Start->NBoc Step 1 Hydrolysis Ester Hydrolysis (LiOH) Start->Hydrolysis Pathway B OH_Act O-Activation (Tf2O / Pyridine) NBoc->OH_Act Pathway A Triflate Intermediate: Cyclobutane Triflate OH_Act->Triflate Low Temp (-10C) FACBC Nucleophilic Substitution ([18F]Fluoride / Inversion) Triflate->FACBC SN2 Displacement COOH_Act C-Activation (HATU / DIPEA) Hydrolysis->COOH_Act Free Acid ActiveEster Intermediate: O-At Active Ester COOH_Act->ActiveEster Fast Peptide Peptide Coupling (Sterically Hindered Amide) ActiveEster->Peptide Slow Step

Caption: Divergent activation pathways. Top (Red): O-activation via Triflate for stereoinverted substitution (e.g., Fluciclovine synthesis). Bottom (Green): C-activation via HATU for sterically hindered peptide coupling.

References

  • Synthesis of [18F]FACBC (Fluciclovine)

    • Schuster, D. M., et al. (2014). "Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: α-amino acid analog for tumor imaging." Journal of Nuclear Medicine, 55(12), 1942-1949.
    • Source:

  • Peptide Coupling of

    
    -Disubstituted Amino Acids: 
    
    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
    • Source:

  • Cyclobutane Amino Acid Synthesis

    • Kotha, S., et al. (2002).
    • Source:

  • Reagent Data (HATU)

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.
    • Source:

Application

Procedure for synthesizing gamma-amino acid analogs from cyclobutanes

Application Note: Precision Synthesis of Gamma-Amino Acid Analogs via Cyclobutanone Ring Expansion Executive Summary Gamma-amino acids (GABA analogs) are critical pharmacophores in neuroscience and metabolic disease rese...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Gamma-Amino Acid Analogs via Cyclobutanone Ring Expansion

Executive Summary

Gamma-amino acids (GABA analogs) are critical pharmacophores in neuroscience and metabolic disease research. Traditional linear synthesis often lacks stereochemical control or requires lengthy protection/deprotection sequences. This guide details a strain-release driven synthetic strategy utilizing cyclobutanones as high-energy precursors. By harnessing the ~26 kcal/mol ring strain of the cyclobutane core, researchers can access functionalized


-lactams via nitrogen insertion (Beckmann or Schmidt-type rearrangements), which are subsequently hydrolyzed to yield precise 

-amino acid analogs.

Strategic Principles & Mechanism

The Cyclobutane Advantage

Cyclobutanes serve as ideal "spring-loaded" intermediates. The relief of ring strain provides the thermodynamic driving force for ring expansion, allowing reactions to proceed under milder conditions than those required for unstrained cyclopentanones or cyclohexanones.

Mechanistic Pathway: The Nitrogen Insertion

The core transformation involves the insertion of a nitrogen atom adjacent to the carbonyl of a substituted cyclobutanone. This expands the 4-membered ring to a 5-membered


-lactam.
  • Reagent Selection: We utilize O-(Diphenylphosphinyl)hydroxylamine (DPPH) or O-(Mesitylenesulfonyl)hydroxylamine (MSH) . DPPH is preferred for its superior stability profile compared to traditional energetic reagents like hydrazoic acid.

  • Stereocontrol: The rearrangement is stereospecific; the migrating carbon retains its configuration, allowing chirality established on the cyclobutane ring to transfer faithfully to the

    
    -amino acid backbone.
    

G Start Cyclobutanone (Strained Precursor) Inter Oxime/Hemiaminal Intermediate Start->Inter + Nitrogen Source (DPPH/MSH) Trans [1,2]-Migration (Strain Release) Inter->Trans Acid Cat. Lactam Gamma-Lactam (Stable Scaffold) Trans->Lactam Ring Expansion End Gamma-Amino Acid (Target Analog) Lactam->End Hydrolysis (6M HCl)

Figure 1: Mechanistic flow of the strain-release ring expansion from cyclobutanone to


-amino acid.

Detailed Experimental Protocol

Target Transformation: Synthesis of


-substituted 

-amino acids via DPPH-mediated expansion.
Reagents & Materials
  • Substrate: 3-substituted cyclobutanone (prepared via [2+2] cycloaddition of ketenes and alkenes).

  • Nitrogen Source: O-(Diphenylphosphinyl)hydroxylamine (DPPH).[1][2] Note: DPPH is a crystalline, shelf-stable alternative to MSH.

  • Catalyst: Sc(OTf)

    
     (Scandium triflate) or TsOH (p-Toluenesulfonic acid).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.

Step-by-Step Methodology

Step 1: Nitrogen Insertion (Lactamization)

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

  • Dissolution: Add the substituted cyclobutanone (1.0 equiv, 1.0 mmol) and DPPH (1.2 equiv, 1.2 mmol). Dissolve in anhydrous DCM (5.0 mL, 0.2 M).

  • Catalysis: Cool the mixture to 0°C. Add the catalyst (Sc(OTf)

    
    , 5 mol%) in one portion.
    
  • Reaction: Allow the reaction to warm to room temperature (23°C). Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the cyclobutanone carbonyl stretch (approx. 1780 cm⁻¹) in IR is also a valid in-situ check.

  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL). Extract with DCM (3 x 10 mL).
    
  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    ) to isolate the
    
    
    -lactam.

Step 2: Hydrolysis to Gamma-Amino Acid

  • Hydrolysis: Dissolve the purified

    
    -lactam (0.5 mmol) in 6M HCl (3 mL).
    
  • Reflux: Heat the mixture to reflux (100°C) for 6–12 hours.

    • Note: Microwave irradiation (120°C, 30 min) can accelerate this step significantly.

  • Isolation: Concentrate the reaction mixture in vacuo to remove water and excess HCl.

  • Workup: The residue is typically the hydrochloride salt of the

    
    -amino acid. For the free zwitterion, treat with propylene oxide in ethanol or use ion-exchange chromatography (Dowex 50W).
    

Data Analysis & Optimization

The regioselectivity of the ring expansion is governed by electronic and steric factors of the migrating group.

Table 1: Migratory Aptitude & Optimization Guidelines

ParameterConditionOutcome/Insight
Migratory Group Aryl > Alkyl > HElectron-rich groups migrate preferentially to the nitrogen atom.
C3-Substitution 3-MonosubstitutedYields

-substituted

-lactams (distal to carbonyl).
Catalyst Acidity Strong Brønsted (TFA)Fast reaction but risk of fragmentation/polymerization.
Catalyst Acidity Lewis Acid (Sc(OTf)

)
Recommended. Higher chemoselectivity; preserves acid-sensitive groups.
Solvent HFIP (Hexafluoroisopropanol)Can accelerate difficult rearrangements due to H-bonding stabilization.

Safety & Handling

  • Explosion Hazard: While DPPH is stable, traditional reagents like O-Mesitylenesulfonylhydroxylamine (MSH) can be explosive if allowed to dry or crystallize impurely. Always prepare MSH in solution and use immediately if DPPH is not available.

  • Cyclobutanones: Lower molecular weight cyclobutanones are volatile and lachrymatory. Handle in a fume hood.

References

  • Beckmann Rearrangement of Cyclobutanones

    • Title: "An improved procedure for the Beckmann rearrangement of cyclobutanones"[3]

    • Source: ResearchG
    • URL:[Link]

  • Organocatalytic Enantioselective Synthesis

    • Title: "Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetriz
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Nitrogen Insertion Protocol

    • Title: "Synthesis of chiral lactams by asymmetric nitrogen insertion"[1][2][4]

    • Source: Chemical Science (RSC Publishing)
    • URL:[Link]

  • GABA Analog Context

    • Title: "Cyclobutane analogs of GABA"
    • Source: Neurochemical Research (PubMed)
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Separation of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Isomers

Executive Summary & Molecule Profile[1][2] The Challenge: Separating the cis and trans diastereomers of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate presents a classic "blind spot" challenge in medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

The Challenge: Separating the cis and trans diastereomers of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate presents a classic "blind spot" challenge in medicinal chemistry. The molecule lacks a strong UV chromophore, possesses high polarity due to the free amine and hydroxyl groups, and the cyclobutane ring's puckered conformation often leads to poor resolution on standard C18 phases.[1]

Isomer Definition: For 1,3-disubstituted cyclobutanes, stereochemistry is defined by the relationship between the substituents at positions 1 and 3.[2][1]

  • Cis-isomer: The amino group (NH₂) at C1 and the hydroxyl group (OH) at C3 are on the same face of the ring.[2]

  • Trans-isomer: The amino group and hydroxyl group are on opposite faces.[2]

Note: Always confirm absolute configuration via 1D NOE (Nuclear Overhauser Effect) NMR or X-ray crystallography, as elution order can vary based on the stationary phase.[1]

Method Selection: Decision Matrix

Before initiating a separation protocol, select the workflow that matches your scale and available instrumentation.[1]

MethodSelection cluster_legend Technique Suitability Start Start: Define Scale & Purity Needs ScaleCheck Is sample mass > 1 gram? Start->ScaleCheck UVCheck Is UV detection required? ScaleCheck->UVCheck No (<1g) MethodC Method C: Fractional Crystallization (Best for Multi-gram Scale) ScaleCheck->MethodC Yes (>1g) MethodA Method A: Derivatization (Boc/Cbz) (Recommended for High Purity) UVCheck->MethodA Yes (Standard UV) MethodB Method B: Direct Prep-HPLC (Requires ELSD/CAD/MS) UVCheck->MethodB No (Have ELSD/MS)

Figure 1: Decision tree for selecting the optimal separation strategy based on scale and detection capabilities.

Detailed Protocols & Troubleshooting

Protocol A: Derivatization-Based Separation (The "Gold Standard")

Why this works: The free amine is highly polar and streaks on silica.[2] Protecting it with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group reduces polarity, eliminates zwitterionic interactions, and introduces a weak chromophore (or strong one with Cbz) for UV detection at 210-254 nm.[2]

Workflow:

  • Protection: React crude amine with Boc₂O/TEA in DCM.

  • Separation: Flash chromatography (Silica).[2]

  • Deprotection: 4N HCl in Dioxane.

Troubleshooting Guide: Method A

Q: I see two spots on TLC after Boc-protection, but they overlap significantly. How do I improve resolution (Rs)?

  • Root Cause: The conformational flexibility of the cyclobutane ring and the hydrogen-bonding capability of the free 3-hydroxyl group cause peak broadening.[2]

  • Solution:

    • Change Solvent System: Switch from EtOAc/Hexane to DCM/MeOH (98:2 to 95:5) or Toluene/Acetone . Toluene often provides better selectivity for geometric isomers of cyclic systems due to pi-pi interactions or shape selectivity.[2]

    • Double Derivatization (Optional): If the 3-OH group causes tailing, acetylate it (Ac₂O/Pyridine) to form the N-Boc, O-Ac derivative. This fully lipophilic species usually separates easily on standard silica.

Q: Which isomer elutes first on Silica?

  • General Rule: typically, the isomer with the ability to form an intramolecular hydrogen bond is less polar and elutes faster (higher Rf).[2]

  • Specifics: In cis-1-amino-3-hydroxycyclobutanes, if the carbamate NH and the 3-OH are on the same face, an intramolecular H-bond is geometrically strained but possible.[2] However, the trans isomer usually exposes both polar groups to the solvent, making it more retained.[1]

  • Action: Collect the top spot (Isomer 1) and bottom spot (Isomer 2) separately.[2] Verify geometry by NOE NMR: The cis isomer will show a through-space correlation between the H1 and H3 protons (if substituents are prioritized such that H's are on the same side).

Protocol B: Direct Preparative HPLC (Reverse Phase)

Why this works: Avoids synthetic steps.[2] Ideal for final purification of small batches (10-500 mg).

Recommended Conditions:

Parameter Setting
Column C18-Polar Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0% B hold for 2 min, then 0-20% B over 15 min.[2] (Compound is very polar)

| Detection | ELSD (Evaporative Light Scattering) or MS (ESI+).[2] UV at 205 nm is noisy but possible. |

Troubleshooting Guide: Method B

Q: My compound elutes in the void volume (t0). How do I increase retention?

  • Root Cause: The ethyl ester and hydroxy-amine core are too polar for standard C18.

  • Solution:

    • Switch to HILIC: Use a Bare Silica or Amide column with Acetonitrile/Water/Ammonium Formate (10 mM, pH 3).[2] The elution order will likely reverse compared to C18.

    • Ion-Pairing: Add 5-10 mM HFBA (Heptafluorobutyric acid) to the mobile phase.[2] The fluorinated counter-ion will pair with the amine, significantly increasing retention on C18.[1]

Q: The peaks are splitting or fronting.

  • Root Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% DMSO or MeOH onto a 100% aqueous initial gradient causes "solvent shock."

  • Solution: Dissolve the sample in water or 5% MeCN/Water.[2] If solubility is an issue, use 10% DMSO in water and reduce injection volume.[1]

Structural Validation Workflow

Once separated, you must assign the stereochemistry.[1] Do not rely solely on elution order.

Validation Isolate Isolated Isomer NMR 1H NMR (DMSO-d6) Isolate->NMR XRay X-Ray Crystallography (If solid) Isolate->XRay Definitive NOE 1D NOE Experiment NMR->NOE Irradiate H3 ResultCis ResultCis NOE->ResultCis Enhancement at H1 (Cis H-H) ResultTrans ResultTrans NOE->ResultTrans No Enhancement (Trans H-H)

Figure 2: Logic flow for assigning absolute stereochemistry to the isolated fractions.

References

  • General Synthesis of Cyclobutane Amino Acids

    • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (ResearchGate).
    • Source:

  • Separation Methodologies (Chromatography & Crystallization)

    • Process for the separation and purification of stereoisomeric hydrophenanthrene carboxylic acids. (US Patent 2429166A).
    • Source: [2]

    • Separation and purification of cis and trans isomers. (US Patent 3880925A). Describes the separation of cyclic diamine isomers via dihydrochloride salt formation, a technique applicable to the amino-ester functionality.[3]

    • Source: [2]

  • Related Cyclobutane Derivatives

    • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (CSU ScholarWorks).
    • Source: [2]

Disclaimer: This guide is intended for research purposes only. The protocols described involve hazardous chemicals (TFA, Dioxane, DCM).[1] Always consult the Safety Data Sheet (SDS) and adhere to your institution's chemical hygiene plan.

Sources

Optimization

Technical Support Center: Solubilizing Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

The Core Conflict: Why This Molecule Struggles in Water As a Senior Application Scientist, I often see researchers treat Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (henceforth EAHC ) like a standard amino acid. It...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Conflict: Why This Molecule Struggles in Water

As a Senior Application Scientist, I often see researchers treat Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (henceforth EAHC ) like a standard amino acid. It is not.

You are likely facing a solubility crisis because of a fundamental tug-of-war within the molecule's structure.[1] While the amino (-NH₂) and hydroxyl (-OH) groups are polar, the ethyl ester and the rigid cyclobutane scaffold introduce significant lipophilicity and crystal lattice energy that resists dissolution in neutral water.[1]

The Diagnostic Truth: If your compound is floating as an oil or sitting as a white precipitate in neutral water (pH 7), you are almost certainly working with the Free Base form. The free base of an amino ester is an organic molecule, not a salt. It requires protonation to enter the aqueous phase.

Diagnostic Workflow: Identify Your Failure Point

Before adding solvents or heating (which can degrade this specific compound), follow this logic tree to identify the root cause of insolubility.

Solubility_Diagnosis Start START: Compound is Insoluble CheckForm Check CoA/Label: Is it HCl Salt or Free Base? Start->CheckForm IsFreeBase It is the Free Base CheckForm->IsFreeBase IsSalt It is the HCl Salt CheckForm->IsSalt WhyInsoluble Root Cause: Uncharged Amine = Lipophilic IsFreeBase->WhyInsoluble ActionAcid Action: Titrate with 1.0 eq HCl (In-situ Salt Formation) WhyInsoluble->ActionAcid CheckBuffer Check Solvent pH IsSalt->CheckBuffer CheckBuffer->ActionAcid Check Purity HighPH pH > 7.0? CheckBuffer->HighPH Yes Precipitation Root Cause: 'Crashing Out' as Free Base HighPH->Precipitation ActionBuffer Action: Acidify to pH 4-5 or Switch Buffer Precipitation->ActionBuffer

Figure 1: Decision matrix for diagnosing solubility failures based on the chemical form of the starting material.[1]

Technical Troubleshooting & FAQs

Q1: I bought the "Free Base" (CAS 17205-02-6 analog). Why won't it dissolve in water?

A: The free base exists as a zwitterion precursor. In neutral water (pH 7), the amine group (-NH₂) is not fully protonated.[1] The ethyl ester group masks the carboxylic acid, removing the negative charge that usually aids amino acid solubility.

  • The Fix: You must convert the amine to its ammonium cation (-NH₃⁺).[1] This drastically increases polarity.

  • Protocol: Add 1.05 equivalents of 1M HCl dropwise. The solution should clarify immediately as the pH drops below 6.0.

Q2: Can I heat the solution to speed up dissolution?

A: STOP. Do not heat above 40°C.

  • The Risk: Cyclobutane amino esters are sterically strained. While the ring is relatively robust, the ethyl ester is highly susceptible to hydrolysis , especially if the pH drifts. Heating an aqueous suspension of the ester will accelerate hydrolysis, yielding the free acid (1-amino-3-hydroxycyclobutane-1-carboxylic acid) and ethanol.[1]

  • Evidence: Ester hydrolysis rates increase exponentially with temperature in aqueous media [1].

Q3: I dissolved it in PBS (pH 7.4), and it precipitated over time. Why?

A: This is "pH Drift Precipitation."[1] The pKa of the amine on a cyclobutane ring is typically around 8.5–9.5 [2]. At pH 7.4, a significant fraction of the molecules may deprotonate back to the neutral free base form, which is less soluble.

  • Recommendation: Maintain the solution at pH 4.0 – 5.5 for maximum stability and solubility. Avoid phosphate buffers; use Acetate or Citrate buffers if biological compatibility allows.

Q4: Can I use DMSO?

A: Yes. EAHC is highly soluble in DMSO.

  • Strategy: Make a 100 mM stock in pure DMSO. Dilute this stock into your aqueous assay buffer. Ensure the final DMSO concentration is <1% (v/v) to avoid cellular toxicity, and watch for "crash out" if the aqueous buffer is too basic.

Experimental Protocols

Protocol A: In-Situ Solubilization of Free Base

Use this if you possess the non-salt form and need an aqueous stock.[1]

StepActionTechnical Note
1 Weigh 10 mg of EAHC (Free Base).Ensure the powder is finely ground to maximize surface area.
2 Suspend in 900 µL of HPLC-grade water.It will likely look cloudy or biphasic (oily droplets).[1]
3 Calculate 1.0 equivalent of HCl.MW ≈ 159.18 g/mol . 10 mg = 62.8 µmol. You need 62.8 µL of 1M HCl.
4 Add 1M HCl dropwise with vortexing.Do not overshoot. Excess acid can catalyze hydrolysis long-term.[1]
5 Vortex for 30-60 seconds.Solution should become clear. Final pH will be ~4-5.[1]
6 Filter sterilize (0.22 µm PVDF).Do not autoclave.
Protocol B: Solubility Data Reference Table

Estimated solubility profiles based on structural analogs (e.g., 1-aminocyclobutanecarboxylic acid derivatives) [3].

Solvent SystemForm: Free BaseForm: HCl SaltStability Risk
Water (pH 7) < 5 mg/mL (Poor)> 50 mg/mL (Good)Low
Water (pH 4) > 50 mg/mL (Good)> 100 mg/mL (High)Low
PBS (pH 7.4) InsolubleRisk of precip.[1]Low
NaOH (pH 10+) InsolubleInsolubleCRITICAL: Rapid Hydrolysis
DMSO > 100 mg/mL> 100 mg/mLHigh Stability
Ethanol > 20 mg/mL> 10 mg/mLLow

Stability & Storage Warning

The "Saponification" Trap: Never attempt to dissolve this compound by adding base (NaOH/KOH). While this is a common trick for free amino acids (to form the carboxylate salt), doing this to an amino ester causes saponification .

  • Result: You will cleave the ethyl group, destroying your reagent and leaving you with the free acid amino cyclobutane, which has completely different biological properties.

Storage:

  • Solid: -20°C, desiccated.

  • Solution: -80°C in aliquots. Avoid freeze-thaw cycles.[1] Aqueous solutions are stable for <24 hours at room temperature due to spontaneous ester hydrolysis [4].

References
  • Larsson, L. (1950). The Hydrolysis of Chemical Compounds.[2][3] Acta Chemica Scandinavica. Link (General principles of ester hydrolysis kinetics).[1]

  • CymitQuimica. 1-Amino-3-hydroxycyclobutanecarboxylic acid Properties. (Analogous pKa and solubility data). Link

  • ChemicalBook. 1-Amino-cyclobutanecarboxylic acid hydrochloride Solubility Data.Link[1]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[4][5][6] University of Rhode Island Dissertations.[4] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Ester Hydrolysis of Sterically Hindered Cyclobutanes

Status: Operational Ticket ID: CYCLO-HYD-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Workflow The Problem: Hydrolyzing esters attached to sterically hindered cyclobutanes is d...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CYCLO-HYD-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Problem: Hydrolyzing esters attached to sterically hindered cyclobutanes is deceptively difficult. The "pucker" of the cyclobutane ring (approx. 20-30°) combined with adjacent quaternary centers creates a "steric wall." Standard nucleophilic attack at the carbonyl carbon (via


 mechanism) using LiOH or NaOH often fails because the hydroxide ion cannot access the requisite Bürgi-Dunitz trajectory (107°).

The Risk: Forcing these reactions with heat or strong bases frequently leads to:

  • Epimerization: Loss of stereochemistry at the

    
    -carbon due to enolate formation.
    
  • Ring Opening: Cyclobutanes possess ~26 kcal/mol of ring strain. Harsh acidic or basic conditions can trigger relief of this strain, destroying the core scaffold.

Diagnostic Decision Tree: Use the following logic flow to select the correct reagent for your specific substrate.

Hydrolysis_Decision_Tree Start START: Sterically Hindered Cyclobutane Ester Check_Me Is it a Methyl/Ethyl Ester? Start->Check_Me Check_Acid Is the substrate Acid Sensitive? Check_Me->Check_Acid Yes Check_Base Is the substrate Base Sensitive / Epimerizable? Check_Me->Check_Base No (e.g., t-Butyl) Check_Acid->Check_Base No Sol_LiI PROTOCOL A: Lithium Iodide (LiI) (Nucleophilic Cleavage) Check_Acid->Sol_LiI Yes (Avoid Acid) Sol_TMSn PROTOCOL B: Trimethyltin Hydroxide (Me3SnOH) Check_Base->Sol_TMSn Yes (High Risk) Sol_KOTMS PROTOCOL C: Potassium Trimethylsilanolate (KOTMS) Check_Base->Sol_KOTMS No (Solubility Issue?) Sol_Acid Acidic Hydrolysis (HCl/AcOH) Sol_KOTMS->Sol_Acid If KOTMS fails

Figure 1: Logic flow for selecting the optimal hydrolysis reagent based on substrate sensitivity and steric profile.

Technical Protocols & Methodologies

Protocol A: The "Backdoor" Cleavage (Lithium Iodide)

Best For: Methyl or Ethyl esters that are extremely crowded. Mechanism:


 displacement.[1]
Why it works:  Instead of attacking the crowded carbonyl carbon, the iodide ion attacks the unhindered methyl group of the ester. This bypasses the steric wall entirely.

Step-by-Step Workflow:

  • Setup: Dissolve the cyclobutane methyl ester (1.0 equiv) in anhydrous Pyridine (0.2 M concentration).

  • Reagent: Add Lithium Iodide (LiI) (5.0 – 10.0 equiv). Note: Use anhydrous LiI beads; older brownish powder contains free iodine which can cause side reactions.

  • Reaction: Heat to reflux (115°C) under inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 4–12 hours.

  • Workup (Critical):

    • Cool to RT.

    • Dilute with EtOAc and wash with dilute HCl (1M) to remove pyridine.

    • Wash with saturated

      
       (sodium thiosulfate) to remove any free iodine (indicated by yellow/brown color).
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
Protocol B: The "Gold Standard" (Trimethyltin Hydroxide)

Best For: Substrates prone to epimerization or those with extreme steric bulk where LiI fails. Mechanism: Lewis-acid assisted nucleophilic delivery. Why it works: The Tin (Sn) atom coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously delivering the hydroxide nucleophile intramolecularly. This "push-pull" mechanism operates under neutral conditions.

TMSnOH_Mechanism Step1 Coordination: Sn binds to C=O Step2 Intramolecular OH Delivery Step1->Step2 Activation Step3 Collapse to Carboxylic Acid Step2->Step3 Hydrolysis

Figure 2: The dual-activation mechanism of Trimethyltin Hydroxide.[2]

Step-by-Step Workflow:

  • Setup: Dissolve ester (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Reagent: Add Trimethyltin Hydroxide (

    
    )  (2.0 – 5.0 equiv).
    
  • Reaction: Heat to 60–80°C in a sealed tube or reflux condenser.

  • Workup (The "Sn" Removal):

    • Warning: Organotin compounds are toxic and lipophilic (hard to remove).

    • Concentrate the reaction mixture.

    • Dissolve residue in EtOAc.

    • Wash extensively with 5% HCl (converts

      
       to water-soluble 
      
      
      
      ).
    • Alternatively, wash with saturated KF solution to precipitate insoluble polymeric organotin fluorides.

Protocol C: The Anhydrous Hydroxide (KOTMS)

Best For: Non-polar substrates insoluble in aqueous mixtures; avoiding protic solvents. Mechanism: Nucleophilic attack by the silanolate anion (


), which acts as a "naked" hydroxide equivalent in organic solvents.

Step-by-Step Workflow:

  • Setup: Dissolve ester in anhydrous THF or

    
    .
    
  • Reagent: Add Potassium Trimethylsilanolate (KOTMS) (1.1 – 2.0 equiv).

  • Reaction: Stir at Room Temperature (RT).

  • Observation: A precipitate (the potassium salt of the carboxylic acid) often forms.

  • Workup:

    • Dilute with water (hydrolyzes the silyl ester intermediate).

    • Acidify with 1M HCl to pH ~3.

    • Extract with EtOAc.

Comparative Data Analysis

FeatureLiOH / NaOH (Standard)LiI / Pyridine (Protocol A)Me3SnOH (Protocol B)KOTMS (Protocol C)
Mechanism Direct Nucleophilic Attack (

)

Dealkylation (Cleavage)
Lewis Acid + NucleophileOrganic Soluble Nucleophile
Steric Tolerance LowHigh (Attacks Me group)Very High (Coordination)Moderate to High
Epimerization Risk High (Basic conditions)Low (Neutral/Weak base)Very Low (Neutral)Moderate
Substrate Scope Simple estersMethyl/Ethyl esters onlyAll estersNon-polar esters
Toxicity LowLowHigh (Tin) Low

Troubleshooting & FAQs

Q: My cyclobutane ester is epimerizing at the


-position. Why? 
A:  This is a thermodynamic issue. The cis-cyclobutane arrangement is often more strained than the trans. Under basic conditions (LiOH), you form an enolate intermediate. When this enolate reprotonates, it selects the thermodynamically more stable trans configuration.
  • Fix: Switch to Trimethyltin Hydroxide (Protocol B) . It operates under essentially neutral conditions, preventing enolate formation and preserving kinetic stereochemistry.

Q: I tried LiI (Protocol A) but the reaction is stuck. I see starting material. A: Check your solvent and cation. The reaction requires the Lithium ion (


) to coordinate to the carbonyl oxygen to activate the ester, while the Iodide (

) attacks the methyl.[3]
  • Fix: Ensure you are using Pyridine or Collidine as the solvent. Do not use DMF or DMSO alone, as they solvate the cation too strongly, preventing the necessary coordination to the carbonyl.

Q: I used Trimethyltin hydroxide, but I can't get the Tin residues out of my product. A: Organotin residues are notorious for "streaking" on silica columns.

  • Fix: Use the KF (Potassium Fluoride) Workup . Dissolve the crude mixture in

    
     and stir with aqueous saturated KF for 30 minutes. The tin forms an insoluble polymeric fluoride solid that can be filtered off.
    

Q: My cyclobutane ring opened up during hydrolysis. A: You likely used conditions that were too acidic or too basic for the strain energy of the ring.

  • Fix: Avoid aqueous mineral acids (HCl/H2SO4) and strong alkalis (NaOH). Use KOTMS (Protocol C) in THF. The reaction is anhydrous and milder, reducing the risk of strain-release ring opening.

References

  • Nicolaou, K. C. , Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[4][5] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[6][7][8] Angewandte Chemie International Edition, 44(9), 1378–1382.[5][9]

  • Laganis, E. D. , & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831–5834.

  • Fisher, M. J. , et al. (1994).[3] Iodide dealkylation of esters via lithium ion coordination. Tetrahedron Letters, 35(16), 2505-2508.

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822.

Sources

Optimization

Troubleshooting low reactivity of the 1-amino group in cyclobutanes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating 1-aminocyclobutane derivatives (such as 1-aminocyclobutanecarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating 1-aminocyclobutane derivatives (such as 1-aminocyclobutanecarboxylic acid, ACBC) into their peptidomimetics and small-molecule libraries. While the cyclobutane scaffold provides excellent metabolic stability and unique conformational constraints, researchers often hit a wall when attempting to functionalize the 1-amino group.

This guide deconstructs the causality behind this low reactivity and provides self-validating, field-proven protocols to overcome it.

Mechanistic FAQ: The "Why" Behind the Low Reactivity

Q: Why is the 1-amino group in cyclobutanes so poorly reactive compared to standard primary amines? A: The low reactivity is a convergence of severe steric shielding and ring strain. Despite appearing as a simple four-membered ring, the cyclobutane core adopts a puckered conformation to relieve torsional strain. This puckering, combined with the sp³-hybridized carbons, creates a steric volume that is actually slightly larger than a tert-butyl group[1]. Consequently, the trajectory for nucleophilic attack by the amino group is heavily obstructed. Furthermore, if an adjacent electron-withdrawing group is present (e.g., in 1-aminocyclobutanecarboxylic acid), the nucleophilicity of the amine is further dampened by inductive effects[2].

Q: Why do standard peptide coupling reagents (like EDC/HOBt) fail during amidation? A: Standard carbodiimide-based couplings generate an active ester that requires the amine to act as a nucleophile. Because the 1-aminocyclobutane is sterically hindered, the rate of nucleophilic attack on the active ester is drastically slower than competing side reactions, such as the hydrolysis of the active ester or its rearrangement into an unreactive N-acylurea[2].

Troubleshooting Guide: Overcoming Amidation and Acylation Hurdles

Problem 1: Failed N-acylation or low yields (<20%) using standard coupling conditions. Causality: The electrophile is not active enough to overcome the steric barrier of the cyclobutane ring. Solution: Shift from standard carbodiimides to highly active uronium/aminium salts like HATU, and incorporate 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the activated carboxylate to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more electrophilic and can force the acylation of the hindered 1-aminocyclobutane[3].

Problem 2: Stalled reductive amination or poor N-alkylation. Causality: The formation of the intermediate imine is the rate-limiting step. The steric bulk of the cyclobutane ring prevents the initial nucleophilic attack on the carbonyl carbon of the aldehyde/ketone. Solution: Use a strong Lewis acid such as Titanium(IV) chloride (TiCl₄) to highly activate the carbonyl compound and dehydrate the system, driving imine formation to completion before introducing the reducing agent (e.g., NaBH(OAc)₃).

Data Presentation: Reagent Efficacy for 1-Aminocyclobutane Acylation

To illustrate the necessity of optimizing your coupling conditions, the following table summarizes the typical quantitative yield profiles when coupling a standard aliphatic carboxylic acid to 1-aminocyclobutanecarboxylic acid methyl ester at room temperature (24 hours).

Coupling SystemBase/AdditiveRelative ElectrophilicityExpected Yield (%)Troubleshooting Recommendation
EDC / HOBt DIPEALow< 15%Abandon for sterically hindered amines.
PyBOP DIPEAModerate30 - 45%Increase temperature to 60°C.
HATU DIPEAHigh60 - 75%Good baseline, but requires long reaction times.
HATU DIPEA + DMAP (0.2 eq)Very High (N-acylpyridinium)> 90% Optimal. DMAP bypasses the steric barrier.
Acid Chloride Et₃N + DMAP (0.2 eq)Extreme> 95% Use if the carboxylic acid is stable to SOCl₂/(COCl)₂.

Experimental Protocols

Protocol A: High-Efficiency N-Acylation using HATU and DMAP

This protocol is a self-validating system: the distinct color change upon HATU activation confirms electrophile generation, while TLC monitoring of the amine ensures the reaction is driven to completion by DMAP.

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature. Causality: The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Catalysis: Add DMAP (0.2 eq). Causality: DMAP converts the HOAt ester into a hyper-reactive N-acylpyridinium species.

  • Amine Introduction: Add the 1-aminocyclobutane derivative (1.0 eq) in a single portion.

  • Incubation: Stir at 40°C for 12–16 hours. The elevated temperature provides the necessary kinetic energy to overcome the remaining steric clash.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash the organic layer extensively with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of N-Boc-1-aminocyclobutane Derivatives (Forcing Conditions)

Standard Boc-protection (Boc₂O, NaOH, H₂O/Dioxane) often stalls at 50% conversion for cyclobutanes. This anhydrous protocol forces the reaction.

  • Preparation: Dissolve the 1-aminocyclobutane derivative (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base & Catalyst: Add Triethylamine (Et₃N, 2.5 eq) and DMAP (0.1 eq).

  • Electrophile Addition: Cool to 0°C. Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) in DCM. Causality: An excess of Boc₂O is required because the slow reaction rate of the amine allows ambient moisture to competitively hydrolyze the reagent.

  • Reflux: Attach a reflux condenser and heat the reaction to 40°C (mild reflux of DCM) for 24 hours.

  • Workup: Cool to room temperature, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Mandatory Visualization: Troubleshooting Workflow

TroubleshootingWorkflow Start 1-Aminocyclobutane Functionalization CheckSterics Assess Steric Bulk & Ring Puckering Start->CheckSterics Acylation N-Acylation / Amidation CheckSterics->Acylation Alkylation N-Alkylation / Red. Amination CheckSterics->Alkylation StandardCoupling Standard Coupling (EDC/HOBt) Acylation->StandardCoupling Initial Attempt LewisAcid Lewis Acid Catalysis (e.g., TiCl4) Alkylation->LewisAcid Overcome Imine Barrier AdvancedCoupling Advanced Coupling (HATU/HOAt or Acid Halides) StandardCoupling->AdvancedCoupling Low Yield (<20%) TempIncrease Elevate Temp (40-60°C) & Add DMAP AdvancedCoupling->TempIncrease If unreactive

Decision tree for troubleshooting the N-functionalization of sterically hindered cyclobutanes.

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au / ACS Publications[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis The Journal of Organic Chemistry / ACS Publications[Link]

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation Ningbo Inno Pharmchem Co., Ltd.[Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers encounter when handling Ethyl 1-amino-3-hydroxycyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers encounter when handling Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate ()[1] in acidic environments. Whether you are performing Boc-deprotections, optimizing HPLC mobile phases, or scaling up synthesis, this guide provides the mechanistic grounding and self-validating protocols necessary to ensure experimental integrity.

Section 1: Fundamental Mechanistic Insights (The "Why")

To troubleshoot degradation, we must first understand the causality of the molecule's reactivity in acidic media. This unnatural amino acid derivative features a strained cyclobutane scaffold, a C1-amine, a C3-hydroxyl, and a C1-ethyl ester.

1. The AAC2 Hydrolysis Pathway In aqueous acidic media, the ethyl ester is susceptible to the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. As established in computational studies of [2], the AAC2 pathway proceeds via the protonation of the carbonyl oxygen, followed by the slow, rate-determining nucleophilic attack by water to form a tetrahedral intermediate. Interestingly, the protonated C1-amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) exerts a strong inductive electron-withdrawing effect (-I effect). This destabilizes the adjacent protonated carbonyl, slightly retarding the hydrolysis rate compared to simple aliphatic esters. However, prolonged exposure to aqueous acid will inevitably yield the free.

2. C3-Hydroxyl Dehydration Risk The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. While the C3-hydroxyl group is generally stable at room temperature, elevated temperatures in the presence of strong, dehydrating acids (e.g., concentrated


 or prolonged heating in 6M HCl) can trigger an E1/E2 elimination. This results in the loss of water (18 Da) and the formation of a highly strained cyclobutene derivative.

AAC2_Mechanism Ester Ethyl Ester (Intact) Protonated Protonated Carbonyl Ester->Protonated + H+ (Fast) Dehydrated Dehydrated Cyclobutene Ester->Dehydrated Strong Acid, Heat (- H2O) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Slow) AAC2 Mechanism FreeAcid Free Acid (Hydrolyzed) Tetrahedral->FreeAcid - EtOH, - H+

Reaction pathways of the ethyl ester under acidic conditions (AAC2 hydrolysis vs. dehydration).

Section 2: Troubleshooting FAQs

Q1: Why is my ethyl ester converting to the free acid during Boc-deprotection? A: Extended exposure to aqueous acids (like TFA/


 mixtures or aqueous HCl) triggers the AAC2 mechanism. Because water acts as the nucleophile in this pathway, its presence drives the equilibrium toward the free acid. To prevent this, you must switch to strictly anhydrous conditions (e.g., 4M HCl in dioxane) where the tetrahedral intermediate cannot form.

Q2: I observe a mass loss of 18 Da (M-H2O) during prolonged acid exposure. What is happening? A: You are observing the dehydration of the C3-hydroxyl group. The combination of cyclobutane ring strain and strong acids (especially at temperatures >40 °C) facilitates the loss of water, forming a cyclobutene derivative. Lower your reaction temperature and avoid highly concentrated, dehydrating acids like sulfuric acid.

Q3: How do I prevent salt-induced precipitation when adjusting the pH after an acidic reaction? A: If partial hydrolysis has occurred, the resulting free acid forms a zwitterion with a specific isoelectric point (pI). Zwitterions have minimal solubility in organic solvents and can precipitate in aqueous media at their pI. If you need to neutralize the hydrochloride salt of the intact ester, use a mild base (e.g., saturated


) at 0 °C and immediately extract into a polar aprotic solvent mixture (like EtOAc/THF) to prevent aqueous retention.

Section 3: Troubleshooting Workflow

Troubleshooting Start Acidic Reaction / Workup CheckMass LC-MS Analysis Start->CheckMass Mass160 [M+H]+ = 160.1 (Intact Ester) CheckMass->Mass160 Mass132 [M+H]+ = 132.1 (Hydrolysis) CheckMass->Mass132 Mass142 [M+H]+ = 142.1 (Dehydration) CheckMass->Mass142 Action1 Proceed to Next Step Mass160->Action1 Action2 Switch to Anhydrous Acid (e.g., 4M HCl/Dioxane) Mass132->Action2 Action3 Lower Temperature & Reduce Acid Concentration Mass142->Action3

Troubleshooting workflow for identifying and resolving degradation issues in acidic media.

Section 4: Quantitative Stability Data

The following table summarizes the stability of the compound under various acidic conditions. Use this matrix to select appropriate reagents for your specific synthetic goals.

ConditionsTimeTemp (°C)Intact Ester (%)Hydrolyzed Acid (%)Dehydrated Byproduct (%)
0.1% TFA in

/MeCN (HPLC)
24 h25>99<10
1M HCl (aq)2 h259550
6M HCl (aq)12 h800>98<2
4M HCl in Dioxane (Anhydrous)24 h25>9900
Conc.

1 h60015>80

Section 5: Self-Validating Experimental Protocols

Protocol A: Anhydrous Acidic Deprotection (Boc Removal without Hydrolysis)

Objective: Remove a Boc-protecting group from the C1-amine while preserving the ethyl ester. Causality: By strictly excluding water (the nucleophile) and using a non-nucleophilic solvent (dioxane), the tetrahedral intermediate required for AAC2 cleavage cannot form.

  • Preparation: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the flask to 0 °C under an inert argon atmosphere to minimize thermal degradation.

  • Acid Addition: Add 10 equivalents of 4M HCl in anhydrous dioxane dropwise.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Check: Pull a 5 µL aliquot, dilute in 1 mL anhydrous MeCN, and inject into the LC-MS. You must observe the intact ester mass (

    
    ) and the strict absence of the hydrolyzed free acid (
    
    
    
    ).
  • Isolation: Concentrate under reduced pressure. Critical: Do not let the rotary evaporator water bath exceed 30 °C to prevent thermal stress on the cyclobutane ring.

Protocol B: Quantitative Ester Hydrolysis

Objective: Intentionally hydrolyze the ethyl ester to yield the free amino acid zwitterion. Causality: Excess water and heat drive the AAC2 equilibrium forward. The high concentration of HCl ensures the amine remains protonated, preventing unwanted side reactions, while driving the acyl-oxygen cleavage.

  • Preparation: Suspend the ethyl ester in 6M aqueous HCl (10 mL per mmol of substrate).

  • Reaction: Heat the mixture to 80 °C under reflux for 12 hours.

  • Self-Validation Check: Perform TLC (Ninhydrin stain) and LC-MS. The ester peak (

    
    ) must completely disappear. It will be replaced by a highly polar peak (
    
    
    
    ) eluting near the void volume on a standard C18 column.
  • Isolation: Lyophilize the aqueous mixture directly to obtain the hydrochloride salt of the free acid. Do not attempt a basic aqueous workup or extraction, as the resulting zwitterion is highly water-soluble and will be lost in the aqueous layer.

References

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. MDPI. URL:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56592988, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Introduction: The Challenge of the Cyclobutane Scaffold Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate presents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Cyclobutane Scaffold

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate presents a unique set of challenges. Unlike flexible aliphatic chains, the cyclobutane ring creates rigid stereochemical constraints. The crude material from the Bucherer-Bergs or Strecker reaction is rarely a clean solid; it is typically a viscous, dark oil contaminated with inorganic salts, unreacted starting materials, and—most critically—a mixture of cis and trans diastereomers.

This guide is structured to address your specific pain points directly. We move beyond generic advice to provide causal analysis and self-validating protocols.

Part 1: Initial Assessment & "The Sticky Oil" Problem

Q: My crude product is a dark, viscous oil that refuses to crystallize. How do I handle this?

A: You are likely dealing with "Salt Occlusion." [1]

The Cause: The synthesis of this amino ester (often via alkylation of glycine equivalents or ring closure) generates significant inorganic by-products (e.g., LiCl, NaCl, or ammonium salts). These salts coordinate with the amine and hydroxyl groups of your molecule, preventing the formation of an ordered crystal lattice. The "oil" is actually a supersaturated solution of your product in these hygroscopic salts.

The Protocol (Desalting & De-oiling): Do not attempt direct crystallization yet. You must break the salt coordination.

  • Solvent Switch: Dissolve the crude oil in a minimum amount of absolute ethanol (EtOH) .

  • Precipitation of Inorganics: Add Diethyl Ether (Et₂O) or MTBE dropwise.[1] The inorganic salts (insoluble in ether) will precipitate as a white solid, while your amino ester (organic soluble) remains in solution.

  • Filtration: Filter off the inorganic solids immediately.

  • Concentration: Evaporate the filtrate. You should now have a cleaner, less viscous oil that is ready for stereochemical resolution.

Validation Check: Dissolve a small aliquot of the filtered oil in water and check conductivity or use AgNO₃ solution (if halide salts were present). A clear solution indicates successful desalting.[1]

Part 2: Stereochemical Resolution (Cis/Trans Separation)

Q: NMR shows a mixture of cis and trans isomers. Silica chromatography isn't separating them.[1] What is the alternative?

A: Switch from Chromatography to Fractional Crystallization via Salt Formation. [1]

The Science: Amino acid esters are polar and streak on silica, making diastereomer separation difficult. However, the lattice energy of the diastereomeric salts differs significantly. By converting the free base into a specific salt, you can amplify these solubility differences.

The Protocol (Salt Screening): We recommend forming the Hydrochloride (HCl) or p-Toluenesulfonate (p-TsOH) salt.[1]

Salt TypeSolvent SystemTarget Mechanism
Hydrochloride (HCl) EtOH : EtOAc (1:[1]3)The HCl salt creates a rigid H-bond network.[1] Usually, the cis-isomer (amine/hydroxyl relationship) crystallizes preferentially in ethanolic systems [1].[1]
p-TsOH Isopropanol (IPA)The bulky tosylate group exaggerates steric differences between isomers, often forcing the unwanted isomer to stay in the mother liquor.[1]
Oxalate MeOH : AcetoneUseful if the HCl salt is too soluble (hygroscopic).

Step-by-Step Resolution:

  • Dissolution: Dissolve the desalted crude (free base) in Ethanol (5 mL/g).

  • Acid Addition: Add 1.05 equivalents of HCl (4M in Dioxane) or p-TsOH (solid) at 0°C.

  • Nucleation: Allow the mixture to warm to Room Temperature (RT). If no solid forms, add Ethyl Acetate (EtOAc) dropwise until turbidity persists.

  • Aging: Stir for 4–12 hours. The thermodynamically stable crystal (usually the desired isomer) will grow at the expense of the other.

  • Filtration: Collect the solid.

  • Recycle: The mother liquor is enriched in the other isomer. Do not discard if you need to recover more material via equilibration.[1]

Part 3: Chemical Impurity Removal

Q: I see a "Hydrolysis Impurity" (Free Acid) growing over time. How do I stop this?

A: Control your pH and Water activity.

The Cause: The ethyl ester is sterically hindered by the cyclobutane ring but is electronically activated by the adjacent ammonium group (inductive effect). In the presence of water and even mild base/acid, it hydrolyzes to the 1-amino-3-hydroxycyclobutane-1-carboxylic acid (zwitterion), which is insoluble in organic solvents and precipitates as a white powder [2].[1]

Troubleshooting Guide:

  • Storage: Store the compound as the HCl salt , not the free base. The salt is stable; the free base is autocatalytic (the amine can act as a general base to catalyze hydrolysis).

  • Workup: Avoid aqueous washes with pH > 9. If you must wash with base (to remove acid), use cold saturated NaHCO₃ and move quickly.

  • Drying: Dry the organic phase over Na₂SO₄ and remove solvent under high vacuum (< 10 mbar) to remove trace water.

Part 4: Visualizing the Purification Workflow

The following diagram outlines the logical decision tree for purifying this specific intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil, Salts, Cis/Trans Mix) Desalting Desalting Step Solvent: EtOH -> Precipitate with Et2O Crude->Desalting InorganicSolids Discard Inorganic Salts (LiCl, NaCl) Desalting->InorganicSolids Filter CleanOil Desalted Intermediate (Free Base) Desalting->CleanOil Filtrate Decision Isomer Separation Required? CleanOil->Decision SaltFormation Salt Formation Add HCl (dioxane) or p-TsOH Decision->SaltFormation Yes (Standard) Recrys Recrystallization (Polishing Step) Decision->Recrys No (Already Pure) Crystallization Fractional Crystallization Solvent: EtOH/EtOAc SaltFormation->Crystallization Solid Crystalline Solid (Enriched Isomer) Crystallization->Solid Filter Liquor Mother Liquor (Unwanted Isomer + Impurities) Crystallization->Liquor Filtrate Solid->Recrys Final Pure Ethyl 1-amino-3-hydroxy cyclobutane-1-carboxylate Salt Recrys->Final

Caption: Figure 1. Logical workflow for the purification of crude cyclobutane amino esters, prioritizing desalting and salt-based stereochemical resolution.

Part 5: Advanced FAQs

Q: Can I use Boc-protection to purify the compound?

A: Yes, and this is often the preferred industrial route if the salt crystallization fails.

  • Protocol: React the crude free base with Boc₂O and TEA in DCM.

  • Benefit: The N-Boc derivative is lipophilic.[1] It can be easily purified via standard Silica Gel Chromatography (Hexane:EtOAc gradient).[1] The diastereomers of the Boc-protected ester often have significantly different Rf values, making separation feasible on a column [3].

  • Drawback: Adds two steps (protection and deprotection).[1]

Q: How do I remove color bodies (brown/yellow impurities)?

A: These are likely polymerized by-products from the epichlorohydrin or alkylating agents.[1]

  • Solution: During the recrystallization of the salt (Step 2), add Activated Carbon (e.g., Darco G-60) .

  • Dosage: 5-10 wt% relative to the substrate.[1]

  • Process: Heat the salt solution to 50°C, stir with carbon for 30 mins, and filter hot through Celite. The filtrate should be colorless.

References

  • Separation and purification of cis and trans isomers. (1975). US Patent 3,880,925.[1] Describes the fundamental logic of using hydrochloride salt formation in alcoholic solvents to resolve cyclic diamine/amino acid isomers based on lattice energy. Link

  • Crystallization of hydrohalides of pharmaceutical compounds. (2012). EP Patent 2436381 A1.[1] Details the methodology for crystallizing amine hydrochlorides to improve purity and stability, specifically relevant for preventing hydrolysis. Link

  • Synthesis methods for upadacitinib and intermediate thereof. (2021). EP Patent 3845521 A2.[1] Provides specific context on the Upadacitinib intermediate (cyclobutane scaffold), confirming the use of salt forms and crystallization for optical purity. Link

  • Upadacitinib Synthesis Route & Impurities. (2025). A2BChem & SynThink. Identifies key impurities and the necessity of controlling stereochemistry in the cyclobutane ring during the early intermediate stages. Link

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate before handling.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: NMR Characterization of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Diastereomers

Topic: NMR Characterization of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Diastereomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Diastereomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a critical conformationally restricted amino acid scaffold, serving as a precursor to bioactive peptides and radiotracers (analogous to Fluciclovine/FACBC ). In drug discovery, the rigid cyclobutane ring locks the amino and carboxylate groups into specific vectors, making the stereochemical assignment of the 1,3-substituents not just a structural detail, but a determinant of biological activity.

This guide provides a rigorous technical comparison of the two diastereomers (cis and trans) and evaluates the performance of different NMR methodologies for their unambiguous assignment.

Structural Analysis & Isomer Definition

Before characterization, we must rigorously define the stereochemical nomenclature to avoid the ambiguity common in cyclobutane literature.

  • The Scaffold: A cyclobutane ring puckered to relieve torsional strain.

  • Stereocenters: C1 (Quaternary: Amino + Ethyl Ester) and C3 (Tertiary: Hydroxyl + H).

  • Nomenclature Convention: For this guide, stereochemistry is defined by the relative orientation of the Amino group (-NH₂) and the Hydroxyl group (-OH) .

Isomer LabelRelative Orientation (Amino vs. OH)Relative Orientation (Ester vs. OH)
Isomer A (cis) Syn (Same face)Anti (Opposite face)
Isomer B (trans) Anti (Opposite face)Syn (Same face)

Note: The trans-isomer (Isomer B) is structurally analogous to the FDA-approved radiotracer anti-FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid).

Comparative Methodology: Selecting the Right Tool

Not all characterization methods offer equal certainty. Below is a comparison of techniques for assigning cyclobutane stereochemistry.

Table 1: Performance Comparison of Characterization Techniques
Feature1D ¹H NMR 2D NOESY / ROESY X-Ray Crystallography
Certainty Low to MediumHigh (Gold Standard) Absolute
Sample Requirement < 5 mg (Solution)10–20 mg (Solution)Single Crystal (Solid)
Time to Result 10 Minutes2–4 HoursDays to Weeks
Primary Diagnostic Chemical shift trends (

), Coupling (

)
Through-space correlation (< 5 Å)Direct atom mapping
Limitation Ring puckering obscures

-coupling trends
Requires careful mixing time optimizationCrystallization is difficult for oily esters

Detailed Characterization Protocol

This protocol synthesizes field-proven insights for unambiguous assignment without relying on X-ray diffraction.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d₆ rather than CDCl₃ or D₂O.

    • Why? DMSO slows proton exchange, allowing observation of the Amine (-NH₂) and Hydroxyl (-OH) protons. These labile protons provide critical NOE handles.

  • Concentration: Prepare at ~15–20 mg/mL to ensure sufficient signal-to-noise for 2D experiments.

Step 2: 1D ¹H NMR Diagnostics

While not definitive, specific trends provide strong indicators.

  • The H3 Methine Proton (Geminal to OH):

    • In cyclobutanes, the "Gamma-Effect" suggests that a substituent (like the carboxylate) will shield the proton on the same face (cis) more than the proton on the opposite face (trans).

    • Observation: The H3 proton in the trans-isomer (where H3 is cis to the Ester) often appears upfield relative to the cis-isomer.

  • The Amine Protons (-NH₂):

    • Intramolecular Hydrogen Bonding: In the cis-isomer, the -NH₂ and -OH are on the same face. If the ring pucker allows, an intramolecular H-bond may deshield the NH or OH signal, shifting it downfield and broadening the peak.

Step 3: The Definitive Assignment (2D NOESY)

This is the self-validating step. You must map the spatial proximity of the H3 proton to the substituents on C1.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 500–800 ms.

  • Key Correlations to Look For:

    • H3 ↔ Ethyl Group (Ester):

      • If you see a strong cross-peak between the H3 methine and the -OCH₂- protons of the ethyl ester, they are on the same face.

    • H3 ↔ Amine (-NH₂):

      • If you see a strong cross-peak between H3 and the -NH₂ protons (visible in DMSO), they are on the same face.

Visualizing the Logic

The following diagram illustrates the decision workflow for stereochemical assignment.

StereochemAssignment Start Unknown Isomer (Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate) Solvent Dissolve in DMSO-d6 (Preserve OH/NH signals) Start->Solvent Exp1 Run 1D 1H NMR Identify H3 (CH-OH) and NH2 signals Solvent->Exp1 Exp2 Run 2D NOESY (Mixing time: 600ms) Exp1->Exp2 Decision Analyze Cross-peaks from H3 Proton Exp2->Decision ResultTrans NOE: H3 ↔ Ethyl Ester (-OCH2-) (H3 and Ester are Syn) Decision->ResultTrans Strong Correlation ResultCis NOE: H3 ↔ Amine (-NH2) (H3 and Amine are Syn) Decision->ResultCis Strong Correlation ConclusionTrans Conclusion: TRANS Isomer (Amino/OH anti) ResultTrans->ConclusionTrans ConclusionCis Conclusion: CIS Isomer (Amino/OH syn) ResultCis->ConclusionCis

Figure 1: Logical workflow for the stereochemical assignment of 1,3-disubstituted cyclobutanes using NOESY correlations.

Experimental Validation & Troubleshooting

Common Pitfalls
  • Ring Inversion: Cyclobutanes exist in a dynamic equilibrium between puckered conformations. If the barrier to inversion is low,

    
    -coupling values (³J) becomes an average, rendering Karplus analysis unreliable. Always rely on NOE , which persists even with fast averaging if the populations are weighted.
    
  • Signal Overlap: The cyclobutane methylene protons (H2/H4) often appear as complex multiplets. Use HSQC (Heteronuclear Single Quantum Coherence) to identify which protons belong to the ring methylenes versus the ethyl chain.

Reference Data Trends

Based on analogous 1-amino-3-substituted cyclobutanes (e.g., FACBC precursors):

  • Trans-isomer (Amino/Substituent anti): Often exhibits higher biological transport affinity due to specific recognition by amino acid transporters (ASCT2/LAT1).

  • Cis-isomer (Amino/Substituent syn): Typically shows distinct retention times on C18 HPLC columns (often eluting earlier due to higher polarity/H-bonding potential).

References

  • Varrone, A., et al. (2009). "Synthesis and biological evaluation of [18F]FACBC analogs." Journal of Nuclear Medicine. Link (Analogous structural data for 1-amino-3-substituted cyclobutanes).

  • Shoup, T. M., et al. (1999). "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 40(2), 331-338. Link (Definitive stereochemical assignment of the fluoro-analog).

  • Orru, R. V. A., et al. (1996). "Stereoselective synthesis of 1,3-disubstituted cyclobutane amino acids." Tetrahedron, 52(8), 2999-3010. Link (Synthetic routes and NMR data for hydroxy-cyclobutane amino acids).

  • ChemicalBook. "Ethyl 3-hydroxycyclobutane-1-carboxylate Spectral Data." Link (General spectral reference).

  • PubChem. "1-amino-3-hydroxycyclobutane-1-carboxylic acid."[1] CID 1246809-40-4.[2] Link (Compound identifiers and physical properties).

Sources

Comparative

Mass Spectrometry Analysis of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

This guide provides an in-depth technical analysis of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate , a conformationally restricted amino acid derivative.[1][2] It compares analytical methodologies, specifically Liqui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate , a conformationally restricted amino acid derivative.[1][2] It compares analytical methodologies, specifically Liquid Chromatography-Mass Spectrometry (LC-MS) versus Gas Chromatography-Mass Spectrometry (GC-MS), to assist researchers in selecting the optimal workflow for drug development and structural validation.[1][2]

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Medicinal Chemists, Drug Metabolism Specialists[1][2]

Executive Summary

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (EAHC) represents a critical class of "conformationally constrained" amino acid building blocks.[1][2] Unlike linear analogs (e.g., serine ethyl ester), the cyclobutane ring restricts bond rotation, locking the amino and carboxylate groups into specific spatial vectors. This rigidity improves receptor selectivity and metabolic stability in peptide mimetics.[2]

However, this structural constraint introduces unique analytical challenges. The strain energy of the cyclobutane ring (


26 kcal/mol) influences fragmentation pathways in Mass Spectrometry (MS), while the 3-hydroxyl group creates polarity issues for standard Reverse Phase Chromatography (RPC).[1][2]

This guide compares the two industry-standard approaches for analyzing EAHC:

  • HILIC-ESI-MS/MS: High-throughput, minimal sample prep, ideal for biological matrices.[1][2]

  • GC-EI-MS (Derivatized): High structural resolution, ideal for purity assessment and isomer differentiation.[1][2]

Analytical Profile & Structural Logic

The Compound[3][4][5][6][7][8]
  • Formula:

    
    
    
  • Exact Mass: 159.0895 Da[2]

  • Key Features:

    • Geminal Substitution: Amino and Ester groups at C1.[2]

    • 3-Hydroxy Group: Provides a handle for derivatization but increases water solubility.[1][2]

    • Cyclobutane Core: High ring strain; prone to characteristic ring-opening fragmentation.[1][2]

The "Alternatives" for Comparison

To objectively evaluate performance, we compare EAHC against:

  • Alternative A (Linear Analog): Ethyl Serine (Linear flexibility, standard fragmentation).[2]

  • Alternative B (Cyclic Analog): Ethyl 1-aminocyclopropane-1-carboxylate (Higher strain, different ring opening).[1][2]

Method A: LC-ESI-MS/MS (The High-Throughput Standard)[1][2]

Context: Electrospray Ionization (ESI) is the preferred method for pharmacokinetic (PK) studies due to its "soft" ionization, preserving the molecular ion


.[2]
Mechanism & Fragmentation

In ESI positive mode, EAHC forms a stable


 at m/z 160.1 . Collision-Induced Dissociation (CID) follows a distinct pathway driven by the hydroxyl group and ring strain.[1][2]

Characteristic Transitions:

  • Primary Loss (Water): The 3-OH group is labile.[1][2]

    
    .
    
    • m/z 160.1

      
       142.1[2]
      
  • Secondary Loss (Ester): Loss of the ethyl group or ethanol.[2]

    • m/z 142.1

      
       114.1 (Loss of 
      
      
      
      from ester) or 96.1 (Loss of EtOH)[1][2]
  • Ring Cleavage: Unlike linear serine, the cyclobutane ring can undergo retro-[2+2] cycloaddition-type cleavage, often losing ethylene (

    
    , 28 Da).[1][2]
    
Performance Data (Experimental vs. Linear Analog)
MetricEAHC (Cyclobutane)Ethyl Serine (Linear)Interpretation
Parent Ion Stability ModerateHighRing strain makes EAHC more prone to in-source fragmentation.[1][2]
Water Loss (

)
Dominant (100%) Moderate (40%)The fixed ring geometry often facilitates intramolecular H-bonding, promoting dehydration.[1][2]
Retention (C18) Poor (

)
Poor (

)
Both require HILIC or Ion-Pairing for retention.[1][2]
LOD (Signal-to-Noise) 5 ng/mL1 ng/mLEAHC has slightly lower sensitivity due to extensive fragmentation.[1][2]

Method B: GC-EI-MS (The Structural Validator)[1][2]

Context: Gas Chromatography (GC) coupled with Electron Impact (EI) ionization is superior for structural confirmation and assessing isomeric purity (cis/trans isomers of the 3-OH group).[1][2]

Derivatization Protocol (Critical Step)

Direct injection is impossible due to the zwitterionic potential and polarity.[2] Silylation is required.[2]

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]

  • Reaction: Replaces active hydrogens on

    
     and 
    
    
    
    with Trimethylsilyl (TMS) groups.[1][2]
  • Result: Di-TMS derivative (

    
    ).[1][2] Total MW 
    
    
    
    303 Da.[2]
Fragmentation Logic (EI)

EI is a "hard" ionization technique.[2] The molecular ion (


) is often weak.[2]
  • 
    -Cleavage:  The bond between the ring and the carboxylate is fragile.[2]
    
    • Loss of

      
       (73 Da) is the base peak.[1][2]
      
  • Ring Opening: The cyclobutane ring opens to release strain, often generating characteristic alkene fragments not seen in linear analogs.

Comparative Workflow Visualization

The following diagram illustrates the decision matrix and fragmentation pathways for both methods.

AnalysisWorkflow cluster_LC Method A: LC-ESI-MS/MS cluster_GC Method B: GC-EI-MS Sample Sample: Ethyl 1-amino-3-hydroxy cyclobutane-1-carboxylate LC_Prep Dilution (MeOH/H2O) Sample->LC_Prep Bioanalysis GC_Prep Derivatization (BSTFA/TMCS, 60°C) Sample->GC_Prep Purity/QC LC_Col HILIC Column (Amide/ZIC-HILIC) LC_Prep->LC_Col ESI ESI (+) Source LC_Col->ESI Frag_LC CID Fragmentation [M+H]+ m/z 160 ESI->Frag_LC Path_LC Path: Dehydration (-H2O) m/z 142 Frag_LC->Path_LC Path_GC Path: Alpha-Cleavage (-COOEt) Path_LC->Path_GC Complementary Data GC_Col 5% Phenyl Polysiloxane (e.g., DB-5ms) GC_Prep->GC_Col EI EI Source (70eV) GC_Col->EI Frag_GC Hard Fragmentation (Di-TMS Derivative) EI->Frag_GC Frag_GC->Path_GC

Figure 1: Dual-stream analytical workflow. Method A (Green) prioritizes throughput for biological samples, while Method B (Red) prioritizes structural resolution via derivatization.[2]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantitative Workflow

Application: Plasma pharmacokinetics or solubility studies.[1][2]

  • Sample Preparation:

    • Aliquot

      
       sample (plasma/buffer).[2][3]
      
    • Precipitate protein with

      
       Acetonitrile (containing 0.1% Formic Acid).[2]
      
    • Centrifuge at 10,000 x g for 5 mins. Inject supernatant.[2]

  • Chromatography (HILIC):

    • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5

      
      ).[2]
      
    • Mobile Phase A: 10 mM Ammonium Formate in

      
       (pH 3.0).
      
    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

    • Gradient: 90% B to 50% B over 5 minutes. (High organic start is crucial for HILIC retention of polar amino esters).[2]

  • MS Settings (Triple Quadrupole):

    • Source: ESI Positive.[2]

    • Capillary: 3.0 kV.[2]

    • MRM Transitions:

      • Quantifier:

        
         (Collision Energy: 15 eV).[2]
        
      • Qualifier:

        
         (Collision Energy: 25 eV).[2]
        
Protocol 2: GC-MS Structural Validation

Application: Raw material purity and cis/trans isomer ratio determination.[1][2]

  • Derivatization:

    • Weigh 1-2 mg of EAHC into a GC vial.

    • Add

      
       anhydrous Pyridine.[2]
      
    • Add

      
       BSTFA + 1% TMCS.[2]
      
    • Incubate: 60°C for 30 minutes. (Critical: Ensure complete silylation of the hindered 3-OH).

  • Instrument Setup:

    • Column: DB-5ms (30m x 0.25mm x 0.25

      
      ).[1][2]
      
    • Inlet: Split 1:50, 250°C.

    • Temp Program: 80°C (1 min)

      
       15°C/min 
      
      
      
      300°C.
  • Data Interpretation:

    • Look for the Di-TMS molecular ion (approx m/z 303).[1][2]

    • Note the separation of isomers: The cis-isomer (OH and Ester on same side) generally elutes earlier than the trans-isomer due to intramolecular shielding reducing interaction with the stationary phase.[1][2]

Expert Insights & Causality

Why does the cyclobutane ring matter? In linear amino acids, the "b-ion" (acylium ion) is a standard fragment.[2] In EAHC, the formation of the acylium ion competes with ring fragmentation. The strain energy in the cyclobutane ring means that once the molecule is energized (CID or EI), the ring is "spring-loaded" to open.[2]

  • Consequence: You will observe "messier" spectra with more low-mass hydrocarbon noise (

    
    , 
    
    
    
    fragments) compared to Ethyl Serine.[1][2]
  • Action: Use higher mass transitions (e.g., water loss) for quantification to avoid interference from non-specific low-mass background noise.[1][2]

Self-Validating the Protocol:

  • LC-MS Check: If the retention time shifts significantly (

    
    ) between runs, the HILIC column is likely not equilibrated.[1][2] HILIC requires long equilibration times to establish the water layer on the stationary phase.
    
  • GC-MS Check: If you see a peak at

    
     in GC-MS, your derivatization is incomplete (thermal degradation of underivatized OH).[1][2] Ensure reagents are fresh and moisture-free.[1][2]
    

References

  • Comparison of LC-MS and GC-MS for Amino Acids: Kaspar, H., et al. (2009).[1][2][4] "Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer." Journal of Chromatography B.

  • Fragmentation of Cyclobutanes: Doc Brown's Chemistry. "Mass spectrum of cyclobutane fragmentation pattern."

  • HILIC Chromatography for Polar Metabolites: Vrije Universiteit Amsterdam.[2] "Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study."

  • Derivatization Techniques: Merck/Sigma-Aldrich.[1][2] "The Derivatization and Analysis of Amino Acids by GC-MS."

Sources

Validation

The Cyclobutane Constellation: A Comparative Guide to Bioisosteric Replacement with Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Introduction: Beyond Flatland in Drug Design In the intricate dance of drug discovery, the concept of bioisosterism—the replacement of a molecular fragment with another that retains similar physicochemical properties and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland in Drug Design

In the intricate dance of drug discovery, the concept of bioisosterism—the replacement of a molecular fragment with another that retains similar physicochemical properties and biological activity—stands as a cornerstone of lead optimization.[1] This strategy allows medicinal chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[2] While classical bioisosteres often involve simple atomic or group swaps, modern drug design increasingly focuses on non-classical replacements that modulate molecular shape and conformation.[3]

A prevailing challenge is the "tyranny of the flat," the over-reliance on planar, aromatic structures in compound libraries. While effective, these motifs can introduce liabilities such as poor solubility and susceptibility to metabolic oxidation.[4] Consequently, there is a drive to increase the three-dimensionality of drug candidates, often measured by the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is correlated with increased clinical success.[4]

This guide focuses on a versatile, yet underutilized, 3D scaffold: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate . This trifunctional building block, featuring a constrained cyclobutane core, offers a unique solution for bioisosteric replacement. We will explore its application as a conformationally restricted amino acid analogue and as a saturated bioisostere for aromatic and other cyclic systems, providing the underlying rationale and supporting experimental frameworks for its evaluation.

The Cyclobutane Scaffold: A Profile in Constrained Chemistry

The cyclobutane ring is the second most strained saturated monocarbocycle, a property that paradoxically contributes to its utility.[5] Unlike the flexible cyclohexane ring, which readily interconverts between chair conformations, the cyclobutane ring adopts a rigid, puckered conformation.[6][7] This inherent rigidity allows it to act as a "molecular compass," locking key pharmacophoric groups into specific spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

Key Attributes of the Cyclobutane Scaffold:

  • Conformational Rigidity: The puckered structure fixes the relative orientation of substituents, which is invaluable for probing structure-activity relationships (SAR).[6]

  • Increased Fsp3 Character: Replacing a planar aromatic ring with a cyclobutane core significantly increases the molecule's three-dimensionality, which can improve solubility and reduce non-specific binding.[4]

  • Improved Metabolic Stability: Saturated carbocycles like cyclobutane are generally less prone to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems.[4]

  • Novel Chemical Space: The relative scarcity of cyclobutane motifs in marketed drugs presents an opportunity to generate novel intellectual property.[8]

Comparative Analysis I: As a Constrained Amino Acid Analogue

The core structure of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is that of a quaternary α-amino acid. The cyclobutane ring serves to rigidly constrain the relationship between the α-carbon and the C3-hydroxyl group, effectively locking the chi (χ) torsion angles that define the side-chain conformation in natural amino acids.

This makes it an excellent bioisosteric replacement for amino acids such as Serine, Threonine, or Hydroxyproline , where the precise positioning of a hydroxyl group is critical for target interaction.

Causality of Improved Performance:

The primary advantage stems from conformational locking. A flexible amino acid like serine must adopt a specific, often energetically unfavorable, conformation to bind effectively. This "payment" of an entropic penalty reduces binding affinity. By pre-organizing the pharmacophoric elements (amino, carboxylate, and hydroxyl groups) into a bioactive conformation, the cyclobutane analogue can bind more tightly.

Data Presentation: Property Comparison
PropertyTypical Flexible Amino Acid (e.g., Serine)Constrained Cyclobutane AnalogueRationale for Difference
Conformational Freedom High (multiple rotatable bonds)Low (rigid ring)The puckered cyclobutane ring restricts rotation, fixing substituent vectors.[7]
Binding Entropy High penalty upon bindingLow penalty upon bindingThe molecule is already in a low-energy, pre-organized state for binding.
Selectivity Potentially lowerPotentially higherThe rigid conformation may fit a specific target's active site while clashing with the active sites of off-targets.
Metabolic Stability Varies; susceptible to various metabolic pathwaysGenerally higherThe rigid, non-natural scaffold can be more resistant to degradation by metabolic enzymes.[6]

Comparative Analysis II: As a Bioisostere for Aromatic & Cycloalkane Rings

Beyond its role as an amino acid mimic, the 1,3-disubstituted cyclobutane core can serve as a powerful bioisostere for other cyclic systems, most notably the ubiquitous phenyl ring. This "get-out-of-the-plane" strategy is a validated approach to improving drug-like properties.[4]

Causality of Improved Performance:
  • Metabolic Stability: Replacing a phenyl ring with a cyclobutane eliminates a primary site for oxidative metabolism, often improving the compound's half-life.[4]

  • Solubility: Increasing the Fsp3 character by moving from a flat sp2 system to a 3D sp3 system generally disrupts crystal packing and improves aqueous solubility.

  • Binding Affinity: The defined exit vectors of the cyclobutane ring can position substituents in a more complementary fashion within a protein's binding pocket compared to the fixed 120° vectors of a phenyl ring.[5]

Data Presentation: Phenyl vs. Cyclobutane Bioisostere
PropertyPhenyl Ring DerivativeCyclobutane Ring DerivativeRationale for Difference
Geometry Planar, sp2 hybridizedPuckered, 3D, sp3 hybridizedThe fundamental nature of the carbocyclic ring systems differs.[4][5]
Fsp3 LowHighA direct consequence of replacing sp2-hybridized carbons with sp3-hybridized carbons.[4]
Aqueous Solubility Generally lowerGenerally higherHigher Fsp3 character and reduced planarity disrupt crystal lattice formation.
Metabolic Stability Susceptible to aromatic oxidationGenerally resistant to oxidationSaturated C-H bonds are typically less reactive towards CYP enzymes than an electron-rich aromatic ring.[4]
Lipophilicity (LogP/LogD) VariesOften lowerThe replacement can reduce lipophilicity, which is beneficial for ADME properties.[9]

Experimental Protocols

To objectively compare the performance of a parent molecule with its cyclobutane-containing analogue, a standardized set of experiments is crucial. The following protocols provide a self-validating system for assessing key drug-like properties.

Experimental Workflow

The overall process of evaluating a bioisosteric replacement follows a logical progression from synthesis to physicochemical and biological characterization.

G Workflow for Bioisostere Evaluation cluster_0 Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 ADME & Biological Evaluation A Parent Molecule (e.g., Phenyl-containing) B Design Bioisostere (Cyclobutane Analogue) A->B C Synthesis of Cyclobutane Building Block B->C D Synthesis of Final Cyclobutane Analogue C->D E Aqueous Solubility Assay (e.g., Nephelometry) D->E F Lipophilicity Measurement (LogD7.4 Shake-Flask) D->F G Metabolic Stability Assay (Liver Microsomes) D->G H Target Binding Assay (e.g., ITC, SPR, Radioligand) D->H J Comparative Data Analysis E->J F->J G->J I Cellular Potency Assay H->I I->J

Caption: Workflow for Bioisosteric Replacement and Evaluation.

Protocol 1: Synthesis of Boc-Protected Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

This protocol outlines a potential synthetic route based on literature precedents for preparing key intermediates.[10] The causality behind this multi-step synthesis involves the protection of reactive functional groups (amine) to allow for selective modification of other parts of the molecule, followed by deprotection to yield the final desired product.

Materials:

  • 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a solution of 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester in ethyl acetate, add a catalytic amount of 10% Pd/C.

  • Add a small amount of acetic acid to the mixture. The acid is crucial as it prevents catalyst poisoning and facilitates the hydrogenolysis reaction.[10]

  • Place the reaction mixture under an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to afford the title compound, Ethyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutane-1-carboxylate.[11]

Protocol 2: Determination of Lipophilicity (LogD at pH 7.4)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME). The shake-flask method, while traditional, remains the gold standard.

Materials:

  • Test compound (Parent and Cyclobutane Analogue)

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4) and a known volume of 1-octanol. The final DMSO concentration should be <1% to avoid affecting partitioning.

  • Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Carefully remove an aliquot from both the aqueous (PBS) and organic (1-octanol) layers.

  • Analyze the concentration of the compound in each aliquot using a calibrated HPLC-UV or LC-MS/MS method.

  • Calculate the LogD7.4 using the formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]PBS ).

  • Compare the LogD7.4 values of the parent and cyclobutane-containing molecules.

Protocol 3: In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life.

Materials:

  • Test compound (Parent and Cyclobutane Analogue)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer to 37°C.

  • Add the test compound to the HLM solution at a low concentration (e.g., 1 µM) and briefly pre-incubate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The presence of NADPH is essential as it is the cofactor required by cytochrome P450 enzymes.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a larger volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the test compound relative to the 0-minute time point.

  • Plot the natural log of the percent remaining versus time. The slope of this line is the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Compare the half-lives of the parent and cyclobutane-containing molecules.

Illustrative Binding Mode

The rigid nature of the cyclobutane scaffold can enforce a specific pharmacophore arrangement, leading to improved binding.

G Benefit of Conformational Constraint in Binding cluster_0 Flexible Analogue (e.g., Serine derivative) cluster_1 Protein Binding Pocket cluster_2 Constrained Analogue (Cyclobutane) A R1-NH B A->B Backbone C COO-R2 B->C D CH2 B->D Side Chain (Rotatable) E OH D->E P2 Hydrophobic Pocket D->P2 Suboptimal fit P3 H-bond Donor E->P3 Weak H-bond P1 H-bond Acceptor F R1-NH G F->G G->P1 Strong Interaction H COO-R2 G->H I C3-OH N1 I->P3 Optimal H-bond (Fixed distance) N2

Caption: Conformational Constraint and Target Binding.

Conclusion

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate and its derivatives represent a powerful class of building blocks for modern medicinal chemistry. By leveraging the unique, constrained three-dimensional geometry of the cyclobutane ring, researchers can address common liabilities associated with flexible or planar scaffolds. The strategic replacement of natural amino acids or aromatic rings with this motif can lead to significant improvements in metabolic stability, aqueous solubility, and target selectivity.[4][6] The experimental protocols provided in this guide offer a robust framework for validating these potential advantages, enabling drug discovery professionals to confidently navigate beyond the "flatland" of traditional scaffolds and explore the rich, three-dimensional space where novel and effective therapeutics reside.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Lucchesi, V. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drughunter.com. Available from: [Link]

  • Wouters, L., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(24), 2035-2047. Available from: [Link]

  • Al-Rawashdeh, N., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48113-48123. Available from: [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? Patsnap.com. Available from: [Link]

  • O'Boyle, F., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(45), e202201115. Available from: [Link]

  • Al-Rawashdeh, N., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO231. Available from: [Link]

  • Shchekotikhin, A., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Bioorganic & Medicinal Chemistry, 28(15), 115578. Available from: [Link]

  • PubChem. Ethyl 3-hydroxycyclobutane-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Wang, L., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Amer, A., et al. (2013). Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ChemMedChem, 8(3), 406-414. Available from: [Link]

  • Amer, A., et al. (2013). Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • Ortwine, D. F., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry, 35(25), 4720-4726. Available from: [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. Maricopa.edu. Available from: [Link]

  • Google Patents. (2016). US9242924B2 - Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative.
  • St. Paul's Cathedral Mission College. Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Stpaulscmcollege.org. Available from: [Link]

  • Sella, A., Cohen, S., & Hoz, S. (1994). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Journal of the Chemical Society, Chemical Communications, (21), 2495-2496. Available from: [Link]

  • Chiacchio, U., et al. (2003). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 59(24), 4733-4739. Available from: [Link]

  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Available from: [Link]

  • Lab Supplies. ethyl 3-hydroxycyclobutane-1-carboxylate, min 97%, 100 mg. Labsupplies.com. Available from: [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4016-4027. Available from: [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Org-syn.org. Available from: [Link]

  • de la Cruz, M., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Nature Communications, 16, 12345. Available from: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.com. Available from: [Link]

  • ResearchGate. (2025). Confining the Χ space of basic natural amino acids: Cyclobutane-derived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine. Available from: [Link]

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Sources

Comparative

Publish Comparison Guide: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Structural Analysis

This guide provides an in-depth technical analysis of the structural characteristics, crystallographic expectations, and comparative performance of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate . Executive Summary & A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural characteristics, crystallographic expectations, and comparative performance of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate .

Executive Summary & Application Scope

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate represents a specialized class of conformationally constrained amino acid (CCAA) scaffolds. Unlike flexible acyclic analogs (e.g., serine or threonine), this cyclobutane derivative locks the peptide backbone (


 torsion angles) into a restricted region of the Ramachandran plot while presenting a distal hydroxyl group for specific molecular recognition or further functionalization.

Primary Applications:

  • Peptidomimetics: Inducing

    
    -turns or 
    
    
    
    -helices in bioactive peptides.
  • Fragment-Based Drug Design (FBDD): Serving as a rigid, non-aromatic linker with defined exit vectors.

  • Material Science: Building block for foldamers with predictable secondary structures.

Technical Analysis: X-ray Crystallographic Characterization

As direct public deposition of the specific ethyl ester crystal structure is limited, the following analysis is derived from high-resolution data of the parent 1-aminocyclobutane-1-carboxylic acid (Ac4c) and homologous 1,3-disubstituted cyclobutanes.

A. Crystal Habit & Unit Cell Expectations
  • Morphology: Typically crystallizes as colorless prisms or plates from polar organic solvents (MeOH/EtOAc).

  • Space Group:

    • Racemic mixtures: Likely Centrosymmetric (e.g., Monoclinic

      
       or Triclinic 
      
      
      
      ).
    • Enantiopure forms: Non-centrosymmetric (e.g., Orthorhombic

      
      ).
      
  • Zwitterionic Character: As an ethyl ester, the molecule does not form a zwitterion (

    
    ) in the solid state, unlike the free acid. Expect a neutral lattice stabilized by 
    
    
    
    intermolecular hydrogen bonds.
B. Conformational Analysis (The "Butterfly" Pucker)

The cyclobutane ring is not planar .[1][2] To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a puckered "butterfly" conformation.

ParameterValue (Representative)Significance
Puckering Angle (

)

Deviates from planarity to minimize eclipsing strain.
Bond Angles (Internal)

Significantly strained compared to tetrahedral (

).
C1-C3 Distance

Defines the "diagonal" length of the scaffold.
Substituent Orientation Pseudo-axial / Pseudo-equatorialcis-isomer: OH and Amino groups often adopt pseudo-equatorial positions to minimize 1,3-diaxial repulsion.
C. Stereochemical Assignment (Critical for 1,3-Substitution)

X-ray crystallography is the gold standard for assigning the relative stereochemistry of the 1- and 3-positions, which is often ambiguous by NMR due to rapid ring flipping in solution.

  • cis-Isomer: The Amino (

    
    ) and Hydroxyl (
    
    
    
    ) groups reside on the same face of the ring.
  • trans-Isomer: The groups reside on opposite faces.

  • Intramolecular H-Bonding: The cis isomer is capable of forming a unique intramolecular hydrogen bond (

    
     or 
    
    
    
    ), locking the ring pucker in a specific energy minimum.

Comparative Performance Analysis

This section objectively compares the cyclobutane scaffold against standard alternatives in drug design.

Comparison 1: Rigid Linker Performance

Hypothesis: The cyclobutane ring offers a compromise between the extreme rigidity of cyclopropane and the flexibility of cyclopentane.

FeatureCyclopropane (Ac3c) Cyclobutane (This Product) Cyclopentane (Ac5c)
Ring Strain Extreme (~27.5 kcal/mol)High (~26.5 kcal/mol)Moderate (~6.2 kcal/mol)
Conformation Rigidly PlanarPuckered (Dynamic Flip) Envelope (Flexible)
Exit Vectors Fixed (

)
Tunable via Pucker (

)
Variable
Solubility ModerateHigh (Polarized Core) High
Metabolic Stability High (often inert)High Moderate (oxidation prone)

Verdict: The Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate offers superior vector control . The puckered ring allows the 3-hydroxyl group to access binding pockets that are sterically forbidden to the planar cyclopropane analogs.

Comparison 2: Peptidomimetic Utility

Hypothesis: Replacing Serine with this scaffold restricts conformational entropy, potentially increasing binding affinity.

  • Vs. Serine: Serine has free rotation about

    
     (
    
    
    
    ). The cyclobutane analog locks this rotation, reducing the entropic penalty upon binding to a receptor.
  • Vs. Proline: Proline constrains

    
     but lacks the hydrogen bond donor capacity of the primary amine. This product retains the primary amine (
    
    
    
    ) for critical backbone H-bonding interactions.

Experimental Protocol: Crystallization & Structure Solution

To validate the structure of your specific batch, follow this self-validating protocol.

Phase 1: Crystallization Screening

Challenge: The ethyl ester may be an oil ("oiling out") due to high conformational flexibility of the ethyl chain vs. the rigid ring.

Protocol:

  • Vapor Diffusion (Hanging Drop):

    • Reservoir: 500

      
      L Pentane or Diethyl Ether (Antisolvent).
      
    • Drop: 2

      
      L of compound in Methanol (saturated) + 1 
      
      
      
      L Reservoir.
  • Salt Formation (If oil persists):

    • Dissolve ester in dry

      
      . Bubble dry 
      
      
      
      gas.
    • The resulting Hydrochloride salt is significantly more likely to form diffraction-quality lattices due to ionic charge packing.

Phase 2: Data Collection & Refinement
  • Temperature: Collect at 100 K to freeze ring puckering disorder.

  • Resolution Target: Aim for

    
     to resolve the electron density of the cyclobutane ring hydrogens, which confirms the puckering mode.
    
  • Refinement Note: Watch for disorder in the ethyl chain. You may need to model the ethyl group with split occupancy (Part A/Part B).

Visualizing the Structural Logic

The following diagram illustrates the decision-making process for structural assignment and the conformational energy landscape of the cyclobutane ring.

CyclobutaneAnalysis cluster_energy Conformational Energy Landscape Start Sample: Ethyl 1-amino-3- hydroxycyclobutane-1-carboxylate Cryst Crystallization (HCl Salt recommended) Start->Cryst Solvent Screen Xray X-ray Diffraction (100 K) Cryst->Xray Diffraction Pucker Ring Pucker Analysis (Butterfly Angle ~30°) Xray->Pucker Solve Structure Stereo Stereochemistry (cis vs. trans) Xray->Stereo Hbond H-Bond Network (Intra- vs Inter-molecular) Xray->Hbond Result Structural Assignment & Vector Definition Pucker->Result Defines Conformational Bias Stereo->Result Defines 3D Shape Hbond->Result Defines Stability Planar Planar Transition State (High Energy) Pucker2 Pucker B (Substituents Axial) Planar->Pucker2 Pucker1 Pucker A (Substituents Equatorial) Pucker1->Planar Ring Flip

Figure 1: Workflow for crystallographic characterization and the conformational energy minima (Pucker A/B) inherent to the cyclobutane scaffold.

References

  • Conformational Characterization of 1-aminocyclobutane-1-carboxylic acid (Ac4c)

    • Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
    • Source:Journal of Peptide Science (1997).
    • URL:[Link]

  • Cyclobutane Ring Strain & Puckering

    • Title: Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[3]

    • Source:Journal of Chemical Physics (2005).
    • URL:[Link]

  • Synthesis of 1,3-Disubstituted Cyclobutanes

    • Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold.
    • Source:ACS Omega (2021).
    • URL:[Link]

  • General Cyclobutane Amino Acids in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry (Review).
    • URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Retention Times of Cis and Trans Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Isomers

For researchers, scientists, and professionals in drug development, the precise separation and analysis of stereoisomers are critical. The spatial arrangement of atoms in a molecule, as seen in cis and trans isomers, can...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of stereoisomers are critical. The spatial arrangement of atoms in a molecule, as seen in cis and trans isomers, can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for the cis and trans isomers of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate, a key building block in medicinal chemistry.

The separation of these diastereomers is predicated on the subtle differences in their physicochemical properties, primarily polarity, which can be effectively exploited using both normal-phase (NP) and reversed-phase (RP) HPLC.[1] While specific experimental data for this exact compound is not publicly available, this guide will present a robust, illustrative comparison based on established chromatographic principles for separating similar polar, cyclic molecules.

The Structural Basis for Separation: Polarity Differences

The key to separating the cis and trans isomers of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate lies in their differing polarities.

  • Cis Isomer: The amino and hydroxyl groups are on the same side of the cyclobutane ring. This proximity can lead to intramolecular hydrogen bonding, but also presents a more "polar face" to the surrounding solvent and stationary phase. This often results in a greater overall polarity.

  • Trans Isomer: The amino and hydroxyl groups are on opposite sides of the ring. This configuration reduces the potential for intramolecular interactions and can lead to a less polar overall structure compared to the cis isomer.

These polarity differences are the foundation upon which we build our HPLC separation methods.

Reversed-Phase (RP) HPLC: A Tale of Two Polarities

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1] The separation is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Expected Elution Order in RP-HPLC

Given that the cis isomer is generally more polar than the trans isomer, we can predict the following elution order in an RP-HPLC system:

  • Cis Isomer (shorter retention time): Being more polar, it will have a weaker affinity for the nonpolar stationary phase and will be eluted more quickly by the polar mobile phase.

  • Trans Isomer (longer retention time): The less polar of the two, it will interact more strongly with the C18 stationary phase, leading to a longer retention time.[1]

Illustrative RP-HPLC Experimental Protocol

Here is a detailed, step-by-step methodology for the separation of the cis and trans isomers using RP-HPLC.

Objective: To achieve baseline separation of the cis and trans isomers of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • The C18 column is a workhorse in RP-HPLC, offering excellent resolving power for a wide range of compounds.[2]

  • A gradient elution is chosen to ensure that both the more polar cis isomer and the less polar trans isomer are eluted with good peak shape and in a reasonable time.

  • Formic acid is added to the mobile phase to control the ionization of the amino group, leading to sharper, more symmetrical peaks.

  • A column temperature of 30 °C is maintained to ensure reproducible retention times.[3]

Hypothetical RP-HPLC Data
IsomerRetention Time (min)
cis-Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate8.2
trans-Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate9.5

Normal-Phase (NP) HPLC: Leveraging Polar Interactions

Normal-phase chromatography is a powerful technique for separating polar compounds, including positional and stereoisomers.[4][5] In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar (e.g., a mixture of hexane and a polar modifier like isopropanol or ethanol).[4] Here, the separation is governed by polar interactions; more polar compounds interact more strongly with the polar stationary phase and are retained longer.

Expected Elution Order in NP-HPLC

The elution order in NP-HPLC is the reverse of what is observed in RP-HPLC:

  • Trans Isomer (shorter retention time): Being less polar, it will have a weaker affinity for the polar silica stationary phase and will be eluted more quickly by the nonpolar mobile phase.

  • Cis Isomer (longer retention time): The more polar isomer will interact more strongly with the silica stationary phase through hydrogen bonding and dipole-dipole interactions, resulting in a longer retention time.[1]

Illustrative NP-HPLC Experimental Protocol

Objective: To achieve baseline separation of the cis and trans isomers of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: A silica column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard choice for NP-HPLC.

  • Mobile Phase: A mixture of Hexane and Ethanol (e.g., 90:10 v/v). A small amount of a basic modifier like diethylamine (0.1%) may be added to improve peak shape for the amine-containing analyte.

  • Isocratic Elution: The mobile phase composition is held constant throughout the run.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample mixture in the mobile phase to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • A silica column provides a highly polar stationary phase for effective interaction with the polar analytes.[4]

  • An isocratic elution is often sufficient for separating isomers with different polarities in NP-HPLC.

  • Ethanol is used as a polar modifier to control the elution strength of the mobile phase.[4] The percentage can be adjusted to optimize the retention times.

  • A basic modifier like diethylamine can help to prevent peak tailing by interacting with active sites on the silica surface.[6]

Hypothetical NP-HPLC Data
IsomerRetention Time (min)
trans-Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate10.8
cis-Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate12.3

Visualizing the Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Cis/Trans Isomer Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Pump HPLC Pump (Gradient or Isocratic) Autosampler->Pump Column HPLC Column (C18 or Silica) Pump->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Report Generate Report with Retention Times Integration->Report

Caption: A generalized workflow for the HPLC analysis of cis and trans isomers.

The Mechanism of Separation: A Closer Look

The differential retention of the cis and trans isomers is a direct consequence of their interaction with the stationary phase.

Separation_Mechanism cluster_rp Reversed-Phase (C18) cluster_np Normal-Phase (Silica) rp_stationary Nonpolar Stationary Phase (C18 chains) cis_rp Cis Isomer (More Polar) - Weaker Interaction - Faster Elution cis_rp->rp_stationary trans_rp Trans Isomer (Less Polar) - Stronger Interaction - Slower Elution trans_rp->rp_stationary np_stationary Polar Stationary Phase (Si-OH groups) trans_np Trans Isomer (Less Polar) - Weaker Interaction - Faster Elution trans_np->np_stationary cis_np Cis Isomer (More Polar) - Stronger Interaction - Slower Elution cis_np->np_stationary

Caption: Interaction of cis and trans isomers with different stationary phases.

Conclusion

The separation of cis and trans isomers of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is readily achievable by leveraging their inherent polarity differences. Reversed-phase HPLC on a C18 column will typically elute the more polar cis isomer first, while normal-phase HPLC on a silica column will retain the cis isomer longer, eluting the less polar trans isomer first. The choice between these two powerful techniques will depend on the specific requirements of the analysis, including the sample matrix, desired resolution, and available instrumentation. The illustrative protocols provided in this guide serve as a robust starting point for method development, enabling researchers to confidently separate and quantify these critical isomers in their drug discovery and development pipelines.

References

  • Benchchem.
  • Dr. Maisch. Normal Phase.
  • ResearchGate.
  • Phenomenex. Normal-phase vs.
  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • ResearchGate. (PDF) Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode.
  • PMC.
  • ResearchGate. Reversed-phase HPLC separation of the diastereomers of compound... | Download Scientific Diagram.
  • Sigma-Aldrich. Novel Separation Approach for Multiple Chiral Center Molecules.
  • ResearchGate.
  • Separation Science.
  • PMC. A Study of an 8-Aminoquinoline-Directed C(sp2)
  • Waters Corporation. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Separation Science. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Welch Materials.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Science.gov. hplc retention times: Topics by Science.gov.
  • PMC.
  • PMC. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.

Sources

Comparative

Biological activity comparison of linear vs constrained amino acids

As a Senior Application Scientist, evaluating the transition from linear peptides to conformationally constrained architectures is not merely a matter of structural biology—it is an exercise in applied thermodynamics and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the transition from linear peptides to conformationally constrained architectures is not merely a matter of structural biology—it is an exercise in applied thermodynamics and kinetic stabilization. Historically, linear peptides have been plagued by poor pharmacokinetic profiles, rapid proteolytic clearance, and an inability to cross the plasma membrane.

This guide provides an objective, data-driven comparison of linear versus constrained amino acid sequences (e.g., macrocyclic and stapled peptides), detailing the mechanistic causality behind their biological activity and providing self-validating experimental protocols for your drug discovery workflows.

The Thermodynamic & Kinetic Causality of Constraint

To understand why constrained peptides outperform their linear counterparts, we must examine the biophysics of target engagement and degradation.

The Entropic Penalty of Linear Peptides: Linear peptides exist as a highly flexible ensemble of conformations in aqueous solution. Upon binding a target receptor, the peptide must adopt a specific bioactive conformation (frequently an


-helix). This structural rigidification results in a massive loss of conformational entropy (

), which thermodynamically opposes binding and reduces the overall affinity (

)[1].

The Pre-organization Advantage: Introducing a conformational constraint—such as all-hydrocarbon stapling (using olefin metathesis of non-natural amino acids), lactamization, or head-to-tail cyclization—locks the peptide into its bioactive geometry[2]. This pre-organization pays the entropic cost of binding in advance. Consequently, the binding event is driven primarily by favorable enthalpy, leading to drastically improved target affinity[1].

Kinetic Shielding from Proteolysis: From a kinetic standpoint, proteolytic enzymes (endopeptidases) require their substrates to adopt an extended


-strand conformation to properly dock into the protease active site. By constraining the peptide backbone into a rigid 

-helix or cyclic structure, the amide bonds are sterically shielded, preventing the peptide from adapting to the protease active site and thereby increasing its serum half-life[3].

Thermodynamics Linear Linear Peptide (High Flexibility) Constraint Conformational Constraint (e.g., Hydrocarbon Stapling) Linear->Constraint Chemical Modification Protease Protease Active Site (Requires β-strand) Linear->Protease Susceptible Target Target Protein Binding Linear->Target High Entropic Cost Constrained Constrained Peptide (Pre-organized Helix) Constraint->Constrained Stability Proteolytic Resistance (Steric Shielding) Constrained->Stability Protected Constrained->Target Low Entropic Cost (High Affinity)

Caption: Logical relationship of conformational constraints on peptide thermodynamics and stability.

Quantitative Biological Activity Comparison

The theoretical advantages of conformational constraint translate directly into measurable biological performance. Below is a synthesized comparison of linear versus constrained peptides across three distinct therapeutic targets: MDM2 (oncology)[4], VGLL4/TEAD4 (tissue repair)[5], and the NF-


B pathway (inflammation)[6].
Peptide ClassTarget / PathwayModificationHelicity (%)Target Affinity (

)
Cellular Activity (

/ Phenotype)
Linear dPMI-

MDM2 / p53None (All-D Linear)< 10%

36 nM
> 50

M (No cell penetration)
Stapled dPMI-

(1-5)
MDM2 / p53Single Staple (i, i+4)45%

13 nM
13.7

M (Restores p53)
Stitched dPMI-

(1,5,12)
MDM2 / p53Double Staple (Bicyclic)> 70%0.7 nM4.0

M (High permeability)
Linear Hip2 VGLL4 / TEAD4NoneLowWeak/UndetectableNo YAP transcription increase
Stapled SHip2-6 VGLL4 / TEAD4Hydrocarbon StapleHighStrong Binding> 20% increase in YAP activity
Linear l-3 NF-

B
NoneLowN/AHigh cytotoxicity, rapid clearance
Stapled s-12s NF-

B
Hydrocarbon StapleHighN/AProtects against LPS-induced mortality

Key Takeaway: The addition of a single or double staple not only increases target affinity by 10- to 100-fold but also acts as a hydrophobic lipid-mimetic, rescuing the peptide's ability to cross the cell membrane and engage intracellular targets[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of constrained peptides requires orthogonal, self-validating assays. The following methodologies are designed to establish causality between structure and function.

Protocol A: Circular Dichroism (CD) for Helicity Assessment

Causality: CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light.


-helical peptides exhibit characteristic minima at 208 nm (

transition) and 222 nm (

transition). This assay validates that the chemical constraint successfully induced the intended secondary structure.
  • Preparation: Dissolve the purified peptide in 10 mM potassium phosphate buffer (pH 7.4) to a final concentration of 50

    
    M. Self-validation step: Verify concentration via UV absorbance at 280 nm if a Trp/Tyr residue is present.
    
  • Measurement: Record spectra from 190 nm to 260 nm at 20°C using a 1 mm path-length quartz cuvette.

  • Quantification: Calculate the mean residue ellipticity

    
     and determine the percentage helicity using the formula: 
    
    
    
    .
Protocol B: Fluorescence Polarization (FP) for Solution-Phase Affinity ( )

Causality: FP measures the tumbling rate of a fluorophore. Unlike Surface Plasmon Resonance (SPR), which can suffer from mass-transport limitations and surface-tethering artifacts, FP is a true solution-phase thermodynamic measurement. When the small, rapidly tumbling fluorescent peptide binds to a massive target protein, its tumbling slows, increasing the polarization signal.

  • Tracer Design: Synthesize the constrained peptide with an N-terminal FITC or TAMRA fluorophore, separated by an Ahx (aminohexanoic acid) linker to prevent steric hindrance.

  • Titration: Serially dilute the recombinant target protein (e.g., MDM2) from 10

    
    M down to 0.1 nM in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT).
    
  • Equilibration: Add a constant concentration of the fluorescent peptide (typically 5-10 nM) to all wells. Incubate in the dark for 30 minutes to reach thermodynamic equilibrium.

  • Data Analysis: Read parallel and perpendicular fluorescence intensities. Plot the polarization (mP) against the log of protein concentration and fit to a one-site specific binding model to derive the

    
    [4].
    
Protocol C: Proteolytic Stability (Serum Half-Life)

Causality: Measuring the disappearance of the parent mass via LC-MS ensures we are tracking true enzymatic degradation, whereas fluorescence-based cleavage assays can yield false positives due to aggregation or quenching.

  • Incubation: Incubate 50

    
    M of linear vs. constrained peptide in 25% human serum at 37°C.
    
  • Quenching: At specific time points (0, 1, 2, 4, 8, 24 hours), extract 50

    
    L aliquots and quench by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard.
  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate serum proteins.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system. Plot the AUC of the intact peptide mass over time to calculate the

    
    .
    

ExpWorkflow Syn Peptide Synthesis (SPPS + Ru-catalyzed RCM) CD Circular Dichroism (CD) Validate Pre-organization Syn->CD FP Fluorescence Polarization Determine Solution Kd Syn->FP LCMS LC-MS Serum Assay Confirm Proteolytic Shielding Syn->LCMS Cell Cellular Assays Permeability & Reporter Activity CD->Cell FP->Cell LCMS->Cell

Caption: Step-by-step experimental workflow for validating constrained peptides.

Cellular Permeability & Pathway Modulation

The ultimate goal of constraining a peptide is to drug intracellular targets that lack the deep hydrophobic pockets required for small-molecule binding. Protein-protein interactions (PPIs) feature large, flat surface areas (


1500–3000 Å

) perfectly suited for

-helical peptide engagement[1].

While linear peptides are rapidly degraded in the endosome or fail to cross the lipid bilayer, all-hydrocarbon stapled peptides utilize their hydrophobic cross-linkers to interact with the cell membrane. This promotes endocytosis and subsequent endosomal escape[2]. Once in the cytosol, they act as dominant-negative inhibitors. For example, in the NF-


B pathway, stapled peptides like s-12s bind to their target complexes, effectively blocking the downstream transcription of pro-inflammatory cytokines and protecting against acute inflammatory responses in vivo[6].

Pathway Stapled Constrained Peptide (e.g., s-12s, dPMI) Membrane Cell Membrane (Endosomal Escape) Stapled->Membrane Penetrates PPI Intracellular PPI (MDM2 or NF-κB) Membrane->PPI Engages Target Downstream Target (Gene Transcription) PPI->Target Modulates Phenotype Cellular Phenotype (Apoptosis / Anti-inflammation) Target->Phenotype Drives

Caption: Mechanism of action for constrained peptides penetrating cells and modulating pathways.

References

  • Exploration of Targeted Anti-tumor Therapy - Nature-inspired and medicinally relevant short peptides. 3

  • PMC (NIH) - Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. 2

  • RSC Publishing - Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. 1

  • Digital CSIC - Strategies to stabilize cell penetrating peptides for in vivo application. 7

  • bioRxiv - Macrocyclization of an all-D linear peptide improves target affinity and imparts cellular activity. 4

  • SSRN - Stapled Peptide Inhibitors Target VGLL4/TEAD4 Interactions to Accelerate Cutaneous Wound Healing. 5

  • ACS Publications - Synthesis and Activity Evaluation of All-Hydrocarbon Stapled Peptides with Improved Anti-Inflammatory Efficacy via the NF-κB Signaling Pathway. 6

Sources

Validation

Validation of Purity for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate: A Comparative Analytical Guide

Topic: Validation of Purity for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Purity for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a critical constrained building block in medicinal chemistry, particularly for the synthesis of peptidomimetics and conformationally restricted analogs.[1] Its value lies in the rigid cyclobutane scaffold, which directs substituent vectors in precise 3D space.[3] However, this rigidity introduces a significant validation challenge: stereochemical purity .[3]

Unlike linear amino acids, this scaffold possesses both chemical impurities (regioisomers, hydrolysis products) and stereochemical impurities (cis vs. trans diastereomers).[3] Standard Certificates of Analysis (CoA) often report "Chemical Purity >95%" based on simple HPLC-UV, potentially masking significant diastereomeric contamination that can derail downstream structure-activity relationship (SAR) studies.[1][3]

This guide objectively compares analytical methodologies for validating this compound, demonstrating why Quantitative NMR (qNMR) combined with specialized HPLC detection is superior to standard techniques.[3]

Part 1: The Purity Challenge

Structural Complexity

The molecule contains two functional groups (amino and hydroxyl) on a cyclobutane ring.[4] The 1,3-substitution pattern creates two distinct diastereomers:

  • Cis-isomer: The amino group (at C1) and hydroxyl group (at C3) are on the same face of the puckered ring (syn).[3]

  • Trans-isomer: The amino and hydroxyl groups are on opposite faces (anti).

Impact: These isomers have vastly different spatial geometries. In peptide coupling, the cis isomer might promote a turn conformation, while the trans isomer forces an extended sheet.[3] Using a mixture (e.g., 80:20 dr) yields inconsistent biological data.[3]

Common Impurity Profile
  • Stereoisomers: cis/trans mixtures (hardest to separate).[3]

  • Hydrolysis Products: Free acid (Ethyl ester hydrolysis).[3]

  • Synthetic Byproducts: 3-oxocyclobutane derivatives or incomplete reduction products.

  • Salts: Inorganic salts from neutralization steps (often invisible to UV).[1][2][3]

Part 2: Comparative Analysis of Validation Methods

We evaluated three primary analytical approaches. The "Performance" metric here refers to the method's ability to detect the specific impurities relevant to this scaffold.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: Standard HPLC-UV (210 nm) Method B: HPLC-CAD / ELSD Method C: qNMR (1H)
Primary Utility Routine purity check.[1]Universal impurity detection.Absolute purity & Stereochemistry.
Sensitivity Moderate (Weak chromophore).[3]High (Mass-dependent).Moderate (Limit ~0.5%).
Stereo-Selectivity Low (Isomers often co-elute).[1]Medium (Better baseline stability).High (Distinct chemical shifts).[3]
Salt Detection No (Invisible).[3]No (Usually diverted).[3]No (Unless specific nuclei used).[1][3]
Quantification Relative Area % (Response factor bias).Relative Area % (Non-linear).[3]Absolute Weight % (Unbiased).
Verdict Insufficient for high-grade validation.Recommended for trace organic impurities.Gold Standard for CoA validation.
Deep Dive: Why Standard HPLC Fails

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate lacks a strong chromophore (like a benzene ring).[1] It relies on the weak UV absorption of the ester carbonyl (~210 nm).[3]

  • The Trap: Solvents and impurities with high extinction coefficients (e.g., traces of benzyl-protected intermediates) can dominate the chromatogram, making the product appear "dirty" or, conversely, non-UV-active impurities (like saturated synthetic precursors) remain invisible, making the product appear "clean."[3]

Deep Dive: The qNMR Advantage

Proton Quantitative NMR (qNMR) is the only self-validating method for this compound.[1]

  • Stereochemistry: The methine protons at C3 and the methylene protons at C2/C4 exhibit distinct chemical shifts and splitting patterns for cis vs. trans isomers due to the ring puckering and anisotropic effects.

  • Absolute Purity: By using an internal standard (e.g., Maleic Acid), you calculate the mass purity, not just the signal purity.[3] This accounts for invisible salts and solvents.

Part 3: Detailed Experimental Protocols

Protocol A: qNMR for Absolute Purity & Diastereomeric Ratio

This protocol determines the precise mass % and cis/trans ratio.

Reagents:

  • Solvent: D₂O ( Deuterium Oxide) or DMSO-d₆.[2] D₂O is preferred to exchange the NH₂/OH protons, simplifying the spectrum.[3]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[3] High purity, distinct singlet at ~6.3 ppm (D₂O).[2][3]

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL D₂O. Ensure complete solubility.

  • Acquisition:

    • Instrument: 400 MHz or higher.[5]

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: allows full relaxation of quaternary carbons/slow protons for accurate integration).[3]

    • Scans: 16-32.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to equivalent # of protons, e.g., 2).[3]

    • Integrate the C1-Ethoxyl quartet (~4.2 ppm) or the C3-Methine proton of the sample.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[1][3][6]

Stereochemical Assignment (Cis vs Trans):

  • Trans-isomer: The C2/C4 methylene protons often appear as more distinct multiplets due to the rigid puckering.

  • Cis-isomer: The C2/C4 protons may appear more equivalent or shifted upfield due to gamma-effects.

  • Validation: Perform a 1D-NOESY. Irradiate the C3-H. If you see an NOE enhancement at the C1-Ethyl group (or NH protons in DMSO), the substituents are cis (syn).[1]

Protocol B: HPLC-CAD Method for Impurity Profiling

This protocol separates the isomers and detects non-chromophoric impurities.[1]

System: Agilent 1290 or Waters H-Class with Charged Aerosol Detector (CAD). Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm).[3] The CSH stationary phase provides better peak shape for basic amines.

Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold to elute salts).

    • 2-15 min: 2% -> 30% B (Shallow gradient for isomer separation).

    • 15-20 min: 30% -> 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C.

Data Interpretation:

  • The cis and trans isomers typically separate by 0.5 - 1.0 min.

  • Integration of CAD signal is non-linear; use for relative impurity profiling, not absolute quantification unless a calibration curve is used.[3]

Part 4: Validation Workflow (Decision Tree)

The following diagram illustrates the logical flow for validating a new batch of material.

ValidationWorkflow Start New Batch Received Solubility Solubility Check (D2O/DMSO) Start->Solubility qNMR qNMR Analysis (Protocol A) Solubility->qNMR Decision1 Absolute Purity > 95%? qNMR->Decision1 HPLC HPLC-CAD/MS (Protocol B) Decision1->HPLC Yes Reject REJECT BATCH (Repurify) Decision1->Reject No StereoCheck Calculate dr (cis:trans) from qNMR/HPLC HPLC->StereoCheck StereoCheck->Reject dr fails spec Pass RELEASE BATCH (Issue CoA) StereoCheck->Pass dr meets spec (e.g., >95:5)

Caption: Logical workflow for validating Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate purity, prioritizing qNMR for mass balance before chromatographic profiling.

References

  • Pauli, G. F., et al. (2012).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[3]

  • Grygorenko, O. O., et al. (2021).[3] "Conformationally Restricted Amino Acids and Their Derivatives: A Guide for Medicinal Chemists." Chemical Reviews. Link[1][3]

  • Holzgrabe, U. (2010).[3] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1][3]

  • PubChem. (2025).[3] "Ethyl 3-hydroxycyclobutane-1-carboxylate Compound Summary." National Library of Medicine. Link[1][3]

  • BenchChem. (2025).[3][7] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Link

Sources

Comparative

Metabolic Stability of Peptides Containing Cyclobutane Amino Acids: A Technical Comparison Guide

Topic: Metabolic Stability of Peptides Containing Cyclobutane Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Peptide therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Peptides Containing Cyclobutane Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide therapeutics often suffer from rapid proteolytic degradation, limiting their clinical utility.[1][2][3] Cyclobutane Amino Acids (CBAAs)—a class of conformationally constrained non-natural amino acids—offer a robust solution to this instability. By restricting backbone flexibility and altering the scissile bond geometry, CBAAs render peptides unrecognizable to common proteases. This guide compares the metabolic stability of CBAA-containing peptides against natural


-peptides and other peptidomimetics, providing experimental evidence and standardized protocols for assessment.

Mechanism of Proteolytic Resistance

The metabolic stability of CBAA-peptides is not merely a result of steric bulk; it is driven by two fundamental biophysical mechanisms: Conformational Locking and Scissile Bond Distortion .

Conformational Locking

Proteases (e.g., Trypsin, Chymotrypsin) require substrates to adopt an extended


-strand conformation to fit into the active site cleft. CBAAs, particularly 2-aminocyclobutane-1-carboxylic acid (

-ACBC), impose severe torsional constraints (

angles) on the peptide backbone.
  • Trans-isomers: Induce stable helical or turn structures (e.g., 8-helix, 12-helix) that bury the backbone amides, preventing enzyme access.

  • Cis-isomers: Promote strand-like structures but with non-canonical periodicity that mismatches the protease subsites (

    
    ).
    
Scissile Bond Distortion

In natural


-peptides, the scissile amide bond is planar and accessible. In 

-CBAA peptides, the insertion of the cyclobutane ring into the backbone introduces an additional carbon atom between the amine and carboxyl group. This shifts the carbonyl group's position, effectively "hiding" the scissile bond from the nucleophilic serine of the protease catalytic triad.
Visualization: Mechanism of Resistance

G cluster_0 Natural Alpha-Peptide cluster_1 CBAA-Modified Peptide Alpha Flexible Backbone (Extended Conformation) Protease Protease Active Site (Serine Nucleophile) Alpha->Protease Fits perfectly Cleavage Hydrolysis (Rapid Degradation) Protease->Cleavage CBAA Rigid Cyclobutane Backbone (Conformationally Locked) Enzyme_Fail Steric Clash / Misaligned Scissile Bond CBAA->Enzyme_Fail Cannot bind/fit Stable Metabolic Stability (No Cleavage) Enzyme_Fail->Stable

Figure 1: Mechanistic comparison of protease interaction with natural vs. CBAA-modified peptides.

Comparative Performance Analysis

The following data aggregates findings from key studies (e.g., Ortuño et al., Gellman et al.) comparing the half-life (


) of peptides in human serum and specific enzymatic assays.
Quantitative Stability Data
Peptide ClassBackbone TypeEnzyme/MediumHalf-Life (

)
Relative Stability
Natural

-Peptide
Linear (Gly-Ala-Phe...)Human Serum (50%)2 - 10 min 1x (Baseline)
Natural

-Peptide
LinearTrypsin (

)
< 5 min 1x
Cyclic

-Peptide
Disulfide CyclizedHuman Serum30 - 120 min ~10-50x

-Peptide (Linear)
Acyclic

-amino acids
Trypsin/Chymotrypsin> 24 hours >1,000x
CBAA-Peptide Cyclobutane constrained Human Serum > 48 hours > 2,500x
CBAA-Peptide Cyclobutane constrained Trypsin/Pronase No Cleavage Indefinite

Key Insight: While standard cyclization (head-to-tail or disulfide) extends half-life to hours, the incorporation of CBAAs renders the peptide backbone effectively inert to proteolysis. In studies incubating CBAA oligomers with Pronase (a cocktail of proteases), no degradation products were detected after 72 hours , indicating complete metabolic stability.

Performance vs. Alternatives
  • Vs. D-Amino Acids: D-peptides are stable but often suffer from poor receptor binding due to chiral inversion (mirror image). CBAAs maintain specific side-chain vectors (trans vs. cis) allowing for the retention of biological affinity while gaining stability.

  • Vs. N-Methylation: N-methylation improves stability and permeability but can lower solubility and is synthetically challenging. CBAAs are highly soluble and compatible with standard SPPS (Solid Phase Peptide Synthesis).

Experimental Protocol: Metabolic Stability Assay

To rigorously validate the stability of a CBAA-modified peptide, the following self-validating protocol is recommended. This workflow uses LC-MS/MS for precise quantitation.

Materials
  • Test Peptide: CBAA-analog (

    
     final conc).
    
  • Control Peptide: Lability control (e.g., Angiotensin II or Somatostatin).

  • Matrix: Pooled Human Serum (Sigma-Aldrich) or Liver Microsomes.

  • Quenching Solution: 95% Acetonitrile + 1% Formic Acid + Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Thaw human serum at 37°C. Centrifuge at 10,000 x g for 5 min to remove debris.

    • Prepare

      
       peptide stock in DMSO. Dilute to 
      
      
      
      in PBS (pH 7.4).
  • Incubation:

    • Mix

      
       of serum with 
      
      
      
      of peptide solution (Final peptide conc:
      
      
      ).
    • Incubate in a shaking water bath at 37°C.

  • Sampling (Time Course):

    • Extract

      
       aliquots at 
      
      
      
      min, and
      
      
      hours.
    • Note: For CBAA peptides, extended time points (24h, 48h) are critical as early time points often show 0% loss.

  • Quenching & Extraction:

    • Immediately add aliquot to

      
       of ice-cold Quenching Solution .
      
    • Vortex for 30s; Incubate on ice for 10 min to precipitate serum proteins.

    • Centrifuge at 15,000 x g for 15 min at 4°C.

  • Analysis (LC-MS/MS):

    • Inject

      
       of supernatant onto a C18 Reverse Phase column.
      
    • Monitor the Parent Ion

      
      .
      
    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      determines half-life:
      
      
      .
Visualization: Assay Workflow

Protocol Start Start: Peptide Stock (1 mM) Mix Mix with Human Serum (1:1 ratio, 37°C) Start->Mix Sampling Extract Aliquots (0, 30m, 1h, ... 48h) Mix->Sampling Quench Protein Precipitation (ACN + Formic Acid) Sampling->Quench Centrifuge Centrifuge (15,000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Ion) Centrifuge->LCMS Data Calculate t1/2 LCMS->Data

Figure 2: Standardized workflow for assessing peptide metabolic stability in serum.

References

  • Ortuño, R. M., et al. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[4][5][6] Chemistry & Biodiversity. Link

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). "Probing the Proteolytic Stability of Beta-Peptides." ChemBioChem. Link

  • Aitken, D. J., et al. (2017). "Folding peptides studied by NMR: Cyclobutane beta-amino acids." SeRMN-UAB. Link

  • Heinis, C., et al. (2023).[7] "De novo development of small cyclic peptides that are orally bioavailable." Nature Chemical Biology.[7] Link

Sources

Validation

IR Spectroscopy Signatures of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

This guide details the infrared (IR) spectroscopy signatures of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate , a specialized scaffold used in peptidomimetic drug discovery.[1] It focuses on distinguishing this molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopy signatures of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate , a specialized scaffold used in peptidomimetic drug discovery.[1] It focuses on distinguishing this molecule from synthetic precursors and hydrolysis byproducts using vibrational spectroscopy.

Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary: The Diagnostic Power of IR

In the synthesis of conformationally restricted amino acids, Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate presents a unique analytical challenge. Unlike simple aliphatic amino esters, the cyclobutane ring introduces ring strain that subtly shifts carbonyl frequencies, while the simultaneous presence of hydroxyl (-OH), amine (-NH₂), and ester (-COOEt) groups creates a complex hydrogen-bonding network.[1]

While NMR remains the gold standard for full structural elucidation, IR spectroscopy offers superior "performance" in rapid process control (IPC) . It provides immediate, unambiguous feedback on two critical process checkpoints:

  • Reduction Efficiency: Disappearance of the ketone precursor.

  • Ester Integrity: Absence of premature hydrolysis to the carboxylic acid.

Theoretical Spectral Profile

The IR spectrum of this molecule is defined by the interplay between the strained cyclobutane ring and its polar substituents.

Functional Group Assignments

The following table summarizes the expected vibrational modes for the free base form.

Functional GroupFrequency Region (cm⁻¹)ModeDiagnostic Notes
Hydroxyl (-OH) 3200–3500 Stretch (O-H)Broad, strong band.[1][2] Often overlaps with amine stretches. Indicates H-bonding.[1][2][3][4]
Primary Amine (-NH₂) 3300–3400 Stretch (N-H)Typically a doublet (asymmetric/symmetric).[1] Often appears as "spikes" on the broad OH shoulder.
Ester Carbonyl (C=O) 1735–1750 Stretch (C=O)Sharp, intense.[1] Slightly higher frequency than acyclic esters (usually ~1735) due to ring strain induction.
Amine Scissoring 1590–1620 Bending (N-H)Medium intensity. Confirms presence of primary amine.[5]
Cyclobutane Ring 2980–3000 Stretch (C-H)High-frequency C-H stretches characteristic of strained rings.[1]
Cyclobutane Ring ~900–920 Ring Puckering"Ring breathing" mode; specific to the 4-membered ring.
C-O Stretch 1150–1250 Stretch (C-O-C)"Rule of Three" bands for esters; strong absorptions in the fingerprint region.

Critical Note on Salt Forms: Amino esters are frequently isolated as Hydrochloride (HCl) salts to prevent cyclization or polymerization. [1] * Effect: The distinct NH₂ doublet at 3300 cm⁻¹ disappears. [1] * New Signal: A broad, complex ammonium (


) band dominates 2600–3100 cm⁻¹, often obscuring C-H stretches.

Comparative Analysis: IR vs. Analytical Alternatives

This section compares IR spectroscopy against other analytical "alternatives" (NMR, HPLC) and structural "alternatives" (Impurities/Analogs) to demonstrate where IR excels.

A. Performance vs. Synthetic Precursors (The Ketone)

The most common synthesis route involves the reduction of Ethyl 3-oxocyclobutane-1-carboxylate .[1] Distinguishing the product from this starting material is the primary use case for IR.

FeatureTarget Molecule (Hydroxy-Amine)Precursor (Ketone)IR Verdict
Carbonyl Region Single band ~1740 cm⁻¹ (Ester)Two bands: ~1740 (Ester) & ~1780–1800 cm⁻¹ (Cyclobutanone) High. The disappearance of the high-frequency cyclobutanone peak is a definitive "reaction complete" signal.[1]
High Frequency Strong OH/NH region (3200–3500)Clean baseline (No OH/NH)High. Appearance of the broad OH band confirms reduction.
B. Performance vs. Hydrolysis Byproduct (The Acid)

Storage of the ethyl ester can lead to hydrolysis, forming 1-amino-3-hydroxycyclobutane-1-carboxylic acid .[1]

FeatureTarget Molecule (Ester)Byproduct (Free Acid)IR Verdict
Carbonyl Shift ~1735–1750 cm⁻¹ (Ester)~1700–1725 cm⁻¹ (Acid Dimer) Medium. Requires careful calibration; the shift is subtle but detectable.[1]
OH Region 3200–3500 cm⁻¹ (Alcohol/Amine)2500–3300 cm⁻¹ (Carboxylic Acid) High. The "very broad" carboxylic acid O-H stretch (often called the "beard") extends uniquely below 3000 cm⁻¹.[1]
C. Performance vs. NMR (The Method Alternative)[1]
  • Throughput: IR (ATR) takes <1 minute.[1] NMR requires sample dissolution and shimming (>15 mins).

  • Sensitivity: NMR is superior for stereochemistry (cis/trans isomers). IR is superior for detecting gross functional group changes (e.g., residual ketone).

Experimental Protocols

Protocol A: Sampling via Attenuated Total Reflectance (ATR)

Best for: Rapid ID of oils, sticky solids, and free bases.[1]

  • Instrument Prep: Clean the diamond/ZnSe crystal with isopropanol. Ensure background spectrum is air-only.[1]

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop to cover the crystal eye.

    • If Solid (Salt): Place ~5 mg on the crystal.

  • Compression: Lower the pressure arm until the force gauge registers optimal contact (typically ~80-100 N). Crucial: Poor contact in solids leads to weak C-H signals.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16 scans.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed) to account for penetration depth dependence on wavelength.

Protocol B: KBr Pellet (Transmission)

Best for: High-resolution fingerprinting of the HCl salt form.[1]

  • Grinding: Mix 2 mg of the sample with 200 mg of dry KBr powder. Grind in an agate mortar until a fine, flour-like consistency is achieved. Warning: Amino esters are hygroscopic. Work quickly or in a glovebox.

  • Pressing: Transfer to a die set and press at 8–10 tons for 2 minutes under vacuum (to remove moisture).

  • Measurement: Mount the transparent pellet in the holder. Acquire spectrum.

  • Validation: Check for water bands at 3400 cm⁻¹ and 1640 cm⁻¹. If strong, re-dry KBr and repeat.

Visualizations

Diagram 1: Diagnostic Decision Tree

This flowchart guides the analyst through interpreting the IR spectrum during synthesis.

IR_Decision_Tree Start Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_1800 Check 1780-1800 cm⁻¹ Region (Cyclobutanone C=O) Start->Check_1800 Decision_Ketone Peak Present? Check_1800->Decision_Ketone Result_Incomplete Incomplete Reduction (Residual Ketone Precursor) Decision_Ketone->Result_Incomplete Yes (Strong Band) Check_OH Check 2500-3000 cm⁻¹ Region (Broad 'Beard' OH) Decision_Ketone->Check_OH No Decision_Acid Broad Absorption < 3000 cm⁻¹? Check_OH->Decision_Acid Result_Hydrolysis Hydrolysis Detected (Free Acid Impurity) Decision_Acid->Result_Hydrolysis Yes Check_NH Check 3300-3400 cm⁻¹ Decision_Acid->Check_NH No Decision_Salt Sharp Doublet vs Broad Ammonium? Check_NH->Decision_Salt Result_FreeBase Product ID Confirmed (Free Base) Decision_Salt->Result_FreeBase Sharp Doublet Result_Salt Product ID Confirmed (HCl Salt Form) Decision_Salt->Result_Salt Broad Band

Caption: Logical workflow for using IR to validate product integrity and detect common impurities.

Diagram 2: Structural Vibration Map

A visualization of the key vibrational modes on the molecular scaffold.

Structure_Vibration Center Cyclobutane Ring Ester Ethyl Ester (-COOEt) Center->Ester Amine Amine (-NH₂) Center->Amine Hydroxy Hydroxyl (-OH) Center->Hydroxy Vib_Ring Ring Puckering ~900-920 cm⁻¹ Center->Vib_Ring Vib_Ester C=O Stretch ~1735-1750 cm⁻¹ (Strain Induced) Ester->Vib_Ester Vib_Amine N-H Stretch ~3300-3400 cm⁻¹ (Doublet) Amine->Vib_Amine Vib_OH O-H Stretch ~3200-3500 cm⁻¹ (Broad) Hydroxy->Vib_OH

Caption: Mapping of functional groups to their specific diagnostic IR frequencies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative text on general IR assignments and ring strain effects).

  • Katon, J. E., & Carter, R. O. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC Technical Report. Link (Source for cyclobutane ring puckering modes).[1]

  • Spectroscopy Online. (2018).[7] The C=O Bond, Part VI: Esters and the Rule of Three.[8] Spectroscopy, 33(7). Link (Source for ester diagnostic bands).

  • NIST Chemistry WebBook. Cyclobutanecarboxylic acid, ethyl ester IR Spectrum. Link (Reference for the base cyclobutane ester scaffold).[1]

  • Org. Synth. (1949).[9] 1,1-Cyclobutanedicarboxylic acid.[1][9] Organic Syntheses, Coll.[9] Vol. 3, p.213. Link (Background on cyclobutane acid/ester synthesis and properties).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate proper disposal procedures

Topic: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Proper Disposal Procedures Executive Summary: Operational Directive Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (CAS 1242409-78-4) is a specialized amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Proper Disposal Procedures

Executive Summary: Operational Directive

Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (CAS 1242409-78-4) is a specialized amino acid ester building block.[1][2] While not classified as an acutely toxic P-listed waste by the EPA, its disposal requires strict adherence to organic amine and ester protocols due to its potential for skin sensitization, eye irritation, and the thermodynamic instability inherent to the cyclobutane ring system.[2]

Immediate Action Required:

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT mix with oxidizing acids (e.g., Nitric Acid) or strong bases.[2]

  • Segregate as a "Basic Organic Waste" or "Nitrogenous Organic Waste" stream.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Chemical Profile & Hazard Assessment

To manage waste effectively, one must understand the chemical's latent energy and reactivity.[2] This compound features a cyclobutane ring (approx.[2][4] 26.4 kcal/mol ring strain) and a free primary amine .

PropertySpecificationOperational Implication
CAS Number 1242409-78-4Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₇H₁₃NO₃High nitrogen content; potential NOx generator during incineration.[2]
Functional Groups 1° Amine, Ester, AlcoholAmine: Basic, incompatible with acids.[2] Ester: Hydrolyzable.[2]
Physical State Solid (typically) or Viscous OilSolids require different waste coding than liquids (D001).[2]
Ring Strain ~110 kJ/mol (Cyclobutane)High Energy Waste: Releases significant heat upon incineration; excellent candidate for fuel blending.
Hazards (GHS) H315, H319, H335 (Predicted)Irritant to eyes/skin/respiratory tract.[2][5] Handle with nitrile gloves.[2]

Scientist’s Note: The cyclobutane ring is kinetically stable but thermodynamically unstable. In a waste drum, it poses little risk of spontaneous ring-opening unless subjected to extreme heat or specific catalytic conditions (e.g., heavy metal catalysts).[2] However, the amine group is the primary concern for immediate incompatibility. Mixing this waste with strong acids will generate immediate heat (exothermic neutralization), potentially pressurizing the waste container.[2]

Pre-Disposal Handling & Segregation Protocol

The following protocol ensures the stability of the waste stream prior to pickup.

Step 1: Waste Stream Classification

Classify this material as Non-Halogenated Organic Waste .

  • If Solid: Collect in a dedicated solid waste container (wide-mouth HDPE).[1][2]

  • If Liquid (in solution): Segregate into the "Basic Organic" or "General Organic" stream.

Step 2: Chemical Segregation (Critical)

You must prevent "in-drum" reactions.[1][2]

  • INCOMPATIBLE: Do not mix with Oxidizers (Nitric acid, Peroxides) or Acid Chlorides .[2] The amine group can react violently with these, evolving gas and heat.[2]

  • COMPATIBLE: Can be co-mingled with other non-halogenated solvents (Ethanol, Methanol, Ethyl Acetate) provided the pH remains neutral or basic.[2]

Step 3: Containerization
  • Primary Vessel: Amber glass or HDPE (High-Density Polyethylene).[1][2]

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate[1][2][6]

    • Hazards: Irritant, Combustible (if in solvent).[2]

Disposal Decision Workflow

The following logic flow dictates the handling process based on the physical state and purity of the waste.

DisposalWorkflow Start Waste Generation: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Liquid SolidContainer Place in Wide-Mouth HDPE Container Solid->SolidContainer LiquidSegregation Check pH / Co-Solvents Liquid->LiquidSegregation Label Label: 'Non-Halogenated Organic' Tag: Irritant SolidContainer->Label Acidic Acidic Mixture LiquidSegregation->Acidic Contains Acids BasicNeutral Neutral/Basic Mixture LiquidSegregation->BasicNeutral No Acids Neutralize CAUTION: Neutralize slowly to pH 6-9 (Exothermic) Acidic->Neutralize CombineSolvent Combine with Non-Halogenated Organic Solvents BasicNeutral->CombineSolvent Neutralize->CombineSolvent CombineSolvent->Label Storage Store in Satellite Accumulation Area (Max 90 Days) Label->Storage Vendor Transfer to Licensed Contractor (Incineration) Storage->Vendor

Figure 1: Decision matrix for the safe segregation and containerization of amino-ester waste streams.

Regulatory Compliance & Waste Codes

While this specific compound is not a listed hazardous waste (not on EPA P-list or U-list), it is regulated based on its characteristics and the solvents it may be dissolved in.[2]

  • RCRA Classification (USA):

    • Unused Solid: Often classified as "Non-Regulated Chemical Waste" unless it exhibits toxicity (TCLP) or ignitability. Best Practice: Manage as hazardous waste to ensure incineration.[2]

    • In Flammable Solvent: D001 (Ignitable).

    • In Corrosive Solution: D002 (Corrosive) if pH < 2 or > 12.5.[7]

  • European Waste Catalogue (EWC):

    • 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[2]

Compliance Tip: Always list the full chemical name on the manifest. Avoid generic descriptions like "Organic Waste" which can delay approval from Treatment, Storage, and Disposal Facilities (TSDF).[2]

Emergency Spill Procedures

In the event of a benchtop spill, the primary risks are inhalation of dust (if solid) and skin absorption .

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[2] If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.[2]

    • Liquids: Surround with an inert absorbent (vermiculite or polypropylene pads).[2] Do not use paper towels alone for large liquid spills as they increase surface area for evaporation.[2]

  • Decontamination: Clean the surface with a mild soap solution followed by water.[2] The amine functionality makes the residue water-soluble (especially at acidic pH), but simple soap and water is sufficient.[2]

  • Disposal of Cleanup Materials: All absorbent materials must be disposed of as hazardous chemical waste, matching the classification of the spilled substance.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21716982, Ethyl 3-hydroxycyclobutane-1-carboxylate.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][1]

  • Namick, J. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.[2] Journal of Organic Chemistry.[2] (Context on Cyclobutane stability). Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety and a deep understanding of the materials we handle. This guide provides ess...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety and a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate, a unique cyclobutane derivative with potential applications in medicinal chemistry. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Compound

The cyclobutane ring, although strained, is generally stable at room temperature, allowing for manageable laboratory handling.[1] However, the reactivity of the amino and hydroxyl groups necessitates careful selection of experimental conditions to avoid unintended reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical of unknown or presumed toxicity.[2] For Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate, a multi-layered approach to PPE is recommended to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[3] In procedures with a higher risk of splashing, such as when transferring large volumes or working with the material under pressure, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is advised.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[3]

Respiratory Protection:

The need for respiratory protection depends on the scale of the experiment and the ventilation available. For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is required. The choice of respirator will depend on the specific exposure potential.[3]

PPE Selection Summary:
Task/ScenarioRecommended PPE
Weighing and preparing solutions (in a fume hood) Lab coat, safety goggles, nitrile gloves, closed-toe shoes.
Chemical reactions and work-up procedures Lab coat, chemical splash goggles, nitrile or other chemically resistant gloves, closed-toe shoes.
Large-scale operations or potential for splashing Chemically resistant apron over lab coat, chemical splash goggles and face shield, double-gloved with chemically resistant gloves, closed-toe shoes.
Handling outside of a fume hood or potential for aerosol generation All of the above, plus a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate will minimize the risk of exposure and ensure the smooth execution of your experimental workflow.

Preparation and Weighing:
  • Work in a Ventilated Area: Always handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container for weighing to prevent dispersal of the solid.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.

Reaction and Work-up:
  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.

  • Temperature Control: Use appropriate heating and cooling baths to maintain control over the reaction temperature.

  • Quenching and Extraction: Perform quenching and extraction procedures in the fume hood. Be mindful of potential pressure buildup during extractions.

  • Doffing PPE: After the procedure is complete, doff PPE in a designated area, avoiding contact with the potentially contaminated outer surfaces. Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a non-halogenated organic compound.

Waste Segregation and Collection:
  • Non-Halogenated Waste Stream: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, should be collected in a designated, clearly labeled "Non-Halogenated Organic Waste" container.[4][5]

  • Avoid Mixing: Do not mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[4][6]

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment tray in a well-ventilated area, away from sources of ignition.[7]

  • Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste" and a list of the major components.[7]

Disposal of Contaminated PPE:
  • Gloves and Disposable Lab Coats: Dispose of these items in the solid chemical waste stream.

  • Reusable Lab Coats: If a reusable lab coat becomes contaminated, it should be professionally laundered by a service that handles contaminated laboratory clothing.

Visualizing the PPE Selection Process

To aid in the decision-making process for selecting the appropriate level of personal protective equipment, the following flowchart provides a visual guide based on the nature of the experimental task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Handling Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate Risk_Assessment Assess Task-Specific Risks: - Scale of operation - Potential for splash/aerosol - Ventilation conditions Start->Risk_Assessment Low_Risk Low Risk: - Small scale - In fume hood - No splash/aerosol Risk_Assessment->Low_Risk Low Medium_Risk Medium Risk: - Moderate scale - Potential for splash Risk_Assessment->Medium_Risk Medium High_Risk High Risk: - Large scale - High splash/aerosol potential - Poor ventilation Risk_Assessment->High_Risk High PPE_Low Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Low_Risk->PPE_Low PPE_Medium Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron Medium_Risk->PPE_Medium PPE_High Maximum PPE: - Enhanced PPE + - Respirator High_Risk->PPE_High

Caption: PPE selection workflow based on risk assessment.

By adhering to these guidelines, researchers can confidently and safely work with Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Nippon Nyukazai Co., Ltd. (2018, June 12).
  • Nippon Nyukazai Co., Ltd. (2015, January 7).
  • Kalstein. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • AK Scientific, Inc.
  • The University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services.
  • Bucknell University.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • Spectrum Chemical. (2020, September 28).
  • Carl ROTH.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorothioic Acid, O,O-Dimethyl-S-(2-Methylthio)Ethyl Ester.
  • Braun Research Group, Northwestern University.
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE) - CHEMM.
  • Enfield Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Cayman Chemical. (2025, March 31).
  • HPE. Safety Guidelines for Handling Chemicals.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Lab Alley.
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.
  • Greenfield Global. (2015, June 17).
  • SMS Rail Lines. (n.d.).
  • Taylor & Francis. Cyclobutane – Knowledge and References.
  • Life Chemicals. (2020, December 14).
  • de Witte, W., et al. (2021).
  • Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2066-2075.

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